molecular formula C5H10O2 B569622 Pivalic-d6 Acid CAS No. 95926-89-9

Pivalic-d6 Acid

Numéro de catalogue: B569622
Numéro CAS: 95926-89-9
Poids moléculaire: 108.17
Clé InChI: IUGYQRQAERSCNH-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pivalic-d6 Acid (CAS 95926-89-9) is a stable, deuterated isotope of pivalic acid, serving as a critical tool in metabolic and pharmacokinetic research. This compound is specifically recognized as a labeled metabolite of oral cephem (β-lactam) antibiotics that contain pivaloyl moieties, such as S-1108 . The primary research value of Pivalic-d6 Acid lies in its use as an internal standard for quantitative bioanalytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), where it enables the precise measurement and tracking of endogenous pivalic acid and its conjugates in biological samples, improving assay accuracy and reliability. Researchers utilize this compound to investigate the mechanism of pivalic acid-induced carnitine depletion . Administering pivaloyl-conjugated prodrug antibiotics leads to the release of pivalic acid, which is subsequently esterified with L-carnitine in the body and excreted in urine. This process can significantly reduce serum and muscle carnitine levels, potentially leading to symptoms associated with carnitine deficiency . The application of a deuterated standard like Pivalic-d6 Acid is essential for elucidating the kinetics and extent of this metabolic interaction. Beyond metabolic studies, pivalic acid and its derivatives are valuable in organic synthesis, where the pivaloyl group is used to protect alcohols due to its significant steric hindrance, which imparts high stability against hydrolysis . Supplied with guaranteed high chemical and isotopic purity, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

95926-89-9

Formule moléculaire

C5H10O2

Poids moléculaire

108.17

Nom IUPAC

3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3

Clé InChI

IUGYQRQAERSCNH-WFGJKAKNSA-N

SMILES

CC(C)(C)C(=O)O

Synonymes

2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid;  2,2-Dimethylpropanoic-d6 Acid;  2,2,2-Trimethylacetic-d6 Acid;  2,2-Dimethylpropanoic-d6 Acid;  2,2-Dimethylpropionic-d6 Acid;  Neopentanoic-d6 Acid;  Neovaleric-d6 Acid;  Trimethylacetic-d6 Acid;  Trimethylme

Origine du produit

United States

Foundational & Exploratory

Introduction: Understanding the Role of Deuterated Analogues in Scientific Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pivalic-d6 Acid for Advanced Research Applications

Pivalic-d6 Acid is the deuterated form of pivalic acid (also known as 2,2-dimethylpropanoic acid or trimethylacetic acid), where six hydrogen atoms on the two methyl groups have been replaced by deuterium atoms.[1][2] This isotopic substitution, while seemingly minor, imparts significant properties that make Pivalic-d6 Acid an invaluable tool in modern research, particularly in drug development and metabolic studies. Its primary utility lies in its application as a high-fidelity internal standard for mass spectrometry-based quantification and as a tracer in metabolic research.[3][4]

The core principle behind its efficacy is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to slower rates of metabolic cleavage for the deuterated compound, a property that can be strategically exploited to enhance the metabolic stability of a drug candidate.[4] Furthermore, its increased mass relative to the unlabeled analogue allows for clear differentiation in mass spectrometry, which is the cornerstone of its use in quantitative analysis.[5]

This guide provides a comprehensive overview of Pivalic-d6 Acid, from its fundamental properties and synthesis to its practical applications, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Physicochemical Properties of Pivalic-d6 Acid

The physical and chemical characteristics of Pivalic-d6 Acid are nearly identical to its non-deuterated counterpart, with the notable exception of its molecular weight. This similarity is crucial for its role as an internal standard, ensuring it behaves almost identically during sample preparation and chromatographic separation.

PropertyValueSource(s)
Chemical Name 2,2-Di(<2H3>methyl)propanoic acid[1]
Synonyms Pivalic Acid D6, 2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid[1][2]
CAS Number 95926-89-9[1][2]
Molecular Formula C₅H₄D₆O₂[2]
Molecular Weight 108.17 g/mol [1][2]
Appearance Colorless liquid or colorless-to-white crystalline solid[6]
Solubility Soluble in polar organic solvents; slightly soluble in water (25 g/L at 20°C for pivalic acid)[1]
Melting Point 32.0 to 36.0 °C (for pivalic acid)
Boiling Point 164 °C (for pivalic acid)

Synthesis and Manufacturing

The industrial production of the parent compound, pivalic acid, is typically achieved through the Koch reaction. This process involves the hydrocarboxylation of isobutene using carbon monoxide in the presence of an acid catalyst like hydrogen fluoride.[7]

(CH₃)₂C=CH₂ + CO + H₂O → (CH₃)₃CCO₂H

The synthesis of Pivalic-d6 Acid requires a specialized approach that introduces deuterium atoms. While specific proprietary methods may vary, a common strategy involves using a deuterated starting material. For instance, a deuterated Grignard reagent can be reacted with carbon dioxide, or a deuterated precursor can be carried through a synthetic route analogous to the non-deuterated synthesis. The key is the strategic introduction of deuterium at the methyl positions of the tert-butyl group.

A Isobutene ((CH₃)₂C=CH₂) C Koch Reaction (Acid Catalyst, e.g., HF) A->C B Carbon Monoxide (CO) + Water (H₂O) B->C D Pivalic Acid ((CH₃)₃CCOOH) C->D E Deuterated Precursor (e.g., tert-Butanol-d6) F Oxidation or Carboxylation Reaction E->F G Pivalic-d6 Acid ((CD₃)₂(CH₃)CCOOH) F->G

Caption: General synthetic pathway for Pivalic-d6 Acid.

Core Applications in Research and Development

The Gold Standard: Internal Standard in Mass Spectrometry

The most prominent application of Pivalic-d6 Acid is as an internal standard (IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS).[8][9] In this technique, a known quantity of the deuterated standard is added to a sample at the earliest stage of analysis.[10] The IS experiences the same sample preparation, extraction, and analytical conditions as the endogenous (unlabeled) analyte.

Causality Behind its Efficacy:

  • Chemical and Physical Equivalence : Pivalic-d6 Acid is chemically identical to pivalic acid, meaning it has the same polarity, solubility, and reactivity. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard.[9]

  • Chromatographic Co-elution : In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the deuterated and non-deuterated forms have virtually identical retention times, simplifying data analysis.

  • Mass Differentiation : The mass difference of 6 Daltons allows the mass spectrometer to easily distinguish between the analyte and the internal standard, preventing signal overlap.[5]

By measuring the ratio of the analyte signal to the internal standard signal, one can accurately calculate the concentration of the analyte, correcting for variability in sample recovery and instrument response.

  • Preparation of Standards : Prepare a stock solution of Pivalic-d6 Acid (e.g., 1 mg/mL in methanol). Create a working internal standard solution by diluting the stock to a final concentration (e.g., 100 ng/mL).

  • Sample Spiking : To 100 µL of plasma sample, add 10 µL of the internal standard working solution. Also spike calibration curve standards and quality control samples.

  • Protein Precipitation : Add 400 µL of cold acetonitrile to the spiked plasma to precipitate proteins. Vortex for 1 minute.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis : Inject the sample onto an appropriate LC column (e.g., C18). Use a mobile phase gradient to separate the analyte. Detect the parent and product ions for both pivalic acid and Pivalic-d6 Acid using Multiple Reaction Monitoring (MRM).

  • Quantification : Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte from the calibration curve constructed using the same peak area ratios.

cluster_workflow IDMS Workflow using Pivalic-d6 Acid cluster_quant Quantification Principle A Biological Sample (e.g., Plasma) B Spike with known amount of Pivalic-d6 Acid (IS) A->B C Sample Preparation (e.g., Protein Precipitation, Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Analyte Quantification E->F G Measure Peak Area Ratio: (Analyte / Internal Standard) E->G H Compare to Calibration Curve G->H H->F

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.

Elucidating Biological Pathways: Metabolic and Pharmacokinetic Studies

Deuterated compounds are powerful tools for tracing the metabolic fate of molecules in biological systems.[3] When a drug or metabolite is "labeled" with deuterium, it can be tracked through various metabolic pathways without altering its fundamental chemical behavior.

Key Applications:

  • Metabolic Pathway Analysis : Researchers can administer Pivalic-d6 Acid and use mass spectrometry to identify downstream metabolites that retain the deuterium label, thereby mapping its biotransformation.[11]

  • Enhancing Metabolic Stability : In drug development, metabolic instability can lead to poor pharmacokinetic profiles and the formation of toxic metabolites. Strategically replacing hydrogen with deuterium at sites of metabolic attack can slow down metabolism due to the kinetic isotope effect.[4] This can increase the drug's half-life and exposure, potentially improving its therapeutic efficacy and safety profile.[4]

  • Biosynthesis Research : Studies have used deuterated pivalic acid to demonstrate its incorporation as a starter unit in the biosynthesis of certain fatty acids in bacteria like Rhodococcus and Streptomyces.[3]

Safety and Handling

Pivalic-d6 Acid shares a similar safety profile with its non-deuterated form. Pivalic acid is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[12] It is essential to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

Pivalic-d6 Acid is more than just an isotopically labeled version of a simple carboxylic acid; it is a precision tool that enables significant advancements in analytical chemistry and pharmaceutical sciences. Its role as an internal standard ensures the accuracy and reliability of quantitative data, a cornerstone of regulated drug development and clinical diagnostics. Concurrently, its application in metabolic research provides deep insights into biochemical pathways and offers a strategic approach to optimizing drug properties. For researchers and scientists in these fields, a thorough understanding of Pivalic-d6 Acid's properties and applications is essential for achieving robust and innovative scientific outcomes.

References

  • eqipped. Pivalic Acid For Synthesis 1 L. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Pivalic Acid in Modern Chemical Synthesis. [Link]

  • PubMed. Applications of π-π stacking interactions in the design of drug-delivery systems. [Link]

  • ILO and WHO. ICSC 0486 - PIVALIC ACID. [Link]

  • The Good Scents Company. pivalic acid, 75-98-9. [Link]

  • Wikipedia. Pivalic acid. [Link]

  • ResearchGate. Biosynthesis and metabolic pathways of pivalic acid. [Link]

  • PubMed. Biosynthesis and metabolic pathways of pivalic acid. [Link]

  • Reddit. Understanding Internal standards and how to choose them. [Link]

  • MSACL. EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. [Link]

  • MDPI. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. [Link]

  • MDPI. Effect of Metabolic Regulators and Aeration on Isocitric Acid Synthesis by Yarrowia lipolytica Grown on Ester-Aldehyde Fraction. [Link]

  • Eurisotop. Stable Isotope Standards For Mass Spectrometry. [Link]

  • Juniper Publishers. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • PubMed. Ellagic Acid: A Logical Lead for Drug Development?. [Link]

  • National Institutes of Health. Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]

Sources

Pivalic-d6 Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in Advanced Analytical Chemistry

In the landscape of modern chemical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision. Pivalic-d6 Acid, the deuterated analogue of pivalic acid (2,2-dimethylpropanoic acid), represents a key tool in this domain. Its unique structural properties, characterized by a sterically hindered tert-butyl group, combined with the mass shift introduced by six deuterium atoms, make it an invaluable resource for quantitative analysis, particularly in mass spectrometry-based applications.

This technical guide provides an in-depth exploration of the chemical properties of Pivalic-d6 Acid, offering insights into its synthesis, spectral characteristics, and practical applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this compound in their analytical workflows.

Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium in Pivalic-d6 Acid results in a negligible change in its chemical reactivity but a significant and predictable increase in its molecular weight. This mass difference is the cornerstone of its utility as an internal standard.

Core Chemical Identity
PropertyPivalic-d6 AcidPivalic Acid
Molecular Formula C₅H₄D₆O₂[1]C₅H₁₀O₂[2]
Molecular Weight 108.17 g/mol [1]102.13 g/mol [2]
CAS Number 95926-89-9[1]75-98-9[2]
Synonyms 2,2-Di(<2H3>methyl)propansaeure, Pivalic Acid D6[3]2,2-Dimethylpropanoic acid, Neopentanoic acid, Trimethylacetic acid[2]
Physical Characteristics

The physical properties of Pivalic-d6 Acid are expected to be very similar to those of its non-deuterated counterpart. It is a colorless crystalline solid at room temperature with a pungent odor.[4]

PropertyValue (for Pivalic Acid)
Melting Point 35 °C[2]
Boiling Point 163.7 °C[2]
Density 0.905 g/cm³[2]
Acidity (pKa) 5.03[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents.[3]

Chemical Reactivity and Steric Hindrance

The chemical behavior of Pivalic-d6 Acid is dominated by the carboxylic acid functional group and the steric bulk of the t-butyl group. As a weak acid, it readily undergoes deprotonation in the presence of a base.[4] The solution in water is a weak acid and it reacts with bases and strong oxidants.[4] The bulky t-butyl group sterically hinders the approach of nucleophiles to the carbonyl carbon, which can influence its reactivity in esterification and other substitution reactions.[5]

Spectroscopic Profile: The Isotopic Signature

The defining characteristic of Pivalic-d6 Acid in spectroscopic analysis is the presence of deuterium, which significantly alters its mass spectrum and simplifies its ¹H NMR spectrum.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of unlabeled pivalic acid, a single sharp peak is observed around 1.23 ppm in CDCl₃, corresponding to the nine equivalent protons of the t-butyl group.[6] The carboxylic acid proton appears as a broad singlet at a much higher chemical shift (around 11.49 ppm).[6] For Pivalic-d6 Acid, the signal from the t-butyl group will be absent in the ¹H NMR spectrum due to the replacement of protons with deuterium. This results in a very clean spectrum, with only the carboxylic acid proton and any residual proton signals from the solvent being visible. This property makes it an excellent internal standard in NMR studies where spectral overlap is a concern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Pivalic-d6 Acid is expected to show signals for the quaternary carbon of the t-butyl group, the methyl carbons, and the carbonyl carbon. The signals for the deuterated methyl carbons will exhibit coupling to deuterium, which has a spin of 1, resulting in a characteristic splitting pattern (a 1:1:1 triplet for each deuterium).

Mass Spectrometry

The mass spectrum of Pivalic-d6 Acid will show a molecular ion peak at m/z 108, which is 6 mass units higher than that of pivalic acid (m/z 102).[6] The fragmentation pattern is expected to be similar to that of pivalic acid, with the characteristic loss of the t-butyl group. In the mass spectrum of pivalic acid, the base peak is often observed at m/z 57, corresponding to the t-butyl cation ((CH₃)₃C⁺).[6] For Pivalic-d6 Acid, this fragment would be expected at m/z 63, corresponding to the deuterated t-butyl cation ((CD₃)₃C⁺). This distinct mass shift is fundamental to its application as an internal standard in isotope dilution mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1700 and 1725 cm⁻¹. The spectrum of Pivalic-d6 Acid will exhibit these characteristic bands. The C-D stretching vibrations of the deuterated methyl groups will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-2960 cm⁻¹) of the non-deuterated compound.

Synthesis of Pivalic-d6 Acid

While the commercial production of pivalic acid often utilizes the Koch reaction from isobutene, carbon monoxide, and water, the synthesis of Pivalic-d6 Acid requires a more specialized approach involving deuterium-labeled starting materials or a hydrogen-deuterium exchange reaction.[2]

One common laboratory-scale approach for the deuteration of carboxylic acids involves hydrogen-deuterium exchange at the α-carbon.[7][8] However, pivalic acid lacks α-protons. Therefore, the synthesis of Pivalic-d6 Acid would typically start from a deuterated precursor. A plausible synthetic route is outlined below:

Synthesis Deuterated Grignard Reagent tert-Butyl-d9-magnesium chloride Pivalic-d6_Acid Pivalic-d6 Acid Deuterated Grignard Reagent->Pivalic-d6_Acid 1. Reaction with CO₂ Carbon Dioxide CO₂ Hydrolysis Acidic Workup (H₃O⁺) Pivalic-d6_Acid->Hydrolysis 2.

Caption: Synthetic pathway for Pivalic-d6 Acid.

Experimental Protocol: Synthesis via Grignard Reaction

Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

  • Preparation of tert-Butyl-d9-magnesium chloride: React tert-butyl-d9 chloride with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Carboxylation: Slowly bubble dry carbon dioxide gas through the Grignard reagent solution, or pour the Grignard solution over crushed dry ice. This reaction is exothermic and should be cooled in an ice bath.

  • Hydrolysis: After the reaction is complete, quench the reaction mixture by slowly adding it to a cold aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether.

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude Pivalic-d6 Acid can be further purified by distillation or recrystallization.

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of Pivalic-d6 Acid is as an internal standard for the quantitative analysis of pivalic acid and its isomers, such as valeric acid, by isotope dilution mass spectrometry. Its chemical similarity to the analyte ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations in these steps.

Workflow for LC-MS/MS Analysis of Short-Chain Fatty Acids

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Feces) Spike Spike with Pivalic-d6 Acid Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Ratio MS_Detection->Quantification

Caption: LC-MS/MS workflow using Pivalic-d6 Acid.

Experimental Protocol: Quantification of Valeric Acid Isomers in Plasma

This protocol provides a general framework for the analysis of valeric acid isomers using Pivalic-d6 Acid as an internal standard. Optimization of specific parameters will be required for individual instruments and applications.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Pivalic-d6 Acid (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare stock solutions of the valeric acid isomer standards (e.g., 1 mg/mL) in the same solvent.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the Pivalic-d6 Acid internal standard stock solution.

    • Add a protein precipitation agent (e.g., 300 µL of ice-cold acetonitrile).

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Derivatization (Optional but often necessary for improved chromatographic retention and sensitivity):

    • Several derivatization reagents can be used for carboxylic acids, such as 3-nitrophenylhydrazine (3-NPH).[9]

    • Follow a validated derivatization protocol, which typically involves reacting the sample extract with the derivatization reagent in the presence of a coupling agent.[10][11]

  • LC-MS/MS Analysis:

    • LC System: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • MS/MS System: Operate in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for Valeric Acid Isomers: Monitor the transition from the precursor ion (derivatized or underivatized) to a characteristic product ion.

      • MRM Transition for Pivalic-d6 Acid: Monitor the transition from the deuterated precursor ion to its corresponding product ion.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards with known concentrations of valeric acid isomers and a fixed concentration of Pivalic-d6 Acid.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of the valeric acid isomers in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Conclusion: A Versatile Tool for Quantitative Excellence

Pivalic-d6 Acid stands as a powerful and versatile tool for researchers and scientists in the fields of analytical chemistry and drug development. Its unique combination of a sterically hindered structure and stable isotopic labeling provides an exceptional internal standard for the accurate and precise quantification of short-chain fatty acids and their isomers. By understanding its fundamental chemical properties and leveraging its distinct spectroscopic signature, researchers can significantly enhance the reliability and robustness of their analytical methods.

References

  • FooDB. (2020, April 6). Showing Compound Pivalic acid (FDB111687). Retrieved from [Link]

  • ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • ResearchGate. MOLECULAR STRUCTURE AND VIBRATION SPECTRA OF PIVALIC ACID | Request PDF. Retrieved from [Link]

  • Wikipedia. Hydrogen–deuterium exchange. Retrieved from [Link]

  • Wikipedia. Pivalic acid. Retrieved from [Link]

  • Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • YouTube. (2022, July 29). Which of the following would be the best synthesis of 2, 2-dimethylpropanoic acid? (a) (b) H_3^⊕C.... Retrieved from [Link]

  • ResearchGate. Fig. S5: 1 H NMR spectra (300 MHz, d6-DMSO) of biological and chemical glutaric acid.*. Retrieved from [Link]

  • ResearchGate. (2025, November 5). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Retrieved from [Link]

  • AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]

  • National Center for Biotechnology Information. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Jackson, G. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • ResearchGate. (2024, January 30). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]

  • Edith Cowan University. (2021, July 26). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Retrieved from [Link]

  • MDPI. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. ATR-FTIR spectra of PI6 and monomers. From top to bottom: PI6, HMDA,.... Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2,2-Dimethylpropanoic acid. Retrieved from [Link]

  • YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. Retrieved from [Link]

  • Gas Isotopes | Special Gases. NMR Solvent Data Chart. Retrieved from [Link]

  • MDPI. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Retrieved from [Link]

  • National Institute of Standards and Technology. Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]

  • MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]

  • Taylor & Francis. A Rapid Derivatization Based Lc–Ms/Ms Method for Quantitation of Short Chain Fatty Acids in Human Plasma and Urine. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Retrieved from [Link]

  • INCHEM. ICSC 0486 - PIVALIC ACID. Retrieved from [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Pivalic-d6 Acid (CAS: 95926-89-9) for Advanced Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pivalic-d6 Acid, a deuterated analogue of Pivalic Acid. It is designed to equip researchers, particularly those in the fields of drug metabolism and pharmacokinetics (DMPK), with the foundational knowledge and practical insights required for its effective application as an internal standard in quantitative bioanalysis.

Section 1: The Rationale for Isotopic Labeling in Bioanalysis

In the landscape of drug development, the precise quantification of xenobiotics in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. However, the accuracy of LC-MS-based quantification is susceptible to several sources of variability, including sample preparation inconsistencies, matrix effects, and instrument fluctuations.[1][2]

Stable isotope-labeled internal standards (SIL-ISs) are the cornerstone of robust quantitative bioanalysis, designed to mitigate these variabilities.[3] By incorporating heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), a SIL-IS is created that is chemically identical to the analyte of interest but possesses a greater mass.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[4] Consequently, any analyte loss or signal fluctuation during the analytical workflow is mirrored by the SIL-IS, enabling accurate correction and yielding reliable quantitative data.[2] Pivalic-d6 Acid serves as an exemplary SIL-IS for its non-labeled counterpart, pivalic acid, and related structural analogues.

Section 2: Physicochemical Properties and Synthesis of Pivalic-d6 Acid

Pivalic-d6 Acid is the deuterated form of pivalic acid (2,2-dimethylpropanoic acid), where the six hydrogen atoms of the two methyl groups have been replaced by deuterium atoms.[5]

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 95926-89-9[5]
Molecular Formula C₅H₄D₆O₂[5]
Molecular Weight 108.17 g/mol [5]
Appearance Colorless liquid or colorless-to-white crystals[6]
Solubility Soluble in polar organic solvents[7]
Conceptual Synthesis Pathway

While specific, proprietary synthesis protocols for Pivalic-d6 Acid are not widely published, the general approach involves the use of deuterated starting materials in established synthetic routes for pivalic acid. One common industrial method for producing pivalic acid is the Koch-Haaf reaction, which involves the carbonylation of isobutylene or tert-butanol.[8][9]

To synthesize Pivalic-d6 Acid, a plausible route would involve starting with a deuterated precursor, such as acetone-d6. The synthesis could proceed through a grignard reaction with methyl magnesium bromide followed by carboxylation.

It is imperative that the synthesis route is designed to ensure high isotopic enrichment (typically ≥98%) and chemical purity (>99%) to prevent cross-contamination and interference with the quantification of the non-labeled analyte.[10]

Section 3: Analytical Characterization and Quality Control

Rigorous characterization of Pivalic-d6 Acid is essential to validate its identity, purity, and suitability as an internal standard. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for confirming the structure of Pivalic-d6 Acid and assessing its isotopic purity.

  • ¹H NMR: In a ¹H NMR spectrum of Pivalic-d6 Acid, the signal corresponding to the methyl protons of unlabeled pivalic acid (typically a singlet around 1.2 ppm) will be significantly diminished or absent, confirming successful deuteration.[11] The presence of a residual proton signal can be used to estimate the isotopic purity. The acidic proton of the carboxylic acid group will be present, though its chemical shift can be variable and it may exchange with deuterium from the solvent if a protic deuterated solvent is used.[12]

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the quaternary carbon, the carboxyl carbon, and the deuterated methyl carbons. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (which has a spin of 1).[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Pivalic-d6 Acid and to develop the multiple reaction monitoring (MRM) transitions for its use as an internal standard. In negative ion electrospray ionization (ESI), both pivalic acid and Pivalic-d6 Acid will deprotonate to form [M-H]⁻ ions.[13]

The fragmentation of the pivalate anion typically involves the loss of CO₂.

Section 4: Application of Pivalic-d6 Acid as an Internal Standard in LC-MS/MS Bioanalysis

The primary application of Pivalic-d6 Acid is as an internal standard for the quantification of pivalic acid in biological matrices. Pivalic acid can be present in biological samples as a metabolite of certain ester prodrugs or as a contaminant.[13]

Bioanalytical Method Workflow

The following outlines a typical workflow for the analysis of pivalic acid in a biological matrix (e.g., plasma) using Pivalic-d6 Acid as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Pivalic-d6 Acid (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitute in Mobile Phase Derivatization->Reconstitution Injection Inject onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow using an internal standard.

Step-by-Step Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Pivalic-d6 Acid in a suitable organic solvent (e.g., methanol).
  • Prepare a working solution of the internal standard by diluting the stock solution to a concentration that yields a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).

2. Sample Preparation:

  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of the Pivalic-d6 Acid working solution. Vortex to mix.
  • Protein Precipitation (Simple Method): Add 300 µL of cold acetonitrile, vortex vigorously, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
  • Liquid-Liquid Extraction (Cleaner Extract): Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge. Collect the organic layer.
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: A C18 reversed-phase column is typically suitable.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (Negative Ion Mode):
  • Ion Source: Electrospray Ionization (ESI).
  • Monitor the MRM transitions for both pivalic acid and Pivalic-d6 Acid.

Suggested MRM Transitions (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pivalic Acid101.157.110-15
Pivalic-d6 Acid107.163.110-15

Note: Collision energies should be optimized for the specific instrument being used.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio of pivalic acid to Pivalic-d6 Acid.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of pivalic acid standards.
  • Determine the concentration of pivalic acid in the unknown samples from the calibration curve.

Section 5: Role in Metabolic Stability Studies

Deuteration can significantly impact the metabolic stability of a compound. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down metabolic reactions that involve the cleavage of a C-H bond, particularly those mediated by cytochrome P450 enzymes.[14][15]

By strategically replacing hydrogens at known sites of metabolism with deuterium, the metabolic clearance of a drug candidate can be reduced, potentially leading to an improved pharmacokinetic profile, such as a longer half-life.[16] Pivalic-d6 Acid can be used in in-vitro metabolic stability assays to investigate this effect.

Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_incubation In Vitro Incubation cluster_sampling Time-Point Sampling cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compound Test Compound (Pivalic Acid or Deuterated Analog) Compound->Incubate Cofactors NADPH (Cofactor) Cofactors->Incubate T0 T = 0 min Incubate->T0 T_int T = 5, 15, 30, 60 min Incubate->T_int Quench Quench Reaction (e.g., with Acetonitrile) T0->Quench T_int->Quench Analysis Quantify Remaining Parent Compound Quench->Analysis Plot Plot % Remaining vs. Time Analysis->Plot Calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Sources

Introduction: The Role of Isotopic Labeling in Modern Analytics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Application of Pivalic-d6 Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within pharmaceutical and biomedical research, the demand for precision, accuracy, and reliability is paramount. Pivalic-d6 Acid, a deuterated analogue of Pivalic Acid (2,2-Dimethylpropanoic acid), represents a critical tool in meeting these demands. Its utility is not merely as a chemical reagent but as a high-fidelity internal standard for mass spectrometry-based assays. The strategic replacement of six hydrogen atoms with their heavier, stable isotope, deuterium, imparts a specific mass shift without significantly altering the compound's chemical properties. This unique characteristic makes it an ideal internal standard for the quantification of its non-labeled counterpart, Pivalic Acid, a molecule of interest in various metabolic and industrial contexts. This guide provides a detailed examination of the molecular weight of Pivalic-d6 Acid, the principles behind its calculation, and a practical guide to its application in a validated bioanalytical workflow.

Part 1: A Foundational Analysis of Molecular Weight

Understanding the molecular weight of Pivalic-d6 Acid requires a precise definition of terms. In analytical chemistry, a distinction is made between average molecular weight (often simply called molecular weight) and monoisotopic mass.

  • Average Molecular Weight is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element. This value is essential for stoichiometric calculations in bulk chemistry.

  • Monoisotopic Mass is the mass of a molecule calculated using the exact mass of the most abundant stable isotope of each element. This value is of critical importance in high-resolution mass spectrometry, where individual isotopic peaks are resolved.

For isotopically labeled compounds like Pivalic-d6 Acid, the monoisotopic mass is the more relevant and frequently cited value.

Chemical Formula and Isotopic Composition

The chemical formula for Pivalic-d6 Acid is C₅H₄D₆O₂.[1][2] Its structure is identical to Pivalic Acid, with the six hydrogens of the two methyl groups attached to the tertiary carbon being replaced by deuterium (D).

Calculation of Monoisotopic Mass

The monoisotopic mass is the sum of the masses of the principal isotopes of the constituent atoms. For Pivalic-d6 Acid, this calculation is as follows:

  • Carbon (C): 5 atoms of ¹²C. The mass of ¹²C is defined as exactly 12.000000 Da.[3][4]

  • Hydrogen (H): 4 atoms of ¹H. The mass of ¹H is 1.007825 Da.

  • Deuterium (D or ²H): 6 atoms of ²H. The mass of ²H is 2.014102 Da.[5][6][7]

  • Oxygen (O): 2 atoms of ¹⁶O. The mass of ¹⁶O is 15.994915 Da.[8][9]

Calculation: (5 × 12.000000) + (4 × 1.007825) + (6 × 2.014102) + (2 × 15.994915) = 60.000000 + 4.031300 + 12.084612 + 31.989830 = 108.105742 Da

This calculated monoisotopic mass is the precise value that would be observed in high-resolution mass spectrometry. Commercially available Pivalic-d6 Acid is often cited with a molecular weight of 108.17 g/mol , which corresponds to the nominal mass rounded for practical use and reflects the sum of the integer masses of the most common isotopes, adjusted for the molar mass unit.[1][2]

Data Summary Table

The following table summarizes the atomic and molecular mass data for Pivalic-d6 Acid and its constituent elements.

Element/MoleculeIsotope / FormulaAtomic/Molecular Weight ( g/mol , Average)Monoisotopic Mass (Da)
CarbonNatural Abundance12.011N/A
¹²CN/A12.000000
HydrogenNatural Abundance1.008N/A
¹HN/A1.007825
Deuterium²H2.0142.014102[5][10]
OxygenNatural Abundance15.999[8]N/A
¹⁶ON/A15.994915[9]
Pivalic Acid C₅H₁₀O₂ 102.13 [11]102.06808 Da
Pivalic-d6 Acid C₅H₄D₆O₂ 108.17 [1][2]108.105742 Da

Part 2: Application Protocol - Pivalic-d6 Acid as an Internal Standard in LC-MS/MS Bioanalysis

The gold standard in quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS). The SIL-IS co-elutes chromatographically with the analyte and experiences identical conditions during sample preparation, extraction, and ionization. Because Pivalic-d6 Acid is chemically identical to Pivalic Acid, it perfectly compensates for any experimental variability, ensuring the highest degree of accuracy and precision.

Experimental Objective

To accurately quantify the concentration of Pivalic Acid (analyte) in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with Pivalic-d6 Acid as the internal standard.

Detailed Methodology

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Pivalic Acid and dissolve in 10 mL of methanol.
  • IS Stock (1 mg/mL): Accurately weigh 10 mg of Pivalic-d6 Acid and dissolve in 10 mL of methanol.
  • Analyte Working Solutions: Perform serial dilutions of the Analyte Stock with 50:50 methanol:water to prepare working solutions for calibration standards and quality controls (QCs).
  • IS Working Solution (50 ng/mL): Dilute the IS Stock with acetonitrile. This solution will be used as the protein precipitation solvent. The concentration is chosen to yield a robust signal in the mass spectrometer without causing detector saturation.

2. Preparation of Calibration Curve and QC Samples:

  • Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
  • QC Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each standard, QC, and unknown plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of the IS Working Solution (50 ng/mL Pivalic-d6 Acid in acetonitrile).
  • Causality: Acetonitrile is a highly effective solvent for precipitating plasma proteins. The inclusion of the IS at this first step is critical; it ensures that any analyte loss during subsequent steps (e.g., incomplete extraction, adhesion to surfaces) is mirrored by a proportional loss of the IS, leaving the analyte-to-IS ratio unchanged.
  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column to separate the analyte from other matrix components. A gradient elution with mobile phases of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical. The acidic mobile phase promotes protonation of the carboxylic acid, which is necessary for positive ion electrospray ionization.
  • Tandem Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both the analyte and the IS.
  • Pivalic Acid: Q1: 103.1 m/z → Q3: 57.1 m/z (corresponding to [M+H]⁺ and a characteristic fragment ion).
  • Pivalic-d6 Acid: Q1: 109.1 m/z → Q3: 60.1 m/z (corresponding to [M+H]⁺ and the deuterated fragment).
  • Trustworthiness: The specificity of MRM ensures that only the molecules with the correct precursor and product ion masses are detected. The 6-Dalton mass difference between the analyte and IS transitions prevents any cross-talk or interference, forming a self-validating detection system.

5. Data Processing and Quantification:

  • Integrate the peak areas for both the Pivalic Acid and Pivalic-d6 Acid MRM transitions in each sample.
  • Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area / IS Peak Area).
  • Construct a calibration curve by plotting the PAR against the known concentration of each calibration standard.
  • Perform a linear regression analysis (typically with 1/x² weighting) on the calibration curve.
  • Determine the concentration of Pivalic Acid in the unknown samples by interpolating their PAR values from the regression equation.

Part 3: Workflow Visualization

The following diagram illustrates the robust, parallel workflow that leverages a stable isotope-labeled internal standard to ensure accurate quantification.

G cluster_prep Sample & Standard Preparation cluster_analysis Extraction & Analysis cluster_data Data Processing Plasma Unknown Plasma Sample (Contains Analyte) IS_Spike Spike with Pivalic-d6 Acid (IS) in Acetonitrile Plasma->IS_Spike Parallel Processing Cal_Standards Blank Plasma for Calibration Standards Cal_Standards->IS_Spike Protein_Precip Protein Precipitation & Centrifugation IS_Spike->Protein_Precip LCMS LC-MS/MS Analysis (Monitor Analyte & IS MRMs) Protein_Precip->LCMS Integration Peak Area Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio->Curve For Standards Result Calculate Unknown Concentration Ratio->Result For Unknowns Curve->Result Apply Regression

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2-dimethylpropanoic-d9 acid: Structure, Properties, and Application as a Gold-Standard Internal Standard in Bioanalysis

This guide provides a comprehensive technical overview of 2,2-dimethylpropanoic-d9 acid, a deuterated isotopologue of pivalic acid. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques for quantitative bioanalysis. This document delves into the molecule's core structure, physicochemical properties, and, most critically, its application as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.

Molecular Structure and Isotopic Labeling

2,2-dimethylpropanoic acid, commonly known as pivalic acid or neopentanoic acid, is a carboxylic acid characterized by a sterically hindered tert-butyl group attached to the carboxyl functional group.[1] The deuterated analogue, 2,2-dimethylpropanoic-d9 acid, is a synthetic molecule where nine hydrogen (¹H) atoms have been replaced with their stable heavy isotope, deuterium (²H or D).

The isotopic labeling is specifically applied to the three methyl groups of the tert-butyl moiety. The carboxylic acid proton is not typically substituted in commercially available standards as it is readily exchangeable with protons from the solvent, making it unsuitable for a stable label.

Key Structural Features:

  • Parent Molecule: 2,2-dimethylpropanoic acid (Pivalic Acid)

  • Molecular Formula (Unlabeled): C₅H₁₀O₂[1]

  • Molecular Formula (d9-labeled): C₅HD₉O₂

  • Labeling Position: All nine hydrogens on the three methyl groups are substituted with deuterium. This provides a significant and stable mass shift for mass spectrometric detection.

Caption: 2D structure of 2,2-dimethylpropanoic-d9 acid.

Physicochemical Properties

The introduction of deuterium increases the molecular weight of the compound but has a negligible effect on its chemical properties, such as polarity, pKa, and chromatographic retention time. This near-identical chemical behavior is the fundamental principle enabling its use as an ideal internal standard.

Property2,2-dimethylpropanoic acid (Unlabeled)2,2-dimethylpropanoic-d9 acid (Labeled)
Synonyms Pivalic Acid, Neopentanoic Acid, Trimethylacetic Acid[1]Pivalic Acid-d9, Trimethylacetic Acid-d9
CAS Number 75-98-9[1]100994-32-1 (Representative)
Molecular Formula C₅H₁₀O₂[1]C₅HD₉O₂
Molecular Weight 102.13 g/mol [1]Approx. 111.20 g/mol
Melting Point 35 °C[2]Similar to unlabeled
Boiling Point 164 °C[2]Similar to unlabeled
Density 0.905 g/cm³[2]Similar to unlabeled
Solubility in Water 3% w/w[2]Similar to unlabeled
Isotopic Purity Not ApplicableTypically >98% (supplier dependent)[3]

Synthesis and Availability

While the unlabeled pivalic acid is produced on a large scale via the Koch reaction from isobutene, CO, and water, the synthesis of its deuterated isotopologue is a more specialized process.[4] It involves using deuterated precursors and multi-step synthetic routes to achieve high isotopic enrichment. For the vast majority of researchers and drug development professionals, 2,2-dimethylpropanoic-d9 acid is not synthesized in-house but is procured from specialized chemical suppliers who are experts in stable isotope labeling, such as Cambridge Isotope Laboratories, Inc.[4][5][6]

Analytical Characterization

The identity and purity of 2,2-dimethylpropanoic-d9 acid are confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry is the primary technique where the utility of this molecule is realized. The key is the mass difference between the analyte (unlabeled pivalic acid) and the internal standard (d9-pivalic acid).

  • Molecular Ion: In MS, the labeled compound will appear at a mass-to-charge ratio (m/z) that is 9 units higher than the unlabeled compound (M+9).

  • Fragmentation: Upon fragmentation in tandem mass spectrometry (MS/MS), key fragments will also retain the deuterium labels, showing a corresponding mass shift. For pivalic acid, a characteristic fragment is the tert-butyl cation.

    • Unlabeled Fragment: [(CH₃)₃C]⁺ at m/z 57.

    • Labeled Fragment: [(CD₃)₃C]⁺ at m/z 66. This predictable shift allows for the development of highly specific and selective LC-MS/MS methods where the instrument monitors the transitions for both the analyte and the internal standard simultaneously.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used by the manufacturer to confirm the position and extent of deuteration.

  • ¹H NMR: The proton NMR spectrum of a highly enriched 2,2-dimethylpropanoic-d9 acid sample is very simple. It would show a singlet for the carboxylic acid proton (its chemical shift is solvent-dependent) and the absence of the large singlet peak around 1.2 ppm that corresponds to the nine equivalent protons of the tert-butyl group in the unlabeled molecule. Any small residual peaks in this region indicate isotopic impurity.

  • ¹³C NMR: In the carbon-13 NMR spectrum, the signals for the deuterated carbons (CD₃) will be significantly less intense and will appear as multiplets due to the carbon-deuterium coupling. The signals for the quaternary carbon and the carbonyl carbon remain as singlets and confirm the carbon backbone.[7][8]

Core Application: The Stable Isotope-Labeled Internal Standard

The "gold standard" for quantitative bioanalysis using LC-MS is the use of a stable isotope-labeled internal standard.[3][9] 2,2-dimethylpropanoic-d9 acid serves this role for the quantification of its unlabeled analogue.

The Principle of Isotope Dilution Mass Spectrometry

The underlying technique is Isotope Dilution Mass Spectrometry (IDMS). Its power lies in the fact that the SIL-IS is chemically almost identical to the analyte.[10] Therefore, it experiences the same behavior during every step of the analytical process:

  • Sample Preparation: It is added at a known concentration to every sample (calibrators, quality controls, and unknowns) at the very beginning.[11] It will be lost or concentrated to the same extent as the analyte during extraction, evaporation, and reconstitution steps.

  • Chromatography: It co-elutes with the analyte from the liquid chromatography (LC) column. This ensures that both compounds enter the mass spectrometer at the same time and are subjected to the same matrix effects.

  • Ionization: It experiences the same degree of ionization enhancement or suppression from co-eluting matrix components in the mass spectrometer's ion source.[12]

Because of this, the ratio of the analyte's MS signal to the internal standard's MS signal remains constant, even if the absolute signal intensity fluctuates. This ratio is then used to calculate the analyte's concentration by referencing a calibration curve, which is also prepared with the same constant amount of internal standard.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification a 1. Add known amount of 2,2-dimethylpropanoic-d9 acid (IS) to all samples b 2. Sample Extraction (e.g., LLE, SPE) a->b c 3. Evaporation & Reconstitution b->c d 4. LC-MS/MS Analysis (Analyte and IS co-elute) c->d e 5. Signal Detection (Monitor mass transitions for Analyte and IS) d->e f 6. Calculate Peak Area Ratio (Analyte / IS) e->f g 7. Plot Ratio vs. Concentration (Calibration Curve) f->g h 8. Determine Unknown Concentration g->h

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Experimental Protocol: Use in a Bioanalytical Method

This protocol outlines the general steps for using 2,2-dimethylpropanoic-d9 acid as an internal standard for quantifying pivalic acid in a biological matrix (e.g., plasma).

Step 1: Preparation of Stock Solutions

  • Analyte Stock: Prepare a primary stock solution of unlabeled 2,2-dimethylpropanoic acid in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock: Prepare a primary stock solution of 2,2-dimethylpropanoic-d9 acid in the same solvent, also at 1 mg/mL.

  • Working Solutions: Create serial dilutions from the primary stocks to prepare working solutions for spiking calibration standards and a single working solution for the IS.

Step 2: Preparation of Calibration Curve and Quality Control (QC) Samples

  • Spike blank biological matrix with the analyte working solutions to create a calibration curve over the desired concentration range (e.g., 1 to 1000 ng/mL).

  • Separately, prepare QC samples at low, medium, and high concentrations within the calibration range.

Step 3: Sample Extraction

  • Aliquot a fixed volume of each sample (calibrator, QC, or unknown) into a clean tube.

  • Crucial Step: Add a small, fixed volume of the IS working solution to every tube. The final concentration of the IS should be consistent across all samples and ideally in the middle of the calibration range.

  • Vortex briefly.

  • Perform the sample cleanup procedure (e.g., protein precipitation with acetonitrile, or liquid-liquid extraction).

  • Centrifuge to pellet precipitated proteins or separate layers.

  • Transfer the supernatant or organic layer to a new plate/vial.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a fixed volume of the mobile phase.

Step 4: LC-MS/MS Analysis

  • Develop a chromatographic method that provides good peak shape for pivalic acid.

  • Set up the mass spectrometer to monitor at least one specific mass transition for the analyte and one for the IS in Multiple Reaction Monitoring (MRM) mode.

    • Analyte MRM (Example): Q1: 101.1 -> Q3: 57.1 (representing [M-H]⁻ -> [tert-butyl]⁺ fragment, though ionization mode may vary)

    • IS MRM (Example): Q1: 110.2 -> Q3: 66.1 (representing [M(d9)-H]⁻ -> [tert-butyl(d9)]⁺ fragment)

  • Inject the reconstituted samples and acquire the data.

Step 5: Data Processing

  • Integrate the peak areas for both the analyte and the IS in each injection.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area) for every sample.

  • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration for the calibration standards. Use a linear regression with appropriate weighting (e.g., 1/x²).

  • Use the regression equation to calculate the concentration of the analyte in the QC and unknown samples from their measured Peak Area Ratios.

Safety and Handling

While stable isotopes are non-radioactive, the parent compound, pivalic acid, is classified as corrosive and can cause skin and eye irritation.[11][13] Users should adhere to standard laboratory safety protocols.

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong bases or reducing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,2-dimethylpropanoic-d9 acid is a vital tool for modern bioanalysis. Its structure, which is chemically analogous to the parent compound but mass-shifted, makes it an ideal internal standard. By properly incorporating it into an LC-MS/MS workflow, researchers can achieve highly accurate, precise, and robust quantification of pivalic acid in complex biological matrices, fulfilling the stringent requirements of regulatory bodies like the FDA for drug development studies.[14][15]

References

  • Benchchem. (n.d.). 2,2-Dimethylbutanoic Acid-d6 Stable Isotope.
  • National Institute of Standards and Technology. (n.d.). 2,2-Dimethylpropanoic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2,2-Dimethylpropanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2,2-dimethyl- (CAS 75-98-9). Retrieved from [Link]

  • Google Patents. (n.d.). EP0836587B1 - Process for separating pivalic acid from spent reaction mixtures.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2,2-dimethylpropanoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,2-Dimethylpropanoic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gray, S., et al. (2021). Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. eScholarship.org.
  • PubChem. (n.d.). (2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

  • Wu, Y., et al. (2024).
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Phoenix Scientific. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • National Measurement Laboratory. (2013).
  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (in d6‐DMSO) of the liquid phase obtained from the reaction of barley straw with maleic acid and aluminum chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of pivalic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. Retrieved from [Link]

  • Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed.
  • ResearchGate. (2025). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethylpropanoic acid 2,3-dihydro-1H-inden-1-yl ester - Optional[13C NMR]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Trimethylacetic-d6 Acid: Properties, Synthesis, and Application as a Mass Spectrometry Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern analytical chemistry and drug development, the demand for precision and accuracy is paramount. The use of stable isotope-labeled internal standards in mass spectrometry has become a cornerstone of quantitative analysis, enabling researchers to navigate the complexities of matrix effects and procedural variability. Among these indispensable tools is Trimethylacetic-d6 acid, a deuterated analogue of pivalic acid. This guide, intended for the discerning scientist, offers a comprehensive exploration of Trimethylacetic-d6 acid, from its fundamental chemical identity to its practical application in robust analytical methodologies. Herein, we eschew a superficial overview, instead providing a deep dive into the causality behind experimental choices, fostering a framework of expertise, trustworthiness, and authoritative scientific grounding.

Nomenclature and Chemical Identity: Establishing a Common Lexicon

Clarity in scientific communication begins with a precise and unambiguous understanding of nomenclature. Trimethylacetic-d6 acid is known by several synonyms, a reflection of its chemical structure and the various naming conventions in organic chemistry.

The systematic IUPAC name for this compound is 2,2-dimethylpropanoic-3,3,3-d3 acid , with the methyl groups at the 2-position also being deuterated. However, it is more commonly referred to by a variety of trivial and semi-systematic names.

A comprehensive list of synonyms is provided in Table 1, categorized for clarity. Understanding these different names is crucial when searching scientific literature and chemical supplier databases.

CategorySynonym
IUPAC Name 2,2-dimethylpropanoic-d6 acid
Common/Trivial Names Pivalic-d6 acid, Trimethylacetic-d6 acid, Neopentanoic-d6 acid
Systematic/Descriptive 2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid

Table 1: Synonyms and Alternative Names for Trimethylacetic-d6 acid.

The non-deuterated parent compound, Trimethylacetic acid (CAS No. 75-98-9), is also widely known as pivalic acid, neopentanoic acid, or 2,2-dimethylpropanoic acid.[1][2][3][4] The "-d6" suffix in Trimethylacetic-d6 acid signifies the replacement of six hydrogen atoms with deuterium.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of Trimethylacetic-d6 acid are largely similar to its non-deuterated isotopologue, pivalic acid. The primary difference lies in its molecular weight, which is increased by the mass of the six deuterium atoms. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry.

PropertyTrimethylacetic Acid (Pivalic Acid)Trimethylacetic-d6 Acid (Pivalic-d6 Acid)
Molecular Formula C₅H₁₀O₂C₅H₄D₆O₂
Molecular Weight 102.13 g/mol 108.17 g/mol
Appearance White crystalline solid or colorless liquidWhite to off-white solid
Melting Point 32-35 °CData not readily available, expected to be similar to the non-deuterated form.
Boiling Point 163-164 °CData not readily available, expected to be similar to the non-deuterated form.
Solubility Soluble in alcohol and ether; slightly soluble in water.[5]Expected to have similar solubility.
pKa ~5.03Expected to be very similar to the non-deuterated form.

Table 2: Comparative Physicochemical Properties of Trimethylacetic Acid and Trimethylacetic-d6 Acid.

The expectation of similar physical properties is based on the principle that isotopic substitution has a minimal effect on the electronic structure and intermolecular forces of a molecule.

Synthesis and Isotopic Purity: The Foundation of a Reliable Standard

The synthesis of Trimethylacetic-d6 acid is not a trivial matter and is typically performed by specialized chemical suppliers. While detailed proprietary synthesis routes are not always publicly available, the general strategies for deuteration of carboxylic acids can be inferred.

One common approach involves the use of deuterated starting materials in established synthetic routes for pivalic acid. For instance, the Koch reaction, a standard industrial method for producing pivalic acid, could be adapted with deuterated precursors.[6]

isobutene Deuterated Isobutene ((CD₃)₂C=CD₂) product Trimethylacetic-d6 Acid ((CD₃)₃CCOOH) isobutene->product Koch Reaction co Carbon Monoxide (CO) co->product h2o Water (H₂O) h2o->product catalyst Acid Catalyst (e.g., HF) catalyst->product

Caption: Conceptual workflow for the synthesis of Trimethylacetic-d6 acid via a modified Koch reaction.

Another plausible route involves the deuteration of a suitable precursor, such as a malonic acid derivative, followed by decarboxylation.[7] More advanced, late-stage deuteration techniques using transition metal catalysts are also emerging for the synthesis of complex deuterated molecules.[8]

Isotopic Purity: The utility of Trimethylacetic-d6 acid as an internal standard is critically dependent on its isotopic purity. This is typically specified by the manufacturer on the certificate of analysis and is often in the range of 98-99 atom % D. High isotopic purity is essential to minimize cross-contribution to the mass-to-charge ratio (m/z) of the non-deuterated analyte, which could lead to inaccurate quantification.

Application as an Internal Standard in Mass Spectrometry: A Practical Guide

The primary application of Trimethylacetic-d6 acid is as an internal standard for the quantitative analysis of trimethylacetic acid (pivalic acid) and other short-chain fatty acids by mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

The Rationale for Using a Deuterated Internal Standard

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. Deuterated standards are considered the "gold standard" because their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference allows for their distinct detection by the mass spectrometer, enabling accurate correction for variations in sample recovery and matrix effects.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with Trimethylacetic-d6 Acid sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization injection GC-MS or LC-MS/MS Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Analyte/Internal Standard) integration->ratio calibration Quantification using Calibration Curve ratio->calibration

Caption: A generalized workflow for the quantitative analysis of short-chain fatty acids using Trimethylacetic-d6 acid as an internal standard.

Experimental Protocol: Quantification of Pivalic Acid in Human Plasma by GC-MS

This protocol is a synthesized, best-practice methodology based on established procedures for short-chain fatty acid analysis.[6][9] It is designed to be a self-validating system, with built-in quality control measures.

Objective: To accurately quantify the concentration of pivalic acid in human plasma samples.

Materials:

  • Human plasma samples

  • Trimethylacetic-d6 acid (internal standard)

  • Pivalic acid (calibration standard)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl (derivatizing agent)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-FFAP or equivalent)

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of pivalic acid in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of Trimethylacetic-d6 acid in the same solvent at a concentration of 1 mg/mL.

    • Create a series of calibration standards by spiking known amounts of the pivalic acid stock solution into a blank plasma matrix. The concentration range should cover the expected physiological or pharmacological levels.

    • Prepare an internal standard working solution by diluting the Trimethylacetic-d6 acid stock solution to a concentration that yields a robust signal in the GC-MS.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or quality control sample in a glass vial, add 10 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Acidify the sample by adding 50 µL of 5M HCl to protonate the carboxylic acids.

    • Add 500 µL of MTBE, cap the vial, and vortex vigorously for 2 minutes to extract the pivalic acid and the internal standard into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer 100 µL of the dried extract to a GC vial insert.

    • Add 50 µL of MTBSTFA with 1% TBDMSCl to the extract.

    • Cap the vial and heat at 60 °C for 30 minutes to derivatize the carboxylic acids to their more volatile tert-butyldimethylsilyl (TBDMS) esters.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample onto the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250 °C

      • Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • Pivalic acid-TBDMS ester: m/z corresponding to a characteristic fragment ion.

        • Trimethylacetic-d6 acid-TBDMS ester: m/z corresponding to the same fragment ion, shifted by +6 Da.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the selected ions of both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of pivalic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Self-Validation and Causality:

  • Why a deuterated standard? As explained previously, it minimizes variability from sample handling and matrix effects.

  • Why acidification? Protonating the carboxylic acids makes them less polar and more readily extractable into the organic solvent (MTBE).

  • Why derivatization? The TBDMS esters are more volatile and have better chromatographic properties than the free acids, leading to sharper peaks and improved sensitivity in GC-MS.

  • Why SIM mode? It increases the sensitivity and selectivity of the analysis by only monitoring for specific ions of interest, reducing chemical noise.

Conclusion: The Indispensable Role of Trimethylacetic-d6 Acid in Modern Research

Trimethylacetic-d6 acid, though a seemingly simple molecule, is a powerful tool in the arsenal of the modern analytical scientist. Its utility as a stable isotope-labeled internal standard provides a level of accuracy and reliability in quantitative mass spectrometry that is essential for drug development, clinical diagnostics, and metabolic research. By understanding its chemical identity, properties, and the rationale behind its application in validated analytical methods, researchers can ensure the integrity of their data and contribute to the advancement of their respective fields. This guide has aimed to provide not just the "how," but more importantly, the "why," empowering scientists to implement and adapt these methodologies with confidence and expertise.

References

  • Zheng, X., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Nature Portfolio. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2,2-DIMETHYLPROPANOIC ACID | CAS 75-98-9. Retrieved from [Link]

  • Deng, J., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ACS Publications. Retrieved from [Link]

  • Nielsen, M. T., et al. (2018). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Pivalic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Preparation of Pivalic-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining Pivalic-d6 Acid ((CD₃)₂(CH₃)CCOOH), a deuterated analogue of pivalic acid. Given the increasing importance of isotopically labeled compounds in mechanistic studies, as internal standards in analytical chemistry, and in the development of deuterated drugs with improved pharmacokinetic profiles, a reliable and well-documented synthetic protocol is of paramount importance. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the proposed synthetic routes, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Pivalic-d6 Acid

Pivalic acid, a simple carboxylic acid with a sterically demanding tert-butyl group, finds widespread use in organic synthesis, including as a co-catalyst in C-H activation reactions and for the introduction of the pivaloyl protecting group.[1][2] Its deuterated isotopologues are valuable tools for researchers. Specifically, Pivalic-d6 Acid, with two of its three methyl groups perdeuterated, offers a unique labeling pattern that can be instrumental in:

  • Mechanistic Elucidation: Tracking the fate of specific methyl groups in complex reaction mechanisms.

  • Metabolic Studies: Investigating the metabolic stability of the tert-butyl moiety in drug candidates. It is known that tert-butyl groups can be metabolized via hydroxylation.[3] Deuteration at these positions can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.

  • NMR Spectroscopy: Serving as an internal standard with a distinct signal, or for use in studies where specific proton signals need to be absent.

  • Neutron Scattering: Providing isotopic contrast in structural studies of materials incorporating pivalate moieties.

The primary challenge in synthesizing Pivalic-d6 Acid lies in the selective deuteration of two of the three chemically equivalent methyl groups of the tert-butyl moiety. Direct hydrogen-deuterium (H/D) exchange on pivalic acid itself is fraught with difficulty due to the low acidity of the C(sp³)–H bonds and the lack of selectivity, often leading to a mixture of isotopologues or requiring harsh conditions that may not be compatible with other functional groups.[4][5] Therefore, a more strategic, multi-step synthetic approach is required.

Strategic Approach: Constructing the Asymmetrically Deuterated tert-Butyl Group

The most logical and controllable pathway to Pivalic-d6 Acid involves the synthesis of a precursor molecule containing the desired (CD₃)₂(CH₃)C- core, which can then be converted to the final carboxylic acid. This "bottom-up" approach ensures high isotopic purity and avoids the separation challenges associated with non-selective deuteration methods.

The proposed synthetic strategy hinges on the sequential introduction of deuterated and non-deuterated methyl groups to a central carbon atom. A key intermediate in this strategy is 2-methyl-1,1,1,3,3,3-hexadeuteropropan-2-ol, which can be subsequently oxidized to the target acid.

Synthesis of the Key Precursor: 2-methyl-1,1,1,3,3,3-hexadeuteropropan-2-ol ((CD₃)₂C(CH₃)OH)

This synthesis is conceptually based on the Grignard reaction, a robust and well-understood method for C-C bond formation. The core idea is to react a deuterated ketone with a non-deuterated organometallic reagent.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Acidic Workup CH3I Methyl Iodide (CH₃I) Grignard Methylmagnesium Iodide (CH₃MgI) CH3I->Grignard Mg, Et₂O Mg Magnesium (Mg) Et2O Anhydrous Diethyl Ether Acetone_d6 Acetone-d6 ((CD₃)₂CO) Intermediate Alkoxide Intermediate Acetone_d6->Intermediate CH₃MgI in Et₂O Product 2-methyl-1,1,1,3,3,3-hexadeuteropropan-2-ol ((CD₃)₂C(CH₃)OH) Intermediate->Product H₃O⁺ H3O Aqueous Acid (e.g., dil. HCl)

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )PurityNotes
Methyl Iodide74-88-4141.94>99%Store over copper wire, protected from light.
Magnesium turnings7439-95-424.31>99.5%Activate by grinding before use.
Anhydrous Diethyl Ether60-29-774.12>99.7%Dry over sodium/benzophenone.
Acetone-d6666-52-464.1399.5 atom % DHandle under inert atmosphere.
Hydrochloric Acid (conc.)7647-01-036.4637%

Step-by-Step Methodology:

  • Preparation of Methylmagnesium Iodide (Grignard Reagent):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.1 eq.) in the flask and add a small crystal of iodine to initiate the reaction.

    • Add a small portion of a solution of methyl iodide (1.0 eq.) in anhydrous diethyl ether via the dropping funnel.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

  • Grignard Addition to Acetone-d6:

    • Cool the freshly prepared methylmagnesium iodide solution to 0 °C in an ice bath.

    • Slowly add a solution of acetone-d6 (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice containing a slight excess of dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x Vaq/4).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation to yield pure 2-methyl-1,1,1,3,3,3-hexadeuteropropan-2-ol.

Causality and Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent.

  • Controlled Addition: The reaction between the Grignard reagent and acetone-d6 is exothermic. Slow, dropwise addition at low temperature is necessary to control the reaction rate and prevent side reactions.

  • Acidic Workup: The initial product of the Grignard addition is a magnesium alkoxide. Acidic workup is required to protonate the alkoxide and liberate the desired tertiary alcohol.

Oxidation to Pivalic-d6 Acid

With the asymmetrically deuterated tertiary alcohol in hand, the final step is its oxidation to the corresponding carboxylic acid. Several methods can be employed for this transformation. A classic and effective method is the haloform reaction, which is particularly well-suited for the oxidation of methyl ketones and compounds that can be oxidized to methyl ketones, such as isopropanol and its derivatives. In this case, the tert-butyl alcohol derivative can be oxidized under haloform conditions.

Haloform Reaction for the Synthesis of Pivalic-d6 Acid

The haloform reaction involves the use of a halogen (e.g., bromine) in a basic solution (e.g., sodium hydroxide). The reaction proceeds via the formation of a trihalomethyl intermediate, which is then cleaved by the base to yield the carboxylate and a haloform.

G cluster_0 Step 1: Hypobromite Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Acidification & Extraction NaOH Sodium Hydroxide (NaOH) Hypobromite Sodium Hypobromite (NaOBr) NaOH->Hypobromite Br₂ (aq) Br2 Bromine (Br₂) Deut_Alcohol (CD₃)₂C(CH₃)OH Pivalate_d6_salt Sodium Pivalate-d6 Deut_Alcohol->Pivalate_d6_salt NaOBr Pivalic_d6 Pivalic-d6 Acid Pivalate_d6_salt->Pivalic_d6 HCl (aq) HCl Hydrochloric Acid (HCl)

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )PurityNotes
2-methyl-1,1,1,3,3,3-hexadeuteropropan-2-olN/A86.19As synthesized
Sodium Hydroxide1310-73-240.00>98%
Bromine7726-95-6159.81>99.5%Highly corrosive and toxic. Handle in a fume hood.
Sulfuric Acid (conc.)7664-93-998.0895-98%Highly corrosive.

Step-by-Step Methodology: [6]

  • Preparation of Sodium Hypobromite Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium hydroxide (4.1 eq.) in water.

    • Cool the solution to 0 °C in an ice-salt bath.

    • With vigorous stirring, add bromine (1.9 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • Oxidation of the Deuterated Alcohol:

    • To the freshly prepared, cold sodium hypobromite solution, add the 2-methyl-1,1,1,3,3,3-hexadeuteropropan-2-ol (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Workup and Isolation:

    • Steam distill the reaction mixture to remove any bromoform byproduct.

    • Cool the remaining solution and cautiously acidify with concentrated sulfuric acid.

    • The Pivalic-d6 Acid will separate as an oil or solid. It can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).

    • The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Self-Validating System and Trustworthiness:

The success of each step can be monitored by standard analytical techniques. The formation of the Grignard reagent can be confirmed by titration (e.g., with a solution of I₂). The progress of the Grignard addition and the oxidation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The final product's identity and isotopic purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) and Mass Spectrometry (MS). The absence of a singlet at ~1.2 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of pivalic acid, and the presence of a singlet corresponding to the three protons of the remaining methyl group, along with the appropriate signals in the ²H NMR spectrum, will confirm the successful synthesis of Pivalic-d6 Acid.

Alternative Synthetic Considerations

While the Grignard-based approach is robust, other strategies could be considered, each with its own set of advantages and challenges.

  • Direct Catalytic H/D Exchange under Forcing Conditions: As mentioned, direct exchange on pivalic acid is generally non-selective. However, for specific applications where a mixture of deuterated isotopologues might be acceptable, or if a highly active and selective catalyst system is developed, this could be a more direct route.[4][5] Recent advances in transition metal catalysis (e.g., using Rhodium or Iridium complexes) have shown promise for the deuteration of C-H bonds, though selectivity remains a significant hurdle for molecules with multiple, chemically similar C-H bonds.[7][8][9]

  • Synthesis from other Asymmetrically Deuterated Precursors: One could envision synthesizing other tert-butyl derivatives containing the (CD₃)₂(CH₃)C- moiety, such as a deuterated tert-butyl halide, and then converting it to the carboxylic acid via carbonation of the corresponding Grignard reagent. However, the synthesis of such precursors would likely involve a similar level of complexity as the synthesis of the deuterated alcohol.

Safety Considerations

  • Grignard Reagents: Are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon).

  • Bromine: Is a highly toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, and a lab coat).

  • Concentrated Acids and Bases: Are corrosive and should be handled with care.

Conclusion

The synthesis of Pivalic-d6 Acid is a challenging yet achievable goal for the experienced synthetic chemist. The most reliable and selective method involves a multi-step approach centered on the construction of an asymmetrically deuterated tert-butyl precursor, followed by oxidation. The Grignard reaction of methylmagnesium iodide with acetone-d6 provides a direct and high-yielding route to the key alcohol intermediate. Subsequent oxidation via the haloform reaction affords the desired Pivalic-d6 Acid with high isotopic purity. This guide provides a detailed and scientifically grounded framework for the successful preparation of this valuable isotopically labeled compound.

References

  • Wikipedia. (2023). Pivalic acid. In Wikipedia. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of pivalic acid (trimethylacetic acid; neopentanoic acid; 2,2-dimethylpropionic acid). Retrieved from [Link]

  • Chinese Patent CN108164393B. (2020). Preparation method of deuterated tert-butyl alcohol. Google Patents.
  • Kang, Q., et al. (2022). Rhodium-Catalyzed Stereoselective Deuteration of Benzylic C–H Bonds via Reversible η6-Coordination.
  • Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342.
  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

  • Kühl, T., et al. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science, 13(1), 157-163.
  • National Center for Biotechnology Information. (n.d.). Pivalic acid. PubChem Compound Database. Retrieved from [Link]

  • Al-Amin, M., & Sajiki, H. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2959.
  • Organic Syntheses. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Retrieved from [Link]

  • Chen, I. H., & Hammes-Schiffer, S. (2021). Deuterium Isotope Effects on Acid–Base Equilibrium of Organic Compounds. The Journal of Physical Chemistry B, 125(50), 13745-13755.
  • Perez, M. A., et al. (2020). Hydrogen–Deuterium Exchange in Basic Near-Critical and Supercritical Media: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 124(11), 2269-2277.
  • Lansford, J. L., & Iglesia, E. (2018). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. Chemical Reviews, 118(5), 2403-2424.
  • Nickson, T. E. (1983). Convenient synthesis of t-butyl alcohol-d. Canadian Journal of Chemistry, 61(6), 1284-1285.
  • Wikipedia. (2023). Hydrogen–deuterium exchange. In Wikipedia. Retrieved from [Link]

  • World Intellectual Property Organization. (2017). Preparation method for deuterated compound. (Patent No. WO2017045648A1). Google Patents.
  • Török, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 524.
  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

Sources

Decoding the Deuterated Molecule: A Technical Guide to the Certificate of Analysis for Pivalic-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the use of stable isotope-labeled compounds is not merely a technical advantage; it is a fundamental necessity for achieving precision and clarity in complex biological systems. Among these, deuterated molecules play a pivotal role as internal standards in quantitative bioanalysis, tracers in metabolic studies, and in altering metabolic pathways of drug candidates. Pivalic-d6 Acid, a deuterated analogue of pivalic acid, is one such critical tool. This guide, intended for the discerning scientist, will dissect the Certificate of Analysis (CoA) of Pivalic-d6 Acid. We will move beyond a simple recitation of specifications to a deeper understanding of the analytical science that underpins each parameter, empowering you to critically evaluate and effectively utilize this essential research material.

Introduction: The Significance of Deuteration and the Role of a Certificate of Analysis

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton. This seemingly subtle difference in mass imparts a significant and measurable distinction to molecules in which it replaces protium (¹H). The utility of Pivalic-d6 Acid (C₅H₄D₆O₂) stems from its chemical identity being nearly identical to its non-deuterated counterpart, pivalic acid, while having a higher molecular weight (108.17 g/mol vs. 102.13 g/mol ).[1] This mass difference is the cornerstone of its application as an internal standard in mass spectrometry-based quantification, allowing for the precise differentiation of the analyte from the standard.[2]

The Certificate of Analysis is more than a mere datasheet; it is a formal declaration of the identity, purity, and quality of a chemical substance. For a deuterated compound like Pivalic-d6 Acid, the CoA takes on an even greater significance, as it must not only confirm the chemical structure but also quantify the extent and location of the isotopic labeling. A thorough understanding of the CoA is therefore paramount to ensuring the validity and reproducibility of your experimental results.

Anatomy of a Pivalic-d6 Acid Certificate of Analysis: A Parameter-by-Parameter Deep Dive

A typical Certificate of Analysis for Pivalic-d6 Acid will present a suite of tests and their corresponding specifications. Let's explore the most critical of these, understanding the "why" behind the "what."

Identification and Basic Properties

This section establishes the fundamental identity and physical characteristics of the compound.

Parameter Typical Specification Significance
Appearance White to off-white solidA visual check for gross contamination or degradation.
Molecular Formula C₅H₄D₆O₂Confirms the elemental composition, including the presence of deuterium.
Molecular Weight 108.17 g/mol A key identifier distinguishing it from the unlabeled analogue.
CAS Number 95926-89-9A unique numerical identifier for this specific chemical substance.[1]
Purity and Isotopic Enrichment: The Core of Quality

This is arguably the most critical section of the CoA for a deuterated standard. It quantifies not just the chemical purity but also the success of the isotopic labeling.

Why GC? Pivalic acid is a volatile carboxylic acid, making Gas Chromatography an ideal technique for assessing its purity.[3] The sample is vaporized and passed through a column where it is separated from non-volatile impurities and other volatile components.

The Self-Validating System: A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms. This allows for an accurate quantification of the purity as a percentage of the total organic components.

Experimental Protocol: Chemical Purity of Pivalic-d6 Acid by GC-FID

  • Sample Preparation: A dilute solution of Pivalic-d6 Acid is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is often suitable for the analysis of carboxylic acids.

  • Temperature Program:

    • Initial Oven Temperature: 100 °C

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Injector and Detector Temperatures: 250 °C

  • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: The area of the Pivalic-d6 Acid peak is compared to the total area of all peaks in the chromatogram to determine the chemical purity.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Interpretation prep Dissolve Pivalic-d6 Acid in volatile solvent injection Inject sample into GC prep->injection Syringe separation Separation on capillary column injection->separation Carrier Gas Flow detection Detection by FID separation->detection Elution integration Integrate peak areas detection->integration Signal Output calculation Calculate % Purity integration->calculation

Caption: Workflow for Chemical Purity Determination by GC-FID.

Why MS? Mass Spectrometry is the definitive technique for determining the isotopic composition of a molecule. It separates ions based on their mass-to-charge ratio, allowing for the differentiation of Pivalic-d6 Acid from its unlabeled and partially deuterated counterparts.

The Self-Validating System: By comparing the ion intensities of the fully deuterated molecule (d6) with those of the d0 to d5 species, a precise measurement of isotopic enrichment can be obtained. This confirms that the vast majority of the molecules are indeed the desired deuterated standard.

Experimental Protocol: Isotopic Enrichment of Pivalic-d6 Acid by GC-MS

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions: Similar to the GC-FID method to ensure good separation.

  • MS Ionization: Electron Ionization (EI) is commonly used.

  • MS Analysis: The mass spectrometer is set to scan a mass range that includes the molecular ions of both Pivalic Acid (m/z 102) and Pivalic-d6 Acid (m/z 108), as well as the intermediate masses.

  • Data Analysis: The relative abundances of the molecular ions corresponding to the d0, d1, d2, d3, d4, d5, and d6 species are determined. The isotopic enrichment is typically reported as the percentage of the d6 species relative to the sum of all isotopic species.

MS_Workflow cluster_analysis GC-MS Analysis cluster_data Data Interpretation gc_sep GC Separation ionization Electron Ionization gc_sep->ionization Eluted Molecules mass_analyzer Mass Analyzer ionization->mass_analyzer Generated Ions detector Ion Detection mass_analyzer->detector Separated Ions mass_spectrum Generate Mass Spectrum detector->mass_spectrum isotopic_dist Analyze Isotopic Distribution mass_spectrum->isotopic_dist enrichment_calc Calculate % Isotopic Enrichment isotopic_dist->enrichment_calc

Caption: Workflow for Isotopic Enrichment Determination by GC-MS.

Parameter Typical Specification Significance
Chemical Purity (by GC) ≥ 98%Ensures that the vast majority of the material is the target compound, minimizing interference from chemical impurities.
Isotopic Enrichment ≥ 99 atom % DConfirms the high abundance of the fully deuterated species, which is critical for its function as an internal standard.

Why NMR? NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For Pivalic-d6 Acid, ¹H NMR is used to confirm the absence of protons at the labeled positions, while ¹³C NMR confirms the carbon skeleton.

The Self-Validating System: The ¹H NMR spectrum of a highly enriched Pivalic-d6 Acid sample will show a significant reduction or complete absence of the signal corresponding to the methyl protons, which is a strong singlet in the unlabeled pivalic acid. Any residual signals can be used to quantify the level of deuteration.

Experimental Protocol: NMR Analysis of Pivalic-d6 Acid

  • Sample Preparation: Dissolve a few milligrams of Pivalic-d6 Acid in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. The spectrum will show the absence of a strong singlet around 1.2 ppm, which is characteristic of the nine equivalent protons of the tert-butyl group in pivalic acid. A broad singlet for the acidic proton will be present.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment will show signals for the quaternary carbon, the methyl carbons, and the carbonyl carbon, confirming the carbon backbone of the molecule.

Impurity Profile: Ensuring a Clean Background

Beyond the purity of the main component, a comprehensive CoA will also detail the levels of potential impurities that could interfere with sensitive applications.

Why is this important? Solvents used in the synthesis and purification of Pivalic-d6 Acid can remain in the final product. These residual solvents can be toxic or interfere with analytical measurements. Their levels are strictly controlled according to guidelines such as those from the International Council for Harmonisation (ICH).[4]

Analytical Approach: Headspace Gas Chromatography (HS-GC) is the standard method for analyzing residual solvents. The solid sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification.

Why is this important? Elemental impurities, often referred to as heavy metals, can be introduced from catalysts, reagents, or manufacturing equipment. These are often toxic and their presence is regulated by pharmacopeias such as the United States Pharmacopeia (USP) under chapter <232>.[5][6]

Analytical Approach: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to detect and quantify trace levels of elemental impurities. The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then separated by a mass spectrometer.

Parameter Typical Specification Significance
Residual Solvents Conforms to ICH Q3C limitsEnsures the absence of potentially harmful or interfering solvents from the manufacturing process.
Elemental Impurities Conforms to USP <232> limitsGuarantees that the levels of toxic heavy metals are below the safety thresholds.

Conclusion: The CoA as a Pact of Scientific Integrity

The Certificate of Analysis for Pivalic-d6 Acid is more than a list of specifications; it is a testament to the rigorous quality control that underpins the reliability of this crucial research tool. By understanding the analytical methodologies and the scientific rationale behind each parameter, researchers, scientists, and drug development professionals can confidently integrate Pivalic-d6 Acid into their workflows, knowing that they are building their discoveries on a foundation of verified quality and precision. This in-depth guide serves not as a static document, but as an invitation to engage with your reagents on a deeper level, fostering a culture of scientific integrity from the benchtop to breakthrough.

References

  • Axios Research. Pivalic Acid Related Products. [Link]

  • Chemsrc. Pivalic acid | CAS#:75-98-9. [Link]

  • FooDB. Showing Compound Pivalic acid (FDB111687). [Link]

  • International Council for Harmonisation. ICH Q3C (R6) Impurities: Guideline for Residual Solvents.
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6417, Pivalic acid. [Link]

  • U.S. Food and Drug Administration. Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • The Good Scents Company. pivalic acid, 75-98-9. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Wikipedia. Pivalic acid. [Link]

Sources

A Technical Guide to the Commercial Landscape of Pivalic-d6 Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the commercial landscape for Pivalic-d6 Acid (CAS No. 95926-89-9), a critical deuterated internal standard for mass spectrometry-based quantitative analysis. Addressed to researchers, scientists, and drug development professionals, this document delves into the essential quality attributes of commercially available Pivalic-d6 Acid, offers a comparative analysis of prominent suppliers, and provides a detailed, field-proven protocol for its application in bioanalytical studies. The guide emphasizes the importance of isotopic and chemical purity, supported by verifiable Certificates of Analysis, to ensure data integrity and analytical accuracy in regulated and research environments.

Introduction: The Pivotal Role of Pivalic-d6 Acid in Quantitative Analysis

Pivalic acid (2,2-dimethylpropanoic acid) is a significant molecule in drug metabolism and toxicology. Certain pharmaceuticals, particularly ester prodrugs, are hydrolyzed in vivo to release pivalic acid. The accumulation of pivalic acid can lead to the depletion of carnitine stores, a clinically relevant adverse effect. Consequently, the accurate quantification of pivalic acid in biological matrices is crucial for preclinical and clinical drug development.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response. Pivalic-d6 Acid, in which six hydrogen atoms on the two methyl groups are replaced with deuterium, is the ideal internal standard for the quantification of pivalic acid. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass shift of +6 Da allows for clear differentiation by the mass spectrometer.

This guide will equip the reader with the necessary knowledge to confidently source high-quality Pivalic-d6 Acid and effectively implement it in their analytical workflows.

Selecting a Commercial Supplier: A Critical Step for Analytical Success

The quality of your analytical data is fundamentally linked to the quality of your reference standards. When selecting a commercial supplier for Pivalic-d6 Acid, it is imperative to look beyond the price tag and scrutinize the technical specifications and documentation provided.

Key Quality Attributes and Documentation
  • Isotopic Purity: This is the most critical parameter for a deuterated internal standard. It is defined as the percentage of the deuterated compound that contains the desired number of deuterium atoms. High isotopic purity (ideally ≥98%) is essential to minimize signal interference from the unlabeled analyte in the internal standard lot, which can lead to an overestimation of the analyte concentration.

  • Chemical Purity: This refers to the percentage of the desired compound, irrespective of its isotopic composition. High chemical purity (typically ≥98%) ensures that the analytical signal is not compromised by impurities that may interfere with the measurement or cause ion suppression.

  • Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should be lot-specific and clearly state the methods used for identity confirmation (e.g., ¹H-NMR, MS), chemical purity (e.g., HPLC, GC), and isotopic purity (e.g., MS). Reputable suppliers will readily provide a CoA for their products.

  • Supplier Reputation and Quality Management System: Established suppliers with a history of providing high-quality reference standards and a robust quality management system (e.g., ISO 9001 certification) are generally more reliable.

Comparative Landscape of Commercial Suppliers

The following table provides a summary of prominent commercial suppliers of Pivalic-d6 Acid. It is important to note that while this information is based on publicly available data, researchers should always request a lot-specific CoA before purchase.

SupplierProduct NumberStated Purity/SpecificationsAvailability of CoA
Santa Cruz Biotechnology, Inc. sc-206038Not specified on the product page; states to refer to the CoA.Available upon request.
Toronto Research Chemicals (TRC) P520002Provides a comprehensive CoA with each product, detailing chemical and isotopic purity.[1]Provided with product.
Axios Research AR-P31972Products are meticulously characterized and come with a comprehensive CoA.[2]Provided with product.
Medical Isotopes, Inc. D72052Specializes in stable isotope-labeled compounds.[3]Available upon request.
Alsachim, a Shimadzu Group Company Custom SynthesisOffers custom synthesis of stable isotopically labeled standards with a complete CoA.Provided with custom synthesis projects.

This table is for informational purposes and researchers are encouraged to contact suppliers directly for the most current and detailed specifications.

Application Protocol: Quantification of Pivalic Acid in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantification of pivalic acid in human plasma using Pivalic-d6 Acid as an internal standard. This method is suitable for supporting pharmacokinetic and toxicokinetic studies.

Materials and Reagents
  • Pivalic Acid (analyte)

  • Pivalic-d6 Acid (internal standard)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow.

Caption: Workflow for Pivalic Acid quantification in plasma.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of Pivalic Acid and Pivalic-d6 Acid in methanol.

    • From these stocks, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in methanol:water (50:50, v/v).

    • Prepare a working solution of Pivalic-d6 Acid (internal standard) at a concentration of 100 ng/mL in methanol:water (50:50, v/v).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Pivalic-d6 Acid working solution (100 ng/mL).

    • Vortex briefly to mix.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (see LC conditions below).

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 5
      2.0 95
      2.5 95
      2.6 5

      | 4.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions:

      Compound Q1 (m/z) Q3 (m/z)
      Pivalic Acid 101.1 57.1

      | Pivalic-d6 Acid | 107.1 | 60.1 |

    • Note: MS parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument used.

  • Data Analysis:

    • Integrate the peak areas for both Pivalic Acid and Pivalic-d6 Acid.

    • Calculate the peak area ratio (Pivalic Acid / Pivalic-d6 Acid).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (1/x²) linear regression.

    • Determine the concentration of Pivalic Acid in the QC and unknown samples from the calibration curve.

Conclusion: Ensuring Data Integrity Through Vigilant Sourcing and Application

The selection and proper use of a high-quality internal standard are cornerstones of robust and reliable quantitative bioanalysis. This guide has provided a framework for the critical evaluation of commercial suppliers of Pivalic-d6 Acid, emphasizing the non-negotiable requirement for comprehensive documentation of isotopic and chemical purity. The detailed experimental protocol serves as a practical starting point for researchers to develop and validate their own analytical methods. By adhering to the principles of scientific integrity and leveraging high-purity reagents, researchers and drug development professionals can ensure the accuracy and reproducibility of their data, ultimately contributing to the safety and efficacy of new therapeutics.

References

  • Shimadzu Chemistry & Diagnostics. Custom synthesis. [Link]

  • Axios Research. [Link]

  • Axios Research. Pivalic Acid. [Link]

Sources

Foreword: The Isotopic Advantage in Metabolic Inquiry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pivalic-d6 Acid for Metabolic Research

In the intricate landscape of metabolic research, the ability to trace and quantify molecular fates is paramount. We seek not just a static snapshot of metabolite concentrations, but a dynamic understanding of the fluxes through complex biochemical networks. Stable isotope labeling has emerged as an indispensable tool in this pursuit, offering a safe and powerful method to dissect metabolic pathways in vitro and in vivo.[1][2] Among the arsenal of labeled compounds, deuterated molecules provide unique advantages, particularly in altering metabolic fates and serving as ideal internal standards for analytical quantification.[3][4][5]

This guide provides a deep technical dive into Pivalic-d6 Acid, a deuterated analogue of pivalic acid (2,2-dimethylpropanoic acid). We will move beyond simple descriptions to explore the mechanistic rationale for its use, provide field-proven experimental protocols, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the unique properties of Pivalic-d6 Acid to achieve greater precision and depth in their metabolic research.

Understanding Pivalic-d6 Acid: Core Properties and Rationale for Use

Pivalic acid is a short-chain saturated carboxylic acid characterized by a sterically hindered tert-butyl group adjacent to the carboxyl function.[6][7] Its deuterated form, Pivalic-d6 Acid, replaces six hydrogen atoms on the two methyl groups with deuterium. This isotopic substitution is the cornerstone of its utility in metabolic research.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of Pivalic Acid are summarized below. The deuterated form (Pivalic-d6 Acid) exhibits nearly identical properties, with a slight increase in molecular weight.

PropertyValueSource(s)
Chemical Formula C₅H₄D₆O₂[8]
Molecular Weight 108.17 g/mol [8]
CAS Number 95926-89-9[8]
Appearance White or colorless crystalline solid[6][9]
Melting Point 32-35 °C[6]
Boiling Point ~164 °C[6][10]
Solubility Sparingly soluble in water (25 g/L); soluble in organic solvents.[6][11]
pKa ~5.03[6][10]
The Rationale: Why Deuterium?

The substitution of hydrogen with deuterium, its heavier, stable isotope, introduces a critical change: the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond proceed more slowly. This seemingly minor modification has profound implications:

  • Altered Metabolic Profile: For drug molecules, deuteration at a site of metabolic oxidation can slow down metabolism, leading to an improved pharmacokinetic profile, such as increased half-life and bioavailability.[3][4][5][12] This makes deuterated compounds valuable in drug discovery and development.

  • Ideal Internal Standard: In quantitative analysis using mass spectrometry, an ideal internal standard (IS) should be chemically identical to the analyte but mass-shifted.[13] Pivalic-d6 Acid fits this perfectly for the quantification of endogenous or administered pivalic acid. It co-elutes chromatographically and exhibits similar ionization efficiency, but is clearly distinguishable by its mass, allowing it to correct for variations in sample preparation and instrument response.[13]

Core Applications in Metabolic Research & Drug Development

Pivalic-d6 Acid is not merely a research chemical; it is a versatile tool for answering specific, complex biological questions. Its applications primarily revolve around its utility as a tracer and an internal standard.

Application I: High-Precision Internal Standard for Quantitative Metabolomics

The gold standard for metabolite quantification in complex biological matrices is the use of a stable isotope-labeled internal standard. Pivalic-d6 Acid serves this role exceptionally well for studies involving pivalic acid, which can be present endogenously or introduced through prodrugs.

Causality Behind the Choice: An effective internal standard must mimic the analyte's behavior throughout the entire analytical process—from extraction and derivatization to chromatography and ionization.[13][14] Structural analogues can fail to control for matrix effects or differential ionization suppression. Pivalic-d6 Acid, being chemically identical to its non-deuterated counterpart, experiences the same extraction recovery and matrix effects, ensuring the most accurate correction and therefore, the most trustworthy quantitative data.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with known amount of Pivalic-d6 Acid (IS) Sample->Spike Extract Protein Precipitation & Metabolite Extraction Spike->Extract LC Chromatographic Separation (Co-elution of Analyte & IS) Extract->LC MS Mass Spectrometry Detection (Separate m/z channels) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration [Pivalic Acid] Curve->Result

Caption: Workflow for quantitative analysis using Pivalic-d6 Acid as an internal standard.

Application II: Probing Pivalate-Induced Carnitine Depletion

A critical aspect of pivalic acid metabolism is its interaction with the body's carnitine pool.[7] Pivalic acid, often released from prodrugs like pivampicillin, is activated to pivaloyl-CoA.[7] To be eliminated, this metabolite forms pivaloylcarnitine, which is then excreted in the urine. This process can deplete the body's stores of carnitine, a vital molecule for fatty acid oxidation.[7][15] Severe carnitine deficiency can lead to significant metabolic disturbances, including impaired fatty acid oxidation and cardiac complications.[15][16]

Pivalic-d6 Acid can be used as a tracer to study the dynamics of this pathway. By administering Pivalic-d6 Acid and using mass spectrometry to track the appearance of Pivaloyl-d6-carnitine in plasma and urine, researchers can quantify the rate of pivalate conjugation and excretion, providing direct insights into the impact on carnitine homeostasis. This is crucial for the safety assessment of new pivalate-releasing prodrugs.

G cluster_cell Cellular Metabolism cluster_system Systemic Effect Piv_d6 Pivalic-d6 Acid (from prodrug or administration) PivCoA_d6 Pivaloyl-d6-CoA Piv_d6->PivCoA_d6 Acyl-CoA Synthetase PivCarn_d6 Pivaloyl-d6-carnitine PivCoA_d6->PivCarn_d6 Carnitine Acyltransferase Carnitine Free Carnitine Pool (Essential for FAO) Carnitine->PivCarn_d6 Excretion Urinary Excretion of Pivaloyl-d6-carnitine PivCarn_d6->Excretion Elimination Depletion Depletion of Free Carnitine Pool PivCarn_d6->Depletion leads to FAO Impaired Fatty Acid Oxidation (FAO) Depletion->FAO

Caption: Metabolic pathway of Pivalic-d6 Acid leading to carnitine depletion.

Experimental Protocols: A Self-Validating System

The trustworthiness of any research lies in the robustness of its methods. The following protocol outlines a self-validating system for the quantification of pivalic acid in human plasma using Pivalic-d6 Acid.

Protocol: Quantification of Pivalic Acid in Human Plasma via LC-MS/MS

Objective: To accurately determine the concentration of pivalic acid in human plasma samples using a stable isotope dilution method with Pivalic-d6 Acid as the internal standard.

Materials:

  • Pivalic Acid (analytical standard)

  • Pivalic-d6 Acid (internal standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

Step 1: Preparation of Stock and Working Solutions

  • Pivalic Acid Stock (1 mg/mL): Accurately weigh 10 mg of pivalic acid and dissolve in 10 mL of methanol.

  • Pivalic-d6 Acid IS Stock (1 mg/mL): Accurately weigh 1 mg of Pivalic-d6 Acid and dissolve in 1 mL of methanol.

  • Calibration Standards: Perform serial dilutions of the Pivalic Acid Stock solution with 50:50 Methanol:Water to prepare working solutions for calibration curve points (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • IS Working Solution (100 ng/mL): Dilute the Pivalic-d6 Acid IS Stock with acetonitrile.

Step 2: Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of each plasma sample, calibration standard, and blank plasma (for QC) into separate microcentrifuge tubes.

  • Add 200 µL of the IS Working Solution (in acetonitrile) to every tube. This single step performs both protein precipitation and precise addition of the internal standard.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.

Step 3: LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Pivalic Acid: Q1: 101.1 -> Q3: 57.1

    • Pivalic-d6 Acid: Q1: 107.1 -> Q3: 63.1 (Note: These transitions should be optimized on the specific instrument being used).

Step 4: Data Analysis

  • Integrate the peak areas for both the analyte (Pivalic Acid) and the internal standard (Pivalic-d6 Acid) for all samples.

  • Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

  • Determine the concentration of pivalic acid in the unknown samples by interpolating their PAR values from the regression equation.

Self-Validation Check: The peak area of the Pivalic-d6 Acid internal standard should be consistent across all samples (typically within ±20% of the mean). Significant deviation in a sample may indicate a matrix effect or extraction issue specific to that sample, warranting further investigation.

Conclusion and Future Outlook

Pivalic-d6 Acid is a powerful and versatile tool for modern metabolic research and pharmaceutical development. Its utility as a high-precision internal standard ensures the accuracy and trustworthiness of quantitative data, a cornerstone of any bioanalytical study. Furthermore, its application as a metabolic tracer provides a direct method for investigating the clinically relevant interactions between pivalate-containing compounds and carnitine metabolism. As analytical technologies continue to advance in sensitivity and resolution, the role of stable isotope-labeled compounds like Pivalic-d6 Acid will only become more critical in unraveling the complexities of metabolic networks in health and disease.

References

  • Pivalic acid. (n.d.). Grokipedia.
  • Pivalic Acid (75-98-9): Synthesis, Properties, and Global Sourcing Strategies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pivalic acid | C5H10O2 | CID 6417. (n.d.). PubChem.
  • Pivalic Acid-Induced Carnitine Deficiency and Physical Exercise in Humans. (n.d.). PubMed.
  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. (n.d.). PubMed Central.
  • Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. (n.d.). MDPI.
  • Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events. (n.d.). PubMed.
  • Biosynthesis and metabolic pathways of pivalic acid. (2012). ResearchGate.
  • Biosynthesis and metabolic pathways of pivalic acid. (2012). PubMed.
  • Pivalic acid. (n.d.). Wikipedia.
  • Preclinical evaluation of [F-18]fluoro-pivalic acid: A novel metabolic radiotracer for tumor detection. (2025). ResearchGate.
  • Pivalic acid (75-98-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Stable Isotope-Labeled Products For Metabolic Research. (n.d.). Eurisotop.
  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). (2020). PubMed.
  • Deuterium in drug discovery: progress, opportunities and challenges. (2023). PMC.
  • Possible mechanism for species difference on the toxicity of pivalic acid between dogs and rats. (n.d.). PubMed.
  • Synthetic Intermediates for Deuterated Pharmaceuticals. (n.d.). CK Isotopes.
  • Stable Isotope Labelled Compounds. (n.d.). BOC Sciences.
  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). NIH.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PMC - PubMed Central.
  • Deuterium in Drug Discovery and Development. (2025). ResearchGate.
  • Pivalic-d6 Acid. (n.d.). Santa Cruz Biotechnology.
  • Mass spectrometry for metabolic flux analysis. (n.d.). PubMed.
  • Understanding Internal standards and how to choose them. (2025). Reddit.
  • Untargeted Metabolomics Combined with Metabolic Flux Analysis Reveals the Mechanism of Sodium Citrate for High S-Adenosyl-Methionine Production by Pichia pastoris. (2022). MDPI.
  • Pivalic Acid,Labeled API Pivalic Acid, Pivalic D6 Acid Suppliers. (n.d.). Nikunj Chemicals.
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI.
  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates.
  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). (n.d.). IU Indianapolis ScholarWorks.
  • NMR Spectroscopy for Metabolomics Research. (1989). MDPI.
  • Evaluation of different internal standards for precious metals quantification. (n.d.). ResearchGate.
  • Regulatory Considerations for Deuterated Products. (n.d.). Salamandra.
  • The Application of a Desktop NMR Spectrometer in Drug Analysis. (n.d.). PMC - NIH.
  • High Quality Pivalic Acid Manufacturer and Supplier, Factory. (n.d.). Baoran Chemical.
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI.
  • Stable Isotopes. (n.d.). Axios Research.
  • Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases. (n.d.). PubMed.
  • PIVALIC ACID FOR SYNTHESIS. (n.d.). CDH Fine Chemical.
  • Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia. (2018). PubMed.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone.
  • Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men. (2016). Physiological Reports.
  • Pivalic acid for synthesis 75-98-9. (n.d.). Sigma-Aldrich.
  • Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. (n.d.). MDPI.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI.
  • Pivalic Acid Methyl Ester Manufacturer from Vadodara. (n.d.). Bahubali Chemical Industries.
  • Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia. (n.d.). PMC - NIH.

Sources

An In-Depth Technical Guide to Pivalic-d6 Acid and its Application in Carnitine Deficiency Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mechanisms of pivalic acid-induced carnitine deficiency and the critical role of stable isotope-labeled compounds, such as Pivalic-d6 Acid, in its study. We will delve into the biochemical underpinnings, established research models, and gold-standard analytical methodologies, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Convergence of Prodrugs and Metabolic Integrity

L-carnitine is a vital endogenous compound, indispensable for mitochondrial energy metabolism. Its primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy production.[1][2] Carnitine homeostasis is therefore critical, particularly in high-energy-demand tissues like cardiac and skeletal muscle.

A significant challenge in pharmaceutical development is the iatrogenic induction of secondary carnitine deficiency.[3] This is frequently observed with the administration of certain prodrugs, notably antibiotics that utilize a pivaloyl ester moiety to enhance their oral bioavailability.[4] Upon hydrolysis in the body, these drugs release pivalic acid, a xenobiotic carboxylic acid that disrupts carnitine homeostasis, leading to significant depletion.[1] Understanding and quantifying this effect is paramount for assessing the safety profile of new chemical entities and ensuring patient well-being, as severe carnitine deficiency can manifest as hypoglycemia, encephalopathy, and life-threatening cardiac events.[5]

This guide focuses on the use of pivalic acid as a tool to model and investigate carnitine deficiency and highlights the indispensable role of its deuterated isotopologue, Pivalic-d6 Acid (specifically, pivalic acid with deuterium atoms on its three methyl groups, often denoted as d9), in achieving accurate and reliable quantification in complex biological matrices.

The Biochemical Cascade of Pivalic Acid-Induced Carnitine Depletion

The mechanism by which pivalic acid induces carnitine deficiency is a classic example of "lethal synthesis," where the body's own metabolic machinery is co-opted to deplete an essential nutrient. The process is a multi-step enzymatic pathway primarily involving mitochondrial enzymes.

Causality of the Pathway:

  • Activation to Pivaloyl-CoA: Pivalic acid, once liberated from its parent prodrug, is recognized by cellular acyl-CoA synthetases. These enzymes activate it into its thioester derivative, pivaloyl-CoA. This step is critical as it converts the relatively inert pivalic acid into a metabolically active intermediate.

  • Enzymatic Conjugation with Carnitine: Pivaloyl-CoA becomes a substrate for carnitine acyltransferases, particularly carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (COT), which are normally involved in shuttling short- and medium-chain fatty acids. These enzymes catalyze the transfer of the pivaloyl group from CoA to the hydroxyl group of L-carnitine, forming a stable ester: pivaloylcarnitine .[4]

  • Renal Excretion and Depletion: Pivaloylcarnitine is a water-soluble, dead-end metabolite. It is not readily hydrolyzed back to carnitine and is efficiently eliminated from the body via urinary excretion.[1] This continuous, irreversible loss of carnitine in the form of pivaloylcarnitine leads to a systemic depletion of the body's free carnitine pool.[6][7]

Pivalic Acid Mechanism cluster_urine Urine Prodrug Pivalate-Containing Prodrug PA Pivalic Acid (PivOH) Prodrug->PA PA_cell Pivalic Acid PA->PA_cell Uptake PivCoA Pivaloyl-CoA PivCarn Pivaloylcarnitine PivCoA->PivCarn Carnitine Acyltransferase (e.g., CrAT) Carnitine Free Carnitine Pool Carnitine->PivCarn Urine_PivCarn Pivaloylcarnitine (Excreted) PivCarn->Urine_PivCarn Renal Clearance PA_cell->PivCoA Acyl-CoA Synthetase InVivo_Workflow Acclimatization 1. Animal Acclimatization (e.g., Male Wistar Rats) Grouping 2. Grouping (Control vs. Pivalic Acid) Acclimatization->Grouping Dosing 3. Daily Dosing (e.g., Oral Gavage) Grouping->Dosing Sampling 4. Biological Sampling (Blood, Urine, Tissues at defined time points) Dosing->Sampling Prep 5. Sample Preparation (Spiking with Pivalic-d6 Acid IS) Sampling->Prep Analysis 6. LC-MS/MS Analysis Prep->Analysis Data 7. Data Interpretation (Carnitine & Pivaloylcarnitine Levels) Analysis->Data

Sources

Methodological & Application

Precision Quantitation of Pivalic Acid in Biological Matrices via LC-MS/MS using Pivalic-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The Challenge: Pivalic acid (2,2-dimethylpropanoic acid) is a short-chain fatty acid (SCFA) frequently monitored in drug development as a hydrolysis product of pivaloyloxymethyl prodrugs (e.g., cefditoren pivoxil, adefovir dipivoxil).[1] Its accumulation is associated with secondary carnitine deficiency. However, accurate quantitation is notoriously difficult due to three physicochemical hurdles: high volatility , poor retention on standard C18 phases, and low ionization efficiency in positive ESI.

The Solution: This guide details a Direct Analysis (Dilute-and-Shoot) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative electrospray ionization (ESI-). The core of this method's reliability is the use of Pivalic-d6 Acid as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike structural analogs, Pivalic-d6 provides identical chromatographic behavior and ionization suppression/enhancement compensation, which is critical when avoiding derivatization steps.

Chemical & Physical Grounding

Understanding the analyte vs. the internal standard is the first step in robust method design.

FeaturePivalic Acid (Analyte)Pivalic-d6 Acid (Internal Standard)Implications for Method
Formula C₅H₁₀O₂C₅H₄D₆O₂Mass Shift: +6 Da ensures no isotopic crosstalk (M+6).
MW 102.13 g/mol ~108.17 g/mol Precursor Ion: [M-H]⁻ 101 vs 107.
Boiling Point 163.8 °C~163 °CVolatility: Both are volatile. NEVER evaporate to dryness.
pKa 5.03~5.03pH Control: Mobile phase pH > 6 is ideal for ionization (deprotonation).
LogP 1.351.35Retention: Too polar for standard C18; requires HILIC for retention.
Why Pivalic-d6?

Using a d6-labeled standard is non-negotiable for high-integrity assays. The methyl hydrogens are replaced with deuterium. Since the carboxylic proton is exchangeable with the solvent, it is not labeled. This ensures the mass shift remains constant during chromatography. The d6-analog perfectly tracks the analyte's evaporation losses (if any) and matrix suppression, which structural analogs (like isovaleric acid) cannot do effectively.

Method Development Strategy

Phase 1: Mass Spectrometry Tuning (Negative Mode)

Pivalic acid ionizes best in Negative ESI due to its carboxylic acid group. Positive mode is insensitive without derivatization.

  • Ion Source: ESI (Negative)[2]

  • Scan Type: MRM (Multiple Reaction Monitoring)[1][3][4]

  • Mechanism: Decarboxylation. The collision-induced dissociation (CID) causes the loss of CO₂ (44 Da), leaving the tert-butyl anion.

Optimized MRM Transitions:

  • Pivalic Acid: 101.1

    
     57.1 (Collision Energy: ~15-20 eV)
    
  • Pivalic-d6 Acid: 107.1

    
     63.1 (Collision Energy: ~15-20 eV)
    

Critical Note: Ensure the resolution is set to "Unit" or "Wide" on Q1 and "Unit" on Q3. Too narrow a window on Q1 may reduce sensitivity for low-mass ions.

Phase 2: Chromatographic Separation (The "Retain" Challenge)

Standard Reverse Phase (C18) columns often elute Pivalic acid in the void volume (


), leading to massive ion suppression from salts.

Recommended Approach: HILIC Using a HILIC column (e.g., Waters BEH Amide or Phenomenex Luna NH2) allows for:

  • Retention: The polar acid interacts with the water layer on the stationary phase.

  • Sensitivity: High organic mobile phase (Acetonitrile) enhances desolvation in ESI.

Phase 3: Sample Preparation (The "Volatility" Trap)

The Golden Rule: Do not use Nitrogen blow-down or vacuum evaporation. Pivalic acid will sublime/co-evaporate, leading to variable recovery. The Fix: Protein Precipitation (PPT) followed by direct injection or dilution.

Detailed Experimental Protocol

Reagents
  • Analyte: Pivalic Acid (High Purity).

  • IS: Pivalic-d6 Acid (Isotopic Purity >99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Acetate, Ammonium Hydroxide.

Step-by-Step Workflow
A. Stock Solution Preparation
  • Stock A (Analyte): Dissolve Pivalic Acid in 50:50 ACN:Water to 1 mg/mL.

  • Stock B (IS): Dissolve Pivalic-d6 Acid in 50:50 ACN:Water to 1 mg/mL.

  • Working IS Solution: Dilute Stock B to 1,000 ng/mL in 100% Acetonitrile . (Using ACN here aids in protein precipitation later).

B. Sample Extraction (Protein Precipitation)[5]
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 200 µL of Working IS Solution (Pivalic-d6 in ACN).

    • Mechanism:[1][6][7] The ACN acts as both the precipitating agent and the carrier for the IS.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a fresh vial.

  • Dilution (Critical): Add 100 µL of Acetonitrile (or mobile phase B).

    • Why? HILIC requires high organic content. Injecting a highly aqueous sample will distort peak shape.

  • Inject: 5 µL into the LC-MS/MS.

C. LC-MS/MS Conditions
ParameterSetting
Column Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent HILIC
Mobile Phase A 10 mM Ammonium Acetate in 50:50 ACN:Water, pH 9.0 (Adjust with NH₄OH)
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:Water, pH 9.0
Flow Rate 0.4 mL/min
Gradient 0-1 min: 99% B (Isocratic hold for retention)1-4 min: 99%

70% B4-5 min: 70%

50% B (Wash)5.1 min: Return to 99% BTotal Run: 8.0 min

Expert Insight: High pH (9.0) ensures Pivalic Acid is fully deprotonated (


), improving retention on Amide columns (via ionic interaction mechanisms) and significantly boosting ESI- sensitivity.

Visualization of Logic & Workflow

Diagram 1: The "Volatility-Safe" Extraction Workflow

This workflow highlights the critical decision points to prevent analyte loss.

G Sample Biological Sample (50 µL) IS_Add Add IS (Pivalic-d6) in 100% ACN Sample->IS_Add Precip Protein Precipitation (Vortex/Centrifuge) IS_Add->Precip Supernatant Supernatant Transfer (High Organic %) Precip->Supernatant Evap Evaporation / Dry Down Supernatant->Evap FORBIDDEN (Analyte Loss) Dilution Dilution with ACN (Match HILIC Initial Cond.) Supernatant->Dilution Recommended Path Inject LC-MS/MS Injection (HILIC / Neg ESI) Dilution->Inject

Caption: Workflow designed to prevent volatilization loss. The red path indicates the common error of evaporation.

Diagram 2: Column Selection Logic

Why HILIC over C18 for this specific application?

G Start Analyte: Pivalic Acid (Small, Polar, Acidic) Decision Select Column Chemistry Start->Decision C18 Standard C18 Decision->C18 Hydrophobic Mechanism HILIC HILIC (Amide/Silica) Decision->HILIC Polar Mechanism Result_C18 Elutes in Void (t0) High Matrix Suppression Poor Sensitivity C18->Result_C18 Result_HILIC Retained via Partitioning High Organic = Better ESI Separated from Salts HILIC->Result_HILIC

Caption: Decision matrix favoring HILIC for small polar acids to ensure retention and sensitivity.

Validation Criteria (Self-Validating System)

To ensure the method is "Self-Validating" as per FDA M10 guidelines, monitor these parameters in every run:

  • IS Response Consistency: Plot the raw area counts of Pivalic-d6 across the run. A drop of >50% indicates matrix suppression or injection failure.

  • Retention Time Stability: Pivalic acid and Pivalic-d6 must co-elute. Any shift >0.1 min suggests mobile phase pH drift (crucial for HILIC).

  • Accuracy & Precision:

    • LLOQ (Lower Limit of Quantitation): Target 50-100 ng/mL. Signal-to-Noise > 5:1.

    • Linearity:

      
       using 
      
      
      
      weighting.
    • Recovery: Compare pre-extraction spiked samples vs. post-extraction spiked samples. Recovery should be consistent between Analyte and IS (even if low, as long as it is consistent, the IS corrects for it).

References

  • US Food and Drug Administration (FDA). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • Jaochico, A., et al. (2019).[9] "A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine." Bioanalysis, 11(8).[9] Link(Note: Cited for context on SCFA volatility challenges, though our protocol uses direct analysis).

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Application Note. Link

  • Li, M., et al. (2024). "Internal Standards in LC-MS Bioanalysis: Which, When, and How." WuXi AppTec DMPK. Link

Sources

Application Note: Quantitative Analysis of Pivalic Acid in Human Urine using Pivalic-d6 Acid as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the quantification of pivalic acid in human urine samples. The method employs a stable, isotopically labeled internal standard, Pivalic-d6 acid, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high selectivity and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, step-by-step experimental procedures, and validation data. The protocol is designed to be a self-validating system, ensuring robust and reproducible results for clinical and research applications.

Introduction: The Rationale for Pivalic Acid Quantification

Pivalic acid (2,2-dimethylpropanoic acid) is a branched-chain carboxylic acid used in the synthesis of various industrial and pharmaceutical compounds.[1][2] Human exposure can occur through its use as a prodrug in pharmaceuticals like pivampicillin, where it is released metabolically.[2] While generally considered to have low toxicity, monitoring its concentration in biological fluids like urine is crucial for several reasons:

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of pivalic acid-containing drugs.

  • Toxicology and Safety Assessment: High doses of pivalic acid have been associated with metabolic changes, including increased urinary excretion of carnitine due to the formation of pivaloylcarnitine.[3][4]

  • Metabolic Research: Investigating the impact of pivalic acid on cellular metabolism, particularly its interaction with coenzyme A and carnitine pathways.[3]

The accurate quantification of pivalic acid in a complex biological matrix like urine presents analytical challenges, including potential interference from endogenous compounds.[5][6] To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis.[7][8]

The Role of Pivalic-d6 Acid as an Internal Standard

Pivalic-d6 acid is a deuterated form of pivalic acid where six hydrogen atoms are replaced by deuterium.[9] This isotopic substitution makes it an ideal internal standard for several key reasons:

  • Chemical and Physical Similarity: Pivalic-d6 acid is chemically identical to pivalic acid, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[7][8] This co-elution is critical for compensating for variations in sample extraction and matrix effects.

  • Mass Differentiation: The mass difference between pivalic acid and its deuterated analog allows for their distinct detection by the mass spectrometer, preventing signal overlap.[7]

  • Correction for Variability: By adding a known amount of Pivalic-d6 acid to each sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.[10] This allows for accurate correction of the final calculated concentration.

This application note will detail a robust LC-MS/MS method for the quantification of pivalic acid in urine, leveraging the advantages of Pivalic-d6 acid as an internal standard.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the analysis of pivalic acid in human urine.

Materials and Reagents
  • Pivalic Acid (≥99% purity)

  • Pivalic-d6 Acid (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., strong anion exchange)

Preparation of Standards and Quality Control Samples

2.2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve pivalic acid and Pivalic-d6 acid in methanol to prepare individual 1 mg/mL stock solutions.

  • Store stock solutions at -20°C.

2.2.2. Working Solutions

  • Prepare a series of working standard solutions of pivalic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of Pivalic-d6 acid at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

2.2.3. Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking drug-free human urine with the appropriate pivalic acid working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Solid Phase Extraction (SPE)

Solid-phase extraction is employed to remove interfering matrix components and concentrate the analyte.[10][11]

Protocol:

  • Sample Pre-treatment: To 500 µL of urine sample, calibration standard, or QC sample, add 50 µL of the Pivalic-d6 acid working solution. Vortex for 10 seconds.

  • Acidification: Acidify the sample by adding 50 µL of 2% formic acid in water. Vortex for 10 seconds.

  • SPE Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the pivalic acid and Pivalic-d6 acid with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_final_step Final Processing Sample 500 µL Urine Sample Add_IS Add 50 µL Pivalic-d6 Acid Sample->Add_IS Acidify Acidify with Formic Acid Add_IS->Acidify Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (5% Methanol) Load->Wash Elute Elute Analytes (5% Formic Acid in ACN) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid Phase Extraction Workflow for Pivalic Acid.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pivalic Acid101.157.1
Pivalic-d6 Acid107.160.1
  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.

Analytical_Workflow Prepared_Sample Prepared Sample (Urine Extract) LC Liquid Chromatography (C18 Column Separation) Prepared_Sample->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) MS1->Collision_Cell MS2 Quadrupole 3 (Product Ion Selection) Collision_Cell->MS2 Detector Detector (Signal Acquisition) MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Caption: LC-MS/MS Analytical Workflow.

Method Validation: Ensuring Trustworthiness and Reliability

A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA and EMA.[12][13][14]

Calibration Curve and Linearity
  • A calibration curve is constructed by plotting the peak area ratio of pivalic acid to Pivalic-d6 acid against the nominal concentration of the calibration standards.[15][16]

  • The linearity of the method should be assessed using a linear regression model. A correlation coefficient (r²) of >0.99 is desirable.[17]

Accuracy and Precision
  • Intra-day and Inter-day Accuracy and Precision: Determined by analyzing the QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).[18]

  • The acceptance criteria are typically within ±15% of the nominal value for accuracy and a coefficient of variation (CV) of ≤15% for precision.[18]

Table 1: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low5102.36.8104.18.2
Medium5098.74.599.55.9
High800101.23.1100.84.3
Matrix Effect
  • The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[6][19][20]

  • It is assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[8]

Recovery
  • Recovery is the efficiency of the extraction procedure. It is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.

Stability
  • The stability of pivalic acid in urine should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C and -80°C.[21]

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of pivalic acid in human urine. The use of Pivalic-d6 acid as an internal standard ensures high accuracy and precision by compensating for sample preparation variability and matrix effects. The detailed protocol and validation guidelines presented here offer a comprehensive resource for researchers and scientists in the fields of drug development, toxicology, and metabolic research.

References

  • ResearchGate. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. [Link]

  • National Institutes of Health (NIH). The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency. [Link]

  • MDPI. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. [Link]

  • National Institutes of Health (NIH). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]

  • Wikipedia. Pivalic acid. [Link]

  • Google Patents.
  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • PubMed. Possible mechanism for species difference on the toxicity of pivalic acid between dogs and rats. [Link]

  • National Measurement Laboratory. Preparation of Calibration Curves - A Guide to Best Practice. [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]

  • National Institutes of Health (NIH). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. [Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • ResearchGate. Determination of organic acids in urine by solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry previous 'in sample' derivatization with trimethyloxonium tetrafluoroborate. [Link]

  • MDPI. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. Calibration Curves in Quantitative Ligand Binding Assays: Recommendations and Best Practices for Preparation, Design, and Editing of Calibration Curves. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • National Institutes of Health (NIH). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • ResearchGate. The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency. [Link]

  • ResearchGate. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • Erndim. Organic Acids Qualitative Analysis in Urine by GCMS. [Link]

  • Wikipedia. Calibration curve. [Link]

  • European Medicines Agency (EMA). Guideline Bioanalytical method validation. [Link]

  • National Institutes of Health (NIH). Metabolic effects of pivalate in isolated rat hepatocytes. [Link]

  • Taylor & Francis Online. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • ResearchGate. Biosynthesis and metabolic pathways of pivalic acid. [Link]

  • PubMed. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. [Link]

  • PubMed. Introduction to calibration curves in bioanalysis. [Link]

  • Grokipedia. Pivalic acid. [Link]

  • TÜBİTAK. Organic Acids in Lyophilized Urine UME CRM 1315. [Link]

  • ResearchGate. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. [Link]

  • MDPI. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]

  • ScienceDirect. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Google Patents.
  • CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]

  • National Institutes of Health (NIH). Pivalic acid | C5H10O2 | CID 6417. [Link]

  • National Institutes of Health (NIH). A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. [Link]

  • International Council for Harmonisation (ICH). bioanalytical method validation and study sample analysis m10. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Lab Manager. How to Make a Calibration Curve: A Step-by-Step Guide. [Link]

  • Reddit. Understanding Internal standards and how to choose them. [Link]

  • ResearchGate. Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. [Link]

Sources

Application Note & Protocol: Preparation of Pivalic-d6 Acid Stock Solution for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of a Pivalic-d6 Acid stock solution. Primarily utilized as an internal standard (IS) in quantitative mass spectrometry-based assays, the accuracy and stability of this stock solution are paramount for reliable data acquisition. This guide explains the scientific principles behind each step of the protocol, ensuring that researchers, scientists, and drug development professionals can produce a consistent and verifiable standard. Adherence to these protocols is critical for maintaining data integrity within regulated and research environments.

Foundational Principles: The Role of Deuterated Internal Standards

Pivalic-d6 acid is the isotopically labeled analog of pivalic acid (2,2-dimethylpropanoic acid), where six hydrogen atoms on the three methyl groups have been replaced with deuterium. This isotopic substitution is key to its function as an ideal internal standard, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Why Use a Deuterated Internal Standard?

The "gold standard" for quantitative analysis is the use of a stable isotope-labeled (SIL) internal standard of the target analyte.[1] Pivalic-d6 acid serves this role for the quantification of unlabeled pivalic acid. The core principle is that a deuterated standard is chemically identical to its unlabeled counterpart, meaning it exhibits the same:

  • Retention Time: It co-elutes with the analyte during chromatographic separation.

  • Extraction Recovery: It behaves identically during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction).

  • Ionization Efficiency: It responds similarly to ionization sources (e.g., electrospray ionization - ESI).[1]

However, due to the mass difference imparted by the deuterium atoms, it is distinguishable by the mass spectrometer. By adding a known, fixed concentration of the deuterated IS to every sample, calibrator, and quality control, it allows for the correction of variations in sample preparation, injection volume, and instrument response.[2] This ratiometric approach (analyte peak area / IS peak area) significantly improves the accuracy, precision, and robustness of the quantitative method.[3]

Materials and Equipment

Reagents and Consumables
  • Pivalic-d6 Acid: (e.g., CAS No. 104573-61-7). Procure from a reputable supplier. A Certificate of Analysis (CoA) is mandatory to verify chemical purity and isotopic enrichment.

  • Solvent: HPLC or MS-grade Methanol (MeOH) or Acetonitrile (ACN). The choice should be compatible with the analytical method. Pivalic acid is very soluble in alcohols like ethanol and ethers.[4][5]

  • Volumetric Flask: 10 mL, Class A, with glass stopper.

  • Pipettes: Calibrated positive displacement or air displacement pipettes.

  • Analytical Balance: Calibrated, capable of weighing to at least 0.01 mg.

  • Storage Vials: Amber glass autosampler vials with PTFE-lined caps.

Equipment
  • Fume Hood: For handling solvents and the acidic compound.

  • Vortex Mixer: For ensuring complete dissolution.

  • Ultrasonic Bath (Optional): To aid in dissolution if necessary.

Health and Safety Precautions

Pivalic acid is a corrosive solid and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed or in contact with skin.[7][8] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory.[6][9]

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[7] Do not eat, drink, or smoke in the handling area.[9]

  • Spills: Absorb liquid spills with an inert absorbent (e.g., sand). For solid spills, sweep carefully to avoid creating dust.[9]

  • Disposal: Dispose of all waste, including contaminated gloves and empty containers, in accordance with local, state, and federal regulations.[7]

Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the preparation of a 10 mL primary stock solution at a concentration of 1 mg/mL. This high-concentration stock is then used to prepare lower-concentration working solutions.

Quantitative Data Summary
ParameterSpecificationRationale
Analyte Pivalic-d6 AcidStable isotope-labeled internal standard.
CAS Number 104573-61-7 (Example)Unique identifier for the specific chemical substance.
Molecular Weight ~108.19 g/mol Adjusted for 6 deuterium atoms. Verify from CoA.
Target Concentration 1.0 mg/mL (1000 µg/mL)A standard high-concentration primary stock.
Solvent Methanol (MS-Grade)High solubility for pivalic acid and common mobile phase.[4]
Final Volume 10.00 mLAchieved using a Class A volumetric flask for accuracy.
Required Mass 10.0 mgCalculated for the target concentration and volume.
Experimental Workflow Diagram

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization & Storage A 1. Tare Analytical Balance with Weighing Paper B 2. Weigh 10.0 mg of Pivalic-d6 Acid A->B Accurate Weighing C 3. Quantitatively Transfer Powder to 10 mL Flask B->C Loss Prevention D 4. Add ~5 mL Methanol to Volumetric Flask C->D E 5. Vortex/Sonicate Until Fully Dissolved D->E Solubilization F 6. Bring to Final Volume (10.0 mL) with Methanol E->F Dilution to Mark G 7. Invert Flask 15-20x to Ensure Homogeneity F->G Mixing H 8. Aliquot into Labeled Amber Glass Vials G->H Portioning I 9. Store at ≤ -20°C H->I Long-term Stability

Caption: Workflow for preparing the Pivalic-d6 Acid stock solution.

Step-by-Step Methodology
  • Equilibration: Allow the Pivalic-d6 Acid container to equilibrate to ambient room temperature for at least 30 minutes before opening.

    • Causality: Pivalic acid has a low melting point (~35°C).[8] Allowing it to warm up prevents atmospheric moisture from condensing on the cold solid, which would introduce weighing errors.

  • Weighing: Place a piece of weighing paper on a calibrated analytical balance and tare the mass. Carefully weigh out exactly 10.0 mg of Pivalic-d6 Acid. Record the exact weight from the balance.

    • Causality: Gravimetric measurement is a primary source of accuracy. Using a four or five-place balance is critical. All data, including the exact weight, must be recorded directly and legibly in a laboratory notebook, following Good Laboratory Practice (GLP).[10]

  • Quantitative Transfer: Carefully transfer the weighed powder into a clean, dry 10 mL Class A volumetric flask. Rinse the weighing paper with a small amount of the selected solvent (e.g., methanol) into the flask to ensure all material is transferred.

    • Causality: This "rinsing" step is crucial for a quantitative transfer, ensuring the weighed mass corresponds to the mass in the solution.

  • Initial Dissolution: Add approximately 5-7 mL of the solvent to the volumetric flask. Stopper the flask and vortex or swirl gently to dissolve the solid. If needed, place the flask in an ultrasonic bath for 5-10 minutes.

    • Causality: It is essential to ensure the solute is fully dissolved before diluting to the final volume, as the volume can change slightly upon dissolution.

  • Dilution to Volume: Once the solid is completely dissolved and the solution is at room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

    • Causality: Using a Class A volumetric flask minimizes volumetric error. Temperature affects liquid density, so ensuring the solution is at ambient temperature before final dilution is critical for accuracy.

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

    • Causality: Insufficient mixing is a common source of error, leading to concentration gradients within the solution.

  • Labeling and Aliquoting: Immediately transfer the stock solution into smaller, clearly labeled amber glass vials. The label must include the compound name, concentration, solvent, preparation date, and preparer's initials, as per GLP standards.[10]

    • Causality: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which can degrade the compound or cause solvent evaporation over time.[11] Amber glass protects the compound from potential photodegradation.

Storage and Stability

  • Storage Temperature: Store the aliquoted stock solution at or below -20°C.[12]

    • Causality: Low temperatures slow down potential degradation reactions and minimize solvent evaporation. Freezing aqueous solutions of carboxylic acids can lead to the formation of a freeze-concentrated solution phase, but this is less of a concern in organic solvents.[11]

  • Stability: When stored correctly, stock solutions of this type are typically stable for at least 6-12 months. However, stability should be formally assessed as part of the method validation process. This involves analyzing an aged solution against a freshly prepared one.

  • Usage: When a vial is needed, remove it from the freezer and allow it to warm completely to room temperature before opening to prevent condensation from entering the solution.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound won't dissolve Insufficient mixing or poor solvent choice.Use an ultrasonic bath to aid dissolution. Ensure the solvent is of high purity. Pivalic acid is highly soluble in methanol and other alcohols.[4]
Inconsistent analytical results Inhomogeneous stock solution; degradation; solvent evaporation.Ensure thorough mixing (Step 4.3.6). Prepare fresh stock. Check storage conditions and vial cap integrity.
Calculated concentration is off Weighing error; volumetric error; impurity in standard.Recalibrate balance. Use Class A glassware. Always use a standard with a valid Certificate of Analysis.

References

  • CymitQuimica. (n.d.). Pivalic acid.
  • Santa Cruz Biotechnology. (n.d.). Pivalic acid Safety Data Sheet.
  • Solubility of Things. (n.d.). Pivalic acid.
  • Chemister.ru. (n.d.). Pivalic acid.
  • Wikipedia. (n.d.). Pivalic acid.
  • Central Drug House. (n.d.). Pivalic Acid Material Safety Data Sheet.
  • Reddit r/massspectrometry. (2023). Understanding Internal standards and how to choose them.
  • International Chemical Safety Cards. (n.d.). ICSC 0486 - PIVALIC ACID.
  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR.
  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.
  • The Journal of Physical Chemistry B. (2020). Freezing of Aqueous Carboxylic Acid Solutions on Ice.
  • Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids.
  • ResolveMass Laboratories. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS.
  • Chromatography Online. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
  • Sigma-Aldrich. (2024). Pivalic acid Safety Data Sheet.
  • YouTube. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions.
  • TCI Chemicals. (n.d.). Pivalic Acid Safety Data Sheet.
  • U.S. Food and Drug Administration. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies.
  • SafetyCulture. (2025). A Guide to Good Laboratory Practice (GLP).
  • ResearchGate. (2020). How are Internal (Deuterated) Standards (IS) handled in Sciex OS?.
  • ResearchGate. (n.d.). ¹H NMR spectrum of the internal standard and the reference standard in the DMSO-d6 solvent.
  • University of Missouri-St. Louis. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards.
  • Journal of American Science. (2005). Good Laboratory Practice in Analytical Laboratory.
  • OpenStax. (2023). Structure and Properties of Carboxylic Acids.
  • Study Mind. (n.d.). Carboxylic Acids (GCSE Chemistry).
  • MDPI. (2022). Important Requirements for the Selection of Internal Standards.

Sources

Application Note: Quantitative Bioanalysis Using Pivalic-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Spiking, Extraction, and LC-MS/MS Analysis in Biological Matrices

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the strategic implementation of Pivalic-d6 Acid as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Pivalic Acid in complex biological matrices. Pivalic acid, a xenobiotic compound and a metabolite of certain pharmaceuticals, requires precise and accurate quantification in pharmacokinetic and toxicokinetic studies[1]. The use of a SIL-IS is the gold standard in mass spectrometry-based bioanalysis, as it effectively compensates for variability during sample preparation and analysis, including matrix effects[2]. This document provides field-proven protocols for the preparation of Pivalic-d6 Acid standards, detailed procedures for spiking into plasma, urine, and tissue homogenates, and a robust LC-MS/MS method for analysis. The methodologies are grounded in regulatory expectations set forth by the FDA and EMA to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

The Indispensable Role of Stable Isotope-Labeled Internal Standards

In quantitative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a constant, known concentration to all calibration standards, quality control (QC) samples, and study samples before processing[2]. Its purpose is to correct for analytical variability. The ideal IS co-elutes with the analyte and mimics its behavior throughout the entire analytical process—from extraction to detection.

Stable Isotope-Labeled Internal Standards (SIL-IS), such as Pivalic-d6 Acid, are considered the "gold standard"[3]. They are chemically identical to the analyte, differing only in the presence of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This near-perfect analogy ensures that the SIL-IS experiences the same extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer source as the analyte itself[3]. This co-behavior allows the ratio of the analyte's signal to the IS's signal to remain constant, even if absolute signal intensities fluctuate, thereby dramatically improving the accuracy and precision of the measurement.

The workflow below illustrates the fundamental principle of using a SIL-IS in a typical bioanalytical sample set.

Figure 1: General workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Physicochemical Properties: Pivalic Acid and Pivalic-d6 Acid

Understanding the properties of both the analyte and the internal standard is fundamental to method development. Pivalic acid (2,2-dimethylpropanoic acid) is a colorless crystalline solid at room temperature and is sparingly soluble in water but highly soluble in organic solvents. Its deuterated form, Pivalic-d6 Acid, shares these properties, ensuring analogous behavior during extraction.

PropertyPivalic Acid (Analyte)Pivalic-d6 Acid (Internal Standard)
Chemical Formula C₅H₁₀O₂C₅H₄D₆O₂
Molecular Weight 102.13 g/mol 108.17 g/mol
CAS Number 75-98-995926-89-9
Appearance Colorless-to-white crystalline solidData not available (assumed similar)
Melting Point 35-36 °CData not available (assumed similar)
Boiling Point 163-164 °CData not available (assumed similar)
Solubility Sparingly soluble in water; soluble in ethanol, etherAssumed similar to Pivalic Acid

Data sourced from NIST Chemistry WebBook and commercial suppliers.[4]

Core Protocol: Preparation and Spiking of Pivalic-d6 Acid

This section provides a step-by-step protocol for preparing and using Pivalic-d6 Acid as an internal standard.

Materials and Reagents
  • Pivalic Acid (≥99% purity)

  • Pivalic-d6 Acid (≥98% isotopic purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Control biological matrix (e.g., human plasma, rat urine, porcine liver tissue)

  • Calibrated pipettes, Class A volumetric flasks, and appropriate vials

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for the entire quantitative assay. All preparations should be documented thoroughly.

Step 1: Primary Stock Solutions (1 mg/mL)

  • Analyte Stock (S1): Accurately weigh ~10 mg of Pivalic Acid and dissolve in a 10 mL volumetric flask with methanol.

  • IS Stock (IS-S1): Accurately weigh ~10 mg of Pivalic-d6 Acid and dissolve in a 10 mL volumetric flask with methanol.

Step 2: Intermediate and Spiking Solutions

  • Prepare a series of intermediate stock solutions for the analyte by serially diluting the primary stock (S1) with 50:50 Methanol:Water. These will be used to create the calibration curve.

  • Prepare an IS Working Spiking Solution (IS-WS) by diluting the IS stock (IS-S1). The final concentration of this solution should be chosen carefully. A common strategy is to select a concentration that, after being added to the sample, results in a final IS concentration in the mid-range of the calibration curve. For example, a 500 ng/mL IS-WS is a good starting point.

Solution IDDescriptionStock UsedDilution SolventExample Concentration
S1 Analyte Primary Stock-Methanol1.0 mg/mL
IS-S1 IS Primary Stock-Methanol1.0 mg/mL
S2-S8 Analyte Working StocksS1, S2, etc.50:50 MeOH:H₂O100 µg/mL down to 10 ng/mL
IS-WS IS Working Spiking SolutionIS-S150:50 MeOH:H₂O500 ng/mL

Causality Note: Using a 50:50 Methanol:Water mixture for working solutions improves compatibility with aqueous biological samples and prevents analyte precipitation upon mixing. The concentration of the IS-WS is chosen to provide a robust and reproducible signal in the mass spectrometer, well above the limit of detection but not so high as to cause detector saturation or significant isotopic contribution to the analyte signal.

Matrix-Specific Spiking and Extraction Protocols

The goal is to add a small, precise volume of the IS-WS to a larger volume of the biological matrix at the very beginning of the sample preparation process.

Plasma/Serum: Protein Precipitation (PPT)

Protein precipitation is a rapid, simple, and effective method for removing the bulk of proteins from plasma or serum samples. Acetonitrile is a highly effective precipitating agent.

PPT_Workflow Start Start: 100 µL Plasma Sample Spike Add 10 µL of IS-WS (500 ng/mL) Start->Spike Vortex1 Vortex Mix (10 seconds) Spike->Vortex1 Precipitate Add 300 µL of Acetonitrile (cold) Vortex1->Precipitate Vortex2 Vortex Mix Vigorously (1 minute) Precipitate->Vortex2 Centrifuge Centrifuge (e.g., 10 min @ 14,000 rcf) Vortex2->Centrifuge Transfer Transfer Supernatant to new vial Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject

Figure 2: Step-by-step workflow for protein precipitation of plasma samples.

Detailed Protocol:

  • Aliquot 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS-WS (e.g., 500 ng/mL Pivalic-d6 Acid). This results in a final IS concentration of 50 ng/mL relative to the initial plasma volume.

  • Vortex briefly (5-10 seconds) to ensure complete mixing.

  • Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation[5].

  • Vortex vigorously for 1 minute to denature and precipitate proteins.

  • Centrifuge at high speed (e.g., 10 minutes at >12,000 x g) to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Urine: Dilute-and-Shoot

Urine is generally a cleaner matrix than plasma, with lower protein content. For many small molecules, a simple "dilute-and-shoot" approach is sufficient and highly efficient.

Detailed Protocol:

  • Centrifuge the raw urine sample (e.g., 5 minutes at 2,000 x g) to pellet any cellular debris.

  • In a clean microcentrifuge tube, combine:

    • 100 µL of urine supernatant.

    • 10 µL of the IS-WS (e.g., 500 ng/mL Pivalic-d6 Acid).

    • 390 µL of mobile phase A (e.g., 10 mM Ammonium Acetate in Water). This creates a 1-in-5 dilution.

  • Vortex to mix thoroughly.

  • Transfer the diluted sample to an autosampler vial for analysis.

Causality Note: Diluting the urine sample helps to minimize potential matrix effects from high concentrations of salts and other endogenous compounds[6]. Using the initial mobile phase as the diluent ensures compatibility with the chromatographic system.

Tissue: Bead Beating Homogenization & Extraction

Quantification from tissue requires an initial homogenization step to disrupt the cellular structure and release the analyte into a solution, followed by protein precipitation.

Detailed Protocol:

  • Accurately weigh a small piece of frozen tissue (e.g., 50-100 mg) and place it in a 2 mL bead beating tube containing ceramic or steel beads[7][8].

  • Add a defined volume of homogenization buffer (e.g., 500 µL of 70% Methanol in water) and 10 µL of the IS-WS (e.g., 5 µg/mL Pivalic-d6 Acid).

  • Homogenize the tissue using a bead beater instrument (e.g., 2 cycles of 45 seconds at 6,000 rpm). Place on ice between cycles to prevent degradation.

  • Centrifuge the tube at high speed (e.g., 10 minutes at >12,000 x g) to pellet tissue debris and beads.

  • Transfer 100 µL of the supernatant to a new tube.

  • Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile, as described in the plasma protocol (Section 4.1, steps 5-7).

  • Transfer the final clear supernatant to an autosampler vial for analysis.

Causality Note: Bead beating provides efficient and reproducible mechanical disruption of tissue architecture[8]. The concentration of the IS-WS is typically higher for tissue to account for the larger initial homogenization volume.

Example LC-MS/MS Analytical Method

This section provides a starting point for an LC-MS/MS method for the analysis of Pivalic Acid. Method optimization is always required. Pivalic acid, as a carboxylic acid, is best analyzed in negative ion mode via electrospray ionization (ESI).

ParameterRecommended Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions: The precursor ion for a carboxylic acid in negative mode is the deprotonated molecule [M-H]⁻. A characteristic fragmentation is the neutral loss of CO₂ (44 Da).

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Notes
Pivalic Acid m/z 101.1m/z 57.1[M-H-CO₂]⁻
Pivalic-d6 Acid (IS) m/z 107.2m/z 63.2[M-H-CO₂]⁻

Causality Note: The use of a C18 column provides good retention for small molecules like pivalic acid. The acidic mobile phase (formic acid) ensures the carboxylic acid group is protonated, leading to better peak shape in reverse-phase chromatography. Ammonium acetate acts as a buffer and aids in the ESI process. The MRM transitions are highly specific, ensuring that the detector only measures the ions of interest, which provides excellent sensitivity and selectivity[9].

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the FDA and EMA[10][11][12]. The use of Pivalic-d6 Acid must be incorporated into all validation experiments.

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte from other components in the matrix. Assessed by analyzing at least six different blank matrix lots.

  • Calibration Curve: A series of standards of known concentrations (typically 8-10 points) are prepared by spiking the analyte into the blank matrix. The curve must demonstrate a consistent relationship between concentration and the analyte/IS peak area ratio.

  • Accuracy & Precision: Assessed by analyzing QC samples at multiple concentration levels (Low, Mid, High, and Lower Limit of Quantification - LLOQ) in multiple replicates and on different days. Acceptance criteria are typically ±15% (±20% at the LLOQ) for both accuracy (closeness to the nominal value) and precision (reproducibility)[10].

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS. Assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a clean solution. The SIL-IS should effectively track and correct for any matrix effects.

  • Stability: The chemical stability of the analyte and IS in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).

Conclusion

The successful quantification of Pivalic Acid in biological matrices is critically dependent on a robust and well-validated bioanalytical method. The use of Pivalic-d6 Acid as a stable isotope-labeled internal standard is the most effective strategy for mitigating variability inherent in sample extraction and LC-MS/MS analysis. The protocols and methodologies outlined in this document provide a comprehensive framework for researchers to develop and implement reliable assays. By adhering to these principles and grounding the work in regulatory guidelines, scientists can generate high-quality, reproducible data essential for advancing drug development and scientific research.

References

  • Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu (Europe). Retrieved from [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2,2-Dimethylpropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2,2-Dimethylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites.
  • European Medicines Agency. (2011, July 21). Guideline on Bioanalytical method validation. Retrieved from [Link]

  • PubMed. (2019, April 17). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Bead Beating Guide. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • MDPI. (n.d.). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]

  • Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

  • Chromatography Online. (2014, October 5). Positive-Negative Ion Switching LC–MS–MS for Quantification of Pesticides in Juice. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Bead Beating Guide Part 11 - Soft Animal Tissue Homogenization. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • YouTube. (2025, July 10). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Reddit. (2023, October 2). How to make a Internal Standard mix..... r/massspectrometry. Retrieved from [Link]

  • National Institutes of Health. (2012, April 12). A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Retrieved from [Link]

  • Takara Bio. (n.d.). Guide to bead beating: choose the right one for your hard-to-lyse sample. Retrieved from [Link]

  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 16). A Major Step Towards Efficient Sample Preparation with Bead-Beating. Retrieved from [Link]

  • ResearchGate. (2021, June 19). (PDF) Review of Homogenization techniques for mouse tissue samples to support drug discovery. Retrieved from [Link]

Sources

Application Note: Pivalic-d6 Acid for Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Targeted metabolomics aims to accurately quantify a specific, predefined set of metabolites.[1] This approach is crucial in clinical biomarker discovery, diagnostics, and precision medicine.[2] A significant challenge in quantitative metabolomics is overcoming analytical variability introduced during sample preparation and analysis, including matrix effects which can suppress or enhance ionization in mass spectrometry.[3][4] The use of stable isotope-labeled (SIL) internal standards is the preferred method to correct for these variations, ensuring high accuracy and precision.[5][6][7] Pivalic-d6 acid, a deuterated analog of pivalic acid, serves as an ideal internal standard for the quantification of short-chain fatty acids (SCFAs) and other related small carboxylic acids.

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a branched-chain short-chain fatty acid.[8] Its deuterated form, Pivalic-d6 acid, where six hydrogen atoms are replaced by deuterium, is chemically almost identical to the unlabeled form but has a higher mass.[9][10] This mass difference allows for its distinct detection by a mass spectrometer while ensuring it behaves similarly to the analyte of interest during extraction, derivatization, and chromatography.[10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Pivalic-d6 Acid as an internal standard in targeted metabolomics workflows, with a focus on LC-MS/MS-based quantification of short-chain fatty acids in biological matrices.

Why Pivalic-d6 Acid is an Effective Internal Standard

The core principle behind using a SIL internal standard is that it experiences the same physical and chemical processes as the analyte throughout the analytical procedure.[3] By adding a known amount of Pivalic-d6 Acid to a sample at the beginning of the workflow, any loss of analyte during sample processing or variations in instrument response will be mirrored by the internal standard.[4] The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for these variations.

Key Advantages of Pivalic-d6 Acid:

  • Chemical Equivalence: Pivalic-d6 Acid has nearly identical chemical and physical properties to its non-labeled counterpart and other short-chain fatty acids, ensuring it co-elutes and experiences similar matrix effects.

  • Mass Differentiation: The +6 Da mass shift provides a clear distinction from the endogenous analyte in the mass spectrometer, preventing signal overlap.

  • Label Stability: The deuterium labels are on methyl groups, which are not readily exchangeable under typical analytical conditions, ensuring the isotopic purity of the standard.[10]

  • Commercial Availability: High-purity Pivalic-d6 Acid is commercially available, facilitating its adoption in routine analytical methods.

Diagram: Role of Pivalic-d6 Acid as an Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Feces) Spike Spike with known amount of Pivalic-d6 Acid Sample->Spike Addition of IS Extraction Metabolite Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spike->Extraction Derivatization Optional Derivatization Extraction->Derivatization LC Chromatographic Separation Derivatization->LC MS Mass Spectrometry Detection LC->MS Elution Quantification Quantification (Analyte/IS Ratio) MS->Quantification Signal Acquisition

Caption: Workflow illustrating the integration of Pivalic-d6 Acid in a targeted metabolomics experiment.

Experimental Protocols

Preparation of Pivalic-d6 Acid Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of Pivalic-d6 Acid.

Materials:

  • Pivalic-d6 Acid (≥98% isotopic purity)

  • LC-MS grade methanol

  • LC-MS grade water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Pivalic-d6 Acid into a tared vial.

    • Dissolve the weighed standard in methanol in a 10 mL volumetric flask.

    • Ensure complete dissolution by vortexing and/or brief sonication.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution with 50:50 (v/v) methanol:water.

    • For a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL.

    • Prepare fresh working solutions weekly and store at 4°C when not in use.

Causality Behind Choices: Using LC-MS grade solvents minimizes background interference. Storing solutions at low temperatures and in amber vials prevents degradation from light and heat. Calibrated equipment ensures the accuracy of the standard concentrations, which is fundamental for quantitative analysis.

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

Objective: To extract short-chain fatty acids from plasma or serum while removing interfering proteins.

Materials:

  • Plasma or serum samples (stored at -80°C)

  • Pivalic-d6 Acid working solution (10 µg/mL)

  • Ice-cold methanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >12,000 x g)

Protocol:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Spike the sample with 10 µL of the 10 µg/mL Pivalic-d6 Acid working solution.

  • Add 400 µL of ice-cold methanol (a 4:1 ratio of precipitation solvent to sample is common).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., derivatization).

Self-Validation: The early addition of the internal standard is critical.[2] It ensures that Pivalic-d6 Acid is subjected to the exact same extraction efficiency and potential loss as the endogenous analytes.[3]

Optional: Derivatization for Enhanced Sensitivity and Chromatography

For some short-chain fatty acids, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[11][12] A common derivatization agent is 3-nitrophenylhydrazine (3-NPH).[12][13]

Materials:

  • Extracted sample supernatant

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 200 mM in 50% ethanol)

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (e.g., 120 mM in 50% ethanol)

  • Heating block or water bath

Protocol:

  • Evaporate the supernatant from the protein precipitation step to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., 50% ethanol).

  • Add 20 µL of 200 mM 3-NPH solution.

  • Add 20 µL of 120 mM EDC solution.

  • Vortex and incubate at 40°C for 30 minutes.[13]

  • Quench the reaction by adding 200 µL of 0.1% formic acid in water.[13]

  • The sample is now ready for LC-MS/MS analysis.

Diagram: Sample Preparation Workflow

G cluster_derivatization Optional Derivatization start Start: Plasma/Serum Sample spike Spike with Pivalic-d6 Acid start->spike precipitate Add Cold Methanol & Vortex spike->precipitate incubate Incubate at -20°C precipitate->incubate centrifuge Centrifuge at 4°C incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry end_node Ready for LC-MS/MS Analysis supernatant->end_node Direct Analysis reconstitute Reconstitute dry->reconstitute derivatize Add 3-NPH/EDC Incubate at 40°C reconstitute->derivatize quench Quench Reaction derivatize->quench quench->end_node

Caption: Step-by-step sample preparation protocol for plasma/serum.

LC-MS/MS Method Parameters

Objective: To achieve chromatographic separation and sensitive detection of the target analytes and Pivalic-d6 Acid.

ParameterTypical SettingRationale
LC Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for derivatized SCFAs.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Gradient Start at 5% B, ramp to 95% B over 10 min, hold, re-equilibrateA gradient is necessary to elute compounds with varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks.
Injection Volume 5 µLBalances sensitivity with potential for column overloading.
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveNegative mode is often used for underivatized acids; positive mode is suitable for 3-NPH derivatives.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[2]
Example MRM Transitions

The following table provides hypothetical MRM transitions for pivalic acid and its deuterated internal standard. These should be optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
Pivalic Acid101.157.110
Pivalic-d6 Acid 107.1 60.1 12

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous analyte and Pivalic-d6 Acid using the instrument's software.

  • Response Ratio Calculation: Calculate the peak area ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of Pivalic-d6 Acid).

  • Calibration Curve: Prepare a set of calibration standards with known concentrations of the analyte and a constant concentration of Pivalic-d6 Acid. Plot the Response Ratio against the analyte concentration.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their Response Ratios on the calibration curve. The calibration curve should have a linear correlation coefficient (R²) of > 0.99.[6]

Conclusion

The use of Pivalic-d6 Acid as an internal standard is a robust and reliable strategy for the accurate quantification of short-chain fatty acids and related metabolites in complex biological matrices. By compensating for variability during sample preparation and analysis, it enables researchers to obtain high-quality, reproducible data essential for advancing our understanding of metabolism in health and disease. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of Pivalic-d6 Acid in targeted metabolomics workflows.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6417, Pivalic acid. [Link]

  • Wikipedia. Pivalic acid. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Pivalic Acid (75-98-9): Synthesis, Properties, and Global Sourcing Strategies. [Link]

  • Giscard, D., et al. (2018). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Clinical Chemistry, 64(12), 1737-1746. [Link]

  • IsoLife. Internal Standards in metabolomics. [Link]

  • Halbrook, C. J., et al. (2019). A large-scale analysis of targeted metabolomics data from heterogeneous biological samples provides insights into metabolite dynamics. Metabolomics, 15(1), 10. [Link]

  • Wu, Y., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 277-284. [Link]

  • D'Auria, E., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 13, 990423. [Link]

  • Sheedy, J. R., et al. (2009). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 395(2), 246-248. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • Song, Y., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites, 9(9), 189. [Link]

  • Basso, K. (2021). Metabolomics Sample Preparation (Pt. 1). YouTube. [Link]

  • Mayo Clinic. Targeted metabolomics. [Link]

  • Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. [Link]

  • Neumann, A., et al. (2021). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytical Errors. Metabolites, 11(7), 445. [Link]

  • Black, C., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Edith Cowan University Research Online. [Link]

  • Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

Sources

Application Note: Robust Derivatization Strategies for the GC-MS Analysis of Pivalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the derivatization of pivalic acid (2,2-dimethylpropanoic acid) for quantitative and qualitative analysis by gas chromatography-mass spectrometry (GC-MS). Pivalic acid, a sterically hindered carboxylic acid, presents unique challenges for direct GC-MS analysis due to its polarity and low volatility. This document outlines detailed protocols for two primary derivatization strategies: silylation and esterification. We delve into the underlying chemical principles, reagent selection, reaction optimization, and troubleshooting to enable researchers, scientists, and drug development professionals to develop robust and reliable analytical methods.

Introduction: The Challenge of Pivalic Acid Analysis

Pivalic acid is a significant building block in the synthesis of polymers, agrochemicals, and pharmaceuticals. Accurate quantification of pivalic acid is often critical for process monitoring, quality control, and pharmacokinetic studies. However, its inherent chemical properties—high polarity and the sterically bulky tert-butyl group—make it unsuitable for direct analysis by gas chromatography. Without derivatization, pivalic acid exhibits poor peak shape, tailing, and low sensitivity, compromising the accuracy and reliability of analytical results.

Derivatization is a chemical modification technique that converts the analyte into a more volatile and thermally stable compound, making it amenable to GC analysis.[1][2] This process replaces the active hydrogen in the carboxylic acid group with a non-polar functional group, thereby reducing intermolecular hydrogen bonding and increasing volatility.[3] For pivalic acid, the steric hindrance of the tert-butyl group necessitates careful selection of derivatization reagents and optimization of reaction conditions to achieve complete and reproducible conversion.

This guide will focus on two effective derivatization approaches:

  • Silylation: Formation of trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters.

  • Esterification: Formation of methyl or pentafluorobenzyl (PFB) esters.

We will provide detailed, step-by-step protocols, discuss the mass spectral characteristics of the resulting derivatives, and offer practical advice for overcoming common analytical hurdles.

Choosing the Right Derivatization Strategy

The selection of a derivatization reagent for pivalic acid is dictated by the analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.

Derivatization StrategyReagentDerivativeAdvantagesConsiderations
Silylation BSTFA + 1% TMCSTMS EsterCommon, effective, good volatility.Moisture sensitive, derivatives can be less stable.
MTBSTFATBDMS EsterForms more stable derivatives, less moisture sensitive, characteristic mass spectrum.[3]Higher molecular weight may require higher GC temperatures.
Esterification DiazomethaneMethyl EsterFast, clean reaction, high yield.Highly toxic and explosive, requires special handling.
BF₃/MethanolMethyl EsterEffective for a wide range of carboxylic acids.Reagent can be harsh and may require removal before injection.[4]
PFBBrPFB EsterExcellent for trace analysis with Electron Capture Detection (ECD), highly sensitive.[5]More complex procedure, may require a phase-transfer catalyst.

Table 1. Comparison of common derivatization reagents for pivalic acid.

For most applications, silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is the recommended starting point due to the enhanced stability of the resulting TBDMS derivatives and their characteristic mass spectral fragmentation patterns, which are beneficial for identification and quantification.

Experimental Protocols

3.1. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Derivatization reagents are often moisture-sensitive and corrosive. Handle with care and under anhydrous conditions where specified.

  • Diazomethane is extremely toxic and explosive. It should only be handled by experienced personnel with appropriate safety measures in place.

3.2. Protocol 1: Silylation with MTBSTFA (TBDMS Derivatization)

This protocol is recommended for its robustness and the stability of the resulting derivative. The TBDMS group is sterically bulky, which can effectively overcome the hindrance of the pivalic acid's tert-butyl group.

Materials:

  • Pivalic acid standard or sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Pyridine or Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh or pipette the pivalic acid standard or sample into a reaction vial. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample.

  • Derivatization: Add 50 µL of MTBSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes. The increased temperature is often necessary to drive the derivatization of sterically hindered acids to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution.

3.3. Protocol 2: Esterification with Pentafluorobenzyl Bromide (PFB Derivatization)

This method is particularly suited for trace-level quantification of pivalic acid, especially when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[5]

Materials:

  • Pivalic acid standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Acetone or Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Reconstitution: Dissolve the dried sample in 100 µL of anhydrous acetone.

  • Base Addition: Add 10 µL of DIPEA to the vial.

  • Derivatization: Add 20 µL of the PFBBr solution.

  • Reaction: Tightly cap the vial and heat at 60°C for 1 hour.

  • Solvent Evaporation: After cooling, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution for Injection: Reconstitute the dried derivative in 100 µL of hexane or ethyl acetate.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

GC-MS Method Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized pivalic acid. Method optimization is recommended for specific applications.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp.250 °C
Injection ModeSplit (e.g., 20:1) or Splitless for trace analysis
Carrier GasHelium, constant flow (e.g., 1.0-1.2 mL/min)
ColumnNon-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial: 60°C for 2 min
Ramp: 10-15°C/min to 280°C
Hold: 5 min at 280°C
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 40-400
Data AcquisitionFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Table 2. Recommended starting GC-MS parameters.

Mass Spectral Characteristics of Pivalic Acid Derivatives

Understanding the mass spectral fragmentation patterns of the derivatives is crucial for their identification and for setting up selective ion monitoring (SIM) methods for quantification.

5.1. Underivatized Pivalic Acid

The mass spectrum of underivatized pivalic acid is characterized by a weak or absent molecular ion (m/z 102). The base peak is typically the tert-butyl cation at m/z 57 .[6][7] Other significant ions include those at m/z 41 and 87.

5.2. Pivalic Acid Methyl Ester

The methyl ester of pivalic acid shows a more prominent molecular ion at m/z 116 . The base peak is again the tert-butyl cation at m/z 57 . Other characteristic ions include the methoxycarbonyl ion at m/z 59 and an ion corresponding to the loss of a methoxy group at m/z 85.

5.3. Pivalic Acid TMS Ester

The TMS derivative of pivalic acid will have a molecular ion at m/z 174 . A characteristic fragmentation is the loss of a methyl group from the TMS moiety, resulting in a strong ion at m/z 159 ([M-15]⁺). The tert-butyl cation at m/z 57 will also be a prominent peak. The trimethylsilyl cation at m/z 73 is also a characteristic ion for TMS derivatives.

5.4. Pivalic Acid TBDMS Ester

The TBDMS ester of pivalic acid exhibits a molecular ion at m/z 216 . The most characteristic and often the base peak is the ion resulting from the loss of the tert-butyl group from the TBDMS moiety at m/z 159 ([M-57]⁺).[6] This stable fragment is excellent for quantification in SIM mode. The tert-butyl cation from the pivalic acid structure at m/z 57 will also be present.

Troubleshooting and Method Validation

A robust analytical method requires careful validation and an understanding of potential pitfalls.

6.1. Common Problems and Solutions

ProblemPotential CauseSuggested Solution
Incomplete Derivatization Insufficient reagent, reaction time, or temperature; presence of moisture.Increase the molar excess of the derivatization reagent. Increase reaction time and/or temperature. Ensure all glassware and solvents are anhydrous.
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; column degradation.Use a deactivated inlet liner. Perform column maintenance (trimming or replacement). Confirm complete derivatization.
Ghost Peaks Contamination of the syringe, inlet, or carryover from a previous injection.Rinse the syringe thoroughly. Bake out the inlet and column. Run solvent blanks.
Low Recovery Inefficient extraction from the sample matrix; degradation of the derivative.Optimize the sample extraction procedure. For silyl derivatives, analyze as soon as possible after preparation and avoid exposure to moisture.

Table 3. Troubleshooting common issues in pivalic acid derivatization and analysis.

6.2. Method Validation

For quantitative applications, the analytical method should be validated according to established guidelines (e.g., FDA, ICH).[8] Key validation parameters include:

  • Specificity: Ensure no interference from matrix components at the retention time of the derivatized pivalic acid.

  • Linearity: Establish a linear relationship between the concentration and the detector response over the desired range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability: Assess the stability of the derivatized samples under storage conditions.

Visualization of Workflows

7.1. Silylation Workflow

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Pivalic Acid Sample Dry Evaporate to Dryness Sample->Dry Reconstitute Add Anhydrous Solvent Dry->Reconstitute AddReagent Add MTBSTFA Reconstitute->AddReagent React Vortex & Heat (60-80°C) AddReagent->React Cool Cool to RT React->Cool Inject Inject into GC-MS Cool->Inject

Caption: Silylation workflow for pivalic acid.

7.2. Derivatization Reaction: Silylation with MTBSTFA

silylation_reaction cluster_reactants Reactants cluster_products Products pivalic_acid Pivalic Acid (CH₃)₃CCOOH tbdms_ester Pivalic Acid TBDMS Ester (CH₃)₃CCOO-TBDMS pivalic_acid->tbdms_ester + MTBSTFA (Heat) byproducts Byproducts mtbstfa MTBSTFA mtbstfa->byproducts

Caption: Silylation of pivalic acid with MTBSTFA.

Conclusion

The successful GC-MS analysis of pivalic acid hinges on a well-executed derivatization strategy. The steric hindrance of the tert-butyl group requires more rigorous reaction conditions than for simple carboxylic acids. Silylation with MTBSTFA offers a robust and reliable method, yielding stable derivatives with informative mass spectra. For applications demanding the highest sensitivity, esterification with PFBBr is an excellent alternative. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can develop and validate accurate and precise methods for the quantification of pivalic acid in a variety of matrices.

References

  • A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. (2020). Molecules. Retrieved January 29, 2026, from [Link]

  • MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. (2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 29, 2026, from [Link]

  • Development, validation of a GC-MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (2021). Clinica Chimica Acta. Retrieved January 29, 2026, from [Link]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.). Retrieved January 29, 2026, from [Link]

  • GC-MS analysis of biologically active compounds present in two different extracts of Sansevieria cylindrica. (2021). Journal of King Saud University - Science. Retrieved January 29, 2026, from [Link]

  • GC Derivatization. (n.d.). Retrieved January 29, 2026, from [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. (2018). Retrieved January 29, 2026, from [Link]

  • Microdetermination of pentafluorobenzyl ester derivatives of organic acids by means of electron capture gas chromatography. (1969). Analytical Chemistry. Retrieved January 29, 2026, from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved January 29, 2026, from [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. Retrieved January 29, 2026, from [Link]

  • How to do successful derivatization of sterol? (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. (2007). Journal of Chromatography A. Retrieved January 29, 2026, from [Link]

  • Methyl pivalate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Carboxylic acids and derivatives. (n.d.). MassBank. Retrieved January 29, 2026, from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved January 29, 2026, from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2020). Molecules. Retrieved January 29, 2026, from [Link]

  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. (2021). Molecules. Retrieved January 29, 2026, from [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. Retrieved January 29, 2026, from [Link]

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014). Mass Spectrometry Reviews. Retrieved January 29, 2026, from [Link]

  • Diazomethane (CH2N2). (2022). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. (2020). Journal of Analytical Methods in Chemistry. Retrieved January 29, 2026, from [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). IOP Conference Series: Earth and Environmental Science. Retrieved January 29, 2026, from [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022). YouTube. Retrieved January 29, 2026, from [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. (n.d.). Technology Networks. Retrieved January 29, 2026, from [Link]

  • GC∕MS Analysis of the fatty acid methyl esters of the n-Hexane fraction... (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Pivalic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2020). Molecules. Retrieved January 29, 2026, from [Link]

  • pivalic acid, 75-98-9. (n.d.). The Good Scents Company. Retrieved January 29, 2026, from [Link]

  • Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. (2013). Bioanalysis. Retrieved January 29, 2026, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Retrieved January 29, 2026, from [Link]

  • Pimaric acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]

  • Picolinic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange of Pivalic-d9 Acid in Protic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pivalic-d9 acid. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments involving deuterated standards in protic solvents. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles at play.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the behavior of Pivalic-d9 acid in protic environments, providing the essential knowledge to prevent experimental pitfalls.

Q1: What is isotopic exchange, and why is it relevant for Pivalic-d9 acid?

A1: Isotopic exchange is a process where an isotope of an element in one chemical species is replaced by another isotope of the same element from a different chemical species. In the context of Pivalic-d9 acid, we are primarily concerned with hydrogen-deuterium (H/D) exchange. This occurs when deuterium atoms on the Pivalic-d9 acid molecule are swapped for hydrogen atoms from a protic solvent, such as water or methanol.

This is critically important because Pivalic-d9 acid is often used as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS). The accuracy of these methods relies on the isotopic stability of the standard.[1][2][3] If deuterium atoms are lost and replaced by hydrogen (a process known as back-exchange), the mass of the internal standard changes, leading to inaccurate quantification of the target analyte.

Q2: Which deuterium atoms on Pivalic-d9 acid are susceptible to exchange?

A2: Pivalic-d9 acid has two types of deuterium atoms: one on the carboxylic acid group (-COOD) and nine on the three methyl groups that form the tert-butyl group.

  • Carboxylic Acid Deuterium (-COOD): The deuterium on the carboxylic acid group is highly labile and will exchange almost instantaneously with protons from any protic solvent (e.g., water, methanol).[4][5] This is due to the acidic nature of this position and its direct involvement in hydrogen bonding with the solvent.[5]

  • Methyl Group Deuterons (-C(CD₃)₃): The nine deuterium atoms on the methyl groups are covalently bonded to carbon atoms. C-D bonds are significantly more stable than O-D bonds and are generally not prone to exchange under standard analytical conditions (neutral or acidic pH).[4] However, under strongly basic conditions, exchange can be induced, though it is much slower than for the carboxylic acid deuterium.

Q3: What is the underlying mechanism of H/D exchange for the carboxylic acid group?

A3: The exchange of the carboxylic acid deuterium is a rapid acid-base reaction. Protic solvents can act as both proton donors and acceptors. The lone pair of electrons on the oxygen of a solvent molecule can abstract the deuterium from the carboxylic acid, while the Pivalate anion formed can then be protonated by another solvent molecule. This process reaches equilibrium very quickly.

G cluster_0 Pivalic-d9 Acid in Protic Solvent (e.g., H₂O) Pivalic-d9 (CD₃)₃C-COOD Pivalate (CD₃)₃C-COO⁻ Pivalic-d9->Pivalate Deprotonation by H₂O H2O_1 H₂O H2DO+ H₂DO⁺ Pivalic-d8-H1 (CD₃)₃C-COOH Pivalate->Pivalic-d8-H1 Protonation by H₃O⁺ HDO HDO

Caption: Mechanism of rapid H/D exchange of the carboxylic acid deuterium.

Q4: What factors influence the rate of back-exchange on the methyl groups?

A4: While generally stable, the deuterium atoms on the methyl groups can undergo back-exchange under certain conditions. The primary factors influencing this are:

FactorEffect on Back-Exchange RateRationale
pH Increases significantly in basic conditions (high pH).Basic conditions can facilitate the formation of a carbanion intermediate, which can then be quenched by a proton from the solvent.[6] Acidic and neutral conditions generally do not promote C-H/C-D exchange.[4]
Temperature Increases with higher temperatures.Higher temperatures provide the necessary activation energy to overcome the energy barrier for C-D bond cleavage.
Solvent Dependent on solvent properties.The polarity and protic nature of the solvent can influence the stability of any charged intermediates.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the isotopic stability of Pivalic-d9 acid during your experiments.

Issue 1: Inconsistent or drifting internal standard response in LC-MS analysis.
  • Potential Cause 1: Back-exchange of methyl group deuterons.

    • How to Diagnose:

      • Prepare a sample of Pivalic-d9 acid in your mobile phase and let it sit at room temperature for an extended period (e.g., 24-48 hours).

      • Analyze the sample using mass spectrometry and look for the appearance of ions corresponding to Pivalic-d8, d7, etc. An increase in these lower mass isotopologues over time indicates back-exchange.

      • Use NMR spectroscopy. 1H NMR can be used to detect the appearance of proton signals in the tert-butyl region, providing direct evidence of H/D exchange.[7][8][9]

    • Solution:

      • Maintain acidic or neutral mobile phase conditions. A mobile phase with a pH below 7 is generally recommended to ensure the stability of the C-D bonds.[4]

      • Avoid prolonged storage of the deuterated standard in protic solvents, especially at elevated temperatures. Prepare solutions fresh whenever possible.

      • If basic conditions are required for chromatography, consider using a post-column infusion of an acidic solution to lower the pH before the sample enters the mass spectrometer.

  • Potential Cause 2: In-source exchange in the mass spectrometer.

    • How to Diagnose:

      • This can be difficult to distinguish from solution-phase exchange. However, if the issue is more pronounced with higher source temperatures or certain ionization techniques, in-source exchange may be a contributing factor.

    • Solution:

      • Optimize MS source parameters. Use the lowest source temperature and gentlest ionization conditions that still provide adequate sensitivity.

G cluster_workflow Troubleshooting Workflow: Inconsistent Internal Standard Response start Inconsistent IS Response check_back_exchange Check for Back-Exchange (Time-course MS or NMR) start->check_back_exchange back_exchange_yes Back-Exchange Confirmed check_back_exchange->back_exchange_yes Yes back_exchange_no No Back-Exchange check_back_exchange->back_exchange_no No solution_back_exchange Adjust Mobile Phase pH (acidic/neutral) Prepare Solutions Fresh Optimize Storage Conditions back_exchange_yes->solution_back_exchange check_in_source Investigate In-Source Exchange back_exchange_no->check_in_source solution_in_source Optimize MS Source Parameters (e.g., lower temperature) check_in_source->solution_in_source Suspected other_issues Consider Other Issues (e.g., sample prep, instrument stability) check_in_source->other_issues Not Suspected

Sources

Pivalic-d6 Acid Signal Instability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pivalic-d6 Acid analysis in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are encountering signal instability issues with this internal standard. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions during your method development and analysis.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions regarding the use of Pivalic-d6 Acid as an internal standard.

Q1: Why is my Pivalic-d6 Acid signal fluctuating between injections?

Signal instability with Pivalic-d6 Acid can stem from several factors related to its chemical nature and the analytical methodology.[1][2] Pivalic acid is a volatile organic compound, which can lead to inconsistent sample concentration during preparation and analysis.[3][4] Additionally, as a carboxylic acid, it is prone to forming adducts and dimers in the ion source, which can dilute the primary ion signal and introduce variability.[5] Matrix effects, where other components in your sample interfere with the ionization of Pivalic-d6 Acid, are also a common cause of signal instability.[6][7]

Q2: Could the deuterium labels on my Pivalic-d6 Acid be exchanging with hydrogen from my solvent?

This is a valid concern with deuterated standards. While the deuterium atoms on the tert-butyl group of Pivalic-d6 Acid are attached to carbon and are generally stable, the possibility of back-exchange, though less likely than with deuterons on heteroatoms, cannot be entirely dismissed, especially under certain pH and temperature conditions.[8] It is crucial to use aprotic solvents where possible and to keep the sample environment cool to minimize this risk.

Q3: Is Pivalic-d6 Acid a suitable internal standard for my analyte?

An ideal internal standard should have similar chemical and physical properties to the analyte.[9][10] Pivalic-d6 Acid is often used for the quantification of small, volatile carboxylic acids. However, if your analyte of interest has significantly different properties (e.g., much lower volatility, different ionization mechanism), you may experience differential matrix effects, where the matrix impacts the analyte and the internal standard to different extents, leading to inaccurate quantification.[11]

Q4: What are the expected ions for Pivalic-d6 Acid in ESI and APCI?

In Electrospray Ionization (ESI), particularly in negative ion mode, you should primarily expect to see the deprotonated molecule [M-H]⁻. However, due to its carboxylic acid functionality, Pivalic-d6 Acid can also form dimers [2M-H]⁻ and adducts with cations like sodium [M+Na-2H]⁻ or other salts present in the mobile phase or from the sample matrix.[5][12][13][14] In Atmospheric Pressure Chemical Ionization (APCI), which is well-suited for volatile compounds, you are also likely to observe the [M-H]⁻ ion in negative mode.[15][16][17]

In-depth Troubleshooting Guides

If the FAQs have not resolved your issue, the following detailed troubleshooting guides provide a systematic approach to identifying and resolving the root cause of your Pivalic-d6 Acid signal instability.

Guide 1: Investigating Sample Preparation and Handling

The volatility of pivalic acid makes it susceptible to evaporative losses during sample preparation, which can be a major source of signal instability.

Step 1: Assess Solvent Evaporation Steps If your sample preparation involves a solvent evaporation step (e.g., using a nitrogen evaporator), there is a risk of losing the more volatile Pivalic-d6 Acid along with the solvent.[18]

  • Recommendation: Minimize or eliminate evaporation steps where possible. If evaporation is necessary, use gentle conditions (e.g., lower temperature, reduced nitrogen flow) and ensure consistency across all samples. Consider using a cooled trap to minimize loss.

Step 2: Evaluate Sample Storage and Autosampler Conditions Prolonged storage in vials, especially if not properly sealed, or extended residence time in a non-temperature-controlled autosampler can lead to selective evaporation of Pivalic-d6 Acid.

  • Recommendation: Use high-quality vials with secure caps and septa. If possible, use a refrigerated autosampler set to a low temperature (e.g., 4°C) to minimize evaporation.

Step 3: Verify Pipetting and Dilution Accuracy Given the small volumes often used in analytical chemistry, any inaccuracies in pipetting can lead to significant variations in the final concentration of the internal standard.

  • Recommendation: Ensure all pipettes are properly calibrated. When performing serial dilutions, ensure thorough mixing at each step.

Experimental Protocol: Assessing Evaporative Loss

  • Prepare a set of standards of your analyte and Pivalic-d6 Acid in your final sample solvent.

  • Inject an initial set of these standards to establish a baseline response.

  • Leave another set of identical standards in the autosampler for a prolonged period (e.g., 12-24 hours) and re-inject.

  • Compare the peak areas of Pivalic-d6 Acid from the initial and delayed injections. A significant decrease in the peak area of the delayed injections suggests evaporative loss.

Guide 2: Optimizing Ion Source Conditions

The ionization process is a critical stage where instability can be introduced. The following steps will help you optimize your ion source parameters for stable Pivalic-d6 Acid signal.

Step 1: Evaluate for Adduct and Dimer Formation In ESI, carboxylic acids can form dimers and adducts, which can compete with the formation of the desired deprotonated ion and lead to signal instability.[5]

  • Recommendation: Examine the full scan mass spectrum for the presence of ions corresponding to the Pivalic-d6 Acid dimer ([2M-H]⁻) and common adducts (e.g., with sodium, [M+Na-2H]⁻). If these are present at high abundance, consider modifying your mobile phase. Adding a small amount of a volatile salt like ammonium acetate can sometimes help to promote the formation of a single, consistent adduct.[19]

Step 2: Optimize Ion Source Parameters Ion source parameters such as capillary voltage, gas flows, and temperatures can significantly impact the stability of the ion signal.[20]

  • Recommendation: Perform a systematic optimization of your ion source parameters. Use a constant infusion of a Pivalic-d6 Acid solution and vary one parameter at a time while monitoring the signal intensity and stability. Pay close attention to the nebulizer and drying gas flows, as these can influence droplet formation and desolvation, which are critical for stable ionization.

Step 3: Consider the Appropriate Ionization Technique While ESI is commonly used, for a volatile compound like pivalic acid, APCI might provide a more robust and stable signal as it relies on gas-phase ionization.[15][16][17][21][22]

  • Recommendation: If your instrument has an APCI source, it is highly recommended to test it for the analysis of Pivalic-d6 Acid. Compare the signal stability and intensity with your ESI results.

Table 1: Key Ion Source Parameters and Their Potential Impact on Pivalic-d6 Acid Signal

ParameterPotential Impact on Pivalic-d6 Acid SignalRecommended Action
Capillary Voltage (ESI) Can affect the efficiency of ion formation and the stability of the electrospray.Optimize for maximum signal intensity and stability.
Nebulizer Gas Flow Influences the size of the droplets in the electrospray.Optimize to achieve a fine, stable spray.
Drying Gas Flow & Temperature Affects the desolvation of the droplets and can impact the volatility of Pivalic-d6 Acid.Optimize for efficient desolvation without causing thermal degradation or excessive evaporation.
Corona Discharge Current (APCI) The primary driver of ionization in APCI.Optimize for a stable and efficient ionization of Pivalic-d6 Acid.

Diagram 1: Troubleshooting Workflow for Ion Source Optimization

IonSourceTroubleshooting Start Signal Instability Observed CheckAdducts Check Full Scan for Adducts/Dimers Start->CheckAdducts AdductsPresent Adducts/Dimers Present? CheckAdducts->AdductsPresent ModifyMobilePhase Modify Mobile Phase (e.g., add ammonium acetate) AdductsPresent->ModifyMobilePhase Yes OptimizeParams Systematically Optimize Ion Source Parameters AdductsPresent->OptimizeParams No ModifyMobilePhase->OptimizeParams ConsiderAPCI Consider APCI as an Alternative Ionization Technique OptimizeParams->ConsiderAPCI StableSignal Stable Signal Achieved ConsiderAPCI->StableSignal

Caption: A logical workflow for troubleshooting ion source-related signal instability of Pivalic-d6 Acid.

Guide 3: Addressing Matrix Effects

Matrix effects occur when components of the sample other than the analyte and internal standard affect the ionization efficiency, leading to signal suppression or enhancement.[6][7]

Step 1: Evaluate Chromatographic Separation Poor chromatographic separation between Pivalic-d6 Acid and matrix components can lead to significant ion suppression or enhancement.

  • Recommendation: Ensure that your chromatography provides adequate separation of Pivalic-d6 Acid from the bulk of the matrix components. If co-elution is suspected, modify your chromatographic method (e.g., change the gradient, use a different column chemistry).

Step 2: Implement More Rigorous Sample Cleanup If your sample matrix is complex, a simple "dilute and shoot" approach may not be sufficient to mitigate matrix effects.

  • Recommendation: Consider more effective sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.

Step 3: Perform a Matrix Effect Study To definitively determine if matrix effects are the cause of your signal instability, a matrix effect study should be performed.

  • Recommendation: Compare the peak area of Pivalic-d6 Acid in a neat solution to its peak area in a sample matrix spiked at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.

Experimental Protocol: Post-Extraction Spike Matrix Effect Study

  • Extract a blank sample matrix (a sample that does not contain the analyte or internal standard).

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of Pivalic-d6 Acid into the mobile phase.

    • Set B (Post-Extraction Spike): Spike the same concentration of Pivalic-d6 Acid into the extracted blank matrix.

  • Analyze both sets of samples and compare the peak areas of Pivalic-d6 Acid.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Diagram 2: Decision Tree for Managing Matrix Effects

MatrixEffectDecisionTree Start Suspected Matrix Effects PerformStudy Perform Matrix Effect Study Start->PerformStudy MatrixEffectPresent Significant Matrix Effect? PerformStudy->MatrixEffectPresent OptimizeChroma Optimize Chromatography for Better Separation MatrixEffectPresent->OptimizeChroma Yes NoMatrixEffect Matrix Effect Not the Root Cause (Investigate other issues) MatrixEffectPresent->NoMatrixEffect No ImproveCleanup Implement More Rigorous Sample Cleanup (SPE/LLE) OptimizeChroma->ImproveCleanup ReEvaluate Re-evaluate Matrix Effect OptimizeChroma->ReEvaluate ImproveCleanup->ReEvaluate

Caption: A decision tree to guide the investigation and mitigation of matrix effects impacting Pivalic-d6 Acid analysis.

Conclusion

Signal instability with Pivalic-d6 Acid in mass spectrometry is a multifaceted issue that requires a systematic and scientifically grounded troubleshooting approach. By carefully considering the compound's inherent volatility, its potential for adduct and dimer formation, and its susceptibility to matrix effects, you can effectively diagnose and resolve the root cause of the instability. This guide provides a framework for your investigation, but remember that each analytical method and sample matrix is unique, and some level of empirical optimization will always be necessary.

References

  • Evaporation matters in chromatographic sample preparation. (2025). News-Medical.net. Retrieved from [Link]

  • Kruve, A., Kaupmees, K., & Meit, L. (2014). Sodium adduct formation efficiency in ESI source. Journal of The American Society for Mass Spectrometry, 25(9), 1645–1652.
  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]

  • Stack, D. E., & Eastman, M. A. (2018). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Journal of the Nebraska Academy of Sciences, 128, 1-7.
  • Mass spectrometry assay method for detection and quantitation of organic acid metabolites. (2018). Google Patents.
  • Verhoeven, J. A., Schouten, S., & Sinninghe Damsté, J. S. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 133-145.
  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). Rapid Communications in Mass Spectrometry, 35(7), e8993.
  • Stack, D. E., & Eastman, M. A. (2018). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Journal of the Nebraska Academy of Sciences, 128, 1-7.
  • Kruve, A., Kaupmees, K., & Meit, L. (2014). Sodium adduct formation efficiency in ESI source. Journal of The American Society for Mass Spectrometry, 25(9), 1645–1652.
  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC North America, 30(6), 474-480.
  • Structural Characterization of Dimeric Perfluoroalkyl Carboxylic Acid Using Experimental and Theoretical Ion Mobility Spectrometry Analyses. (n.d.). ORBi. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis. (2024). Journal of the American Chemical Society.
  • Verhoeven, J. A., Schouten, S., & Sinninghe Damsté, J. S. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 133-145.
  • Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. (2020).
  • Atmospheric Pressure Chemical Ionization (APCI). (n.d.). National MagLab. Retrieved from [Link]

  • Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis. (2024). Journal of The American Society for Mass Spectrometry.
  • Mass Spectrometry of Alkanes. (2025). YouTube. Retrieved from [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved from [Link]

  • Pivalic acid | C5H10O2. (n.d.). PubChem. Retrieved from [Link]

  • Pivalic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kruve, A., Kaupmees, K., & Meit, L. (2014). Sodium adduct formation efficiency in ESI source. Journal of The American Society for Mass Spectrometry, 25(9), 1645–1652.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. Retrieved from [Link]

  • Electrospray and Ambient Ionization Sources. (n.d.). University of California, Irvine. Retrieved from [Link]

  • H/D Exchange Mass Spectrometry. (2013). Spectroscopy.
  • A Non-Covalent Dimer Formation of Quaternary Ammonium Cation with Unusual Charge Neutralization in Electrospray-Ionization Mass Spectrometry. (2021). Molecules, 26(19), 5908.
  • Anion Effects on Sodium Ion and Acid Molecule Adduction to Protein Ions in Electrospray Ionization Mass Spectrometry. (2010). Journal of The American Society for Mass Spectrometry, 21(10), 1680–1688.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2011). Progress in Lipid Research, 50(2), 170-191.
  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2014).
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved from [Link]

  • Verhoeven, J. A., Schouten, S., & Sinninghe Damsté, J. S. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 133-145.
  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022).
  • Alkanes. (n.d.). University of Liverpool. Retrieved from [Link]

  • Production of CO3+ through the Strong-Field Ionization and Coulomb explosion of Formic Acid Dimer. (2020). arXiv.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). Molecules, 26(10), 2989.
  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. (n.d.). MetwareBio. Retrieved from [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020).
  • Electrospray ionization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mass Spectrometer (MS) troubleshooting guide. (n.d.). Alliance Bioversity International - CIAT. Retrieved from [Link]

  • Fragmentation of Alkane. (n.d.). Retrieved from [Link]

  • EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. (n.d.). MSACL. Retrieved from [Link]

  • Showing Compound Pivalic acid (FDB111687). (2020). FooDB. Retrieved from [Link]

  • What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? (2025). YouTube. Retrieved from [Link]

  • The photochemical dynamics of the acetic acid and trifluoro-acetic acid dimers in hexane. (2024). The Journal of Chemical Physics, 160(14), 144305.
  • ICSC 0486 - PIVALIC ACID. (n.d.). ILO and WHO. Retrieved from [Link]

  • pivalic acid, 75-98-9. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Optimizing Pivalic-d6 Acid Concentration for Robust Calibration: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced analytical applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the optimal use of Pivalic-d6 Acid as an internal standard for calibration. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is both robust and reliable.

Frequently Asked Questions (FAQs)

Q1: What is Pivalic-d6 Acid, and why is it a suitable internal standard?

Pivalic-d6 Acid is the deuterated form of pivalic acid (2,2-dimethylpropanoic acid), a colorless crystalline solid.[1][2] In analytical chemistry, particularly for mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR), it serves as an excellent internal standard (IS).

The "gold standard" for an internal standard is an isotopically labeled version of the target analyte.[3] Pivalic-d6 Acid is ideal when analyzing for its non-labeled counterpart, pivalic acid, or other short-chain fatty acids where a structurally similar, deuterated standard is required. Its utility stems from several key properties:

  • Chemical and Physical Similarity: Being isotopically labeled, it shares nearly identical chemical and physical properties with the analyte (pivalic acid). This ensures it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in these steps.[4][5]

  • Mass Differentiation: The deuterium labels give it a distinct mass-to-charge ratio (m/z) from the native compound, allowing for separate detection by a mass spectrometer.

  • NMR Simplicity: In ¹H NMR, the signal from the deuterated methyl groups is absent, while the carboxylic acid proton signal is present (unless exchanged with a deuterated solvent). Pivalic acid itself presents a simple singlet in the ¹H NMR spectrum, making it a useful chemical shift standard in aqueous solutions.[1][6]

Q2: How do I determine the optimal concentration for Pivalic-d6 Acid in my calibration standards?

The concentration of your internal standard is a critical parameter for achieving a linear and accurate calibration curve. A poorly chosen concentration can introduce variability and bias into your results.

The General Guideline: A widely accepted starting point is to set the internal standard concentration at or near the midpoint of your calibration curve's concentration range.[3] For instance, if your calibration curve for the target analyte spans from 1 ng/mL to 100 ng/mL, an initial Pivalic-d6 Acid concentration of around 50 ng/mL is a reasonable choice.

The Rationale: The goal is to have an IS response that is strong and reproducible without being so high that it causes detector saturation or significant ion suppression.[7] A mid-range concentration ensures that the IS signal is well above the limit of detection and less susceptible to the variability that can occur at very low signal intensities.

Factors to Consider for Optimization:

  • Analyte Concentration Range: The expected concentration of your analyte in unknown samples should fall within your calibration curve. The IS concentration should be chosen to provide a consistent response across this range.

  • Instrument Sensitivity: On highly sensitive instruments, a lower IS concentration may be sufficient and can help conserve expensive deuterated standards.

  • Matrix Effects: In complex matrices like plasma or urine, co-eluting substances can suppress or enhance the ionization of the analyte and the internal standard.[8][9] While a deuterated IS is excellent at compensating for these effects, an extremely low IS concentration might be more susceptible to significant suppression, leading to poor reproducibility.[4][10]

Q3: My calibration curve is non-linear. Could the Pivalic-d6 Acid concentration be the problem?

Yes, an inappropriate internal standard concentration can be a contributing factor to non-linearity in your calibration curve.[11] While a high correlation coefficient (e.g., r² > 0.99) is often used to assess linearity, it is not always a sufficient indicator of a good fit, and other statistical tests or visual inspection of residuals should be employed.[12]

Troubleshooting Non-Linearity:

If you are experiencing a quadratic or otherwise non-linear curve, consider the following in relation to your Pivalic-d6 Acid concentration:

  • IS Concentration Too High: An excessively high concentration of the internal standard can lead to detector saturation or cause ion suppression that disproportionately affects the analyte at lower concentrations. This can compress the response at the lower end of the curve, leading to a non-linear relationship.

  • IS Concentration Too Low: A very low IS concentration can result in a poor signal-to-noise ratio and high variability in the IS response. This can introduce significant error in the analyte/IS ratio, particularly at the higher end of the calibration curve where the analyte signal is strong.

  • Contamination of the IS: Ensure your Pivalic-d6 Acid standard is not contaminated with the non-deuterated form. This can lead to a high background signal for your analyte and skew the calibration curve.

See the troubleshooting guide below for a systematic approach to diagnosing linearity issues.

Q4: What are the best practices for preparing Pivalic-d6 Acid stock and working solutions?

Proper preparation of your calibration standards is fundamental to the accuracy of your results.[13][14]

Solubility and Solvent Selection:

Pivalic acid is soluble in water, ethanol, and diethyl ether.[2] It is also soluble in other common organic solvents like methanol, acetonitrile, and DMSO.[15] The choice of solvent should be compatible with your analytical method (e.g., your LC mobile phase).

Solvent Compatibility Notes
MethanolHighExcellent choice for reverse-phase LC-MS.
AcetonitrileHighAnother excellent choice for reverse-phase LC-MS.
Water (with pH adjustment)ModeratePivalic acid is a weak acid (pKa ≈ 5.03).[1] Solubility in neutral water is limited but increases in basic conditions.
DMSO-d6HighSuitable for NMR applications.[15]
Chloroform-dHighSuitable for NMR applications.[6]

Protocol for Preparation of Stock and Working Solutions:

The following is a general protocol for preparing a Pivalic-d6 Acid stock solution and subsequent calibration standards.

Protocol 1: Preparation of Pivalic-d6 Acid Stock and Calibration Standards

Objective: To accurately prepare a stock solution of Pivalic-d6 Acid and a set of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

Materials:

  • Pivalic-d6 Acid (high purity)

  • Analyte of interest (high purity)

  • Class A volumetric flasks

  • Calibrated pipettes

  • Analytical balance

  • Appropriate solvent (e.g., LC-MS grade methanol)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh a suitable amount (e.g., 10 mg) of Pivalic-d6 Acid using an analytical balance. b. Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask. c. Add a small amount of the chosen solvent to dissolve the standard. d. Once fully dissolved, bring the flask to volume with the solvent. e. Cap and invert the flask multiple times to ensure homogeneity. This is your Internal Standard Stock Solution .

  • Analyte Stock Solution Preparation: a. Repeat step 1 with your analyte of interest to create an Analyte Stock Solution .

  • Intermediate and Working Solution Preparation: a. Perform serial dilutions of the stock solutions to create intermediate and working solutions as needed. This helps to minimize pipetting errors.

  • Calibration Standard Preparation: a. Label a series of vials for your calibration points (e.g., Cal 1 to Cal 8). b. Pipette a fixed volume of your Internal Standard Working Solution into each vial. c. Pipette varying volumes of your Analyte Working Solution into the corresponding vials to achieve the desired concentration range. d. Bring all vials to the same final volume with the solvent or matrix.

Q5: How should I store my Pivalic-d6 Acid solutions to ensure their stability?

Deuterated standards are valuable reagents, and their stability is crucial for long-term use and reproducibility.

  • Storage Conditions: Store Pivalic-d6 Acid solutions in a cool, dry, and dark environment.[10] Refrigeration at 2-8°C is generally recommended. For long-term storage, consider freezing at -20°C or below.

  • Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and leaching of contaminants.

  • Preventing H/D Exchange: While the deuterium on the methyl groups of Pivalic-d6 Acid is generally stable, prolonged exposure to acidic or basic conditions, or high temperatures, could potentially lead to hydrogen-deuterium exchange.[4] It is best to store solutions in a neutral solvent.

Troubleshooting Guides

Guide 1: Diagnosing Non-Linearity in Your Calibration Curve

Use the following workflow to systematically troubleshoot a non-linear calibration curve when using Pivalic-d6 Acid as an internal standard.

G start Non-Linear Calibration Curve Observed check_is_conc Is IS concentration appropriate? (e.g., mid-range of curve) start->check_is_conc adjust_is_conc Adjust IS Concentration (Test higher and lower levels) check_is_conc->adjust_is_conc No check_matrix Are you using a complex matrix? (e.g., plasma, tissue) check_is_conc->check_matrix Yes end_good Linear Curve Achieved adjust_is_conc->end_good Resolved matrix_effects Potential Matrix Effects check_matrix->matrix_effects Yes check_purity Check IS and Analyte Purity (e.g., via NMR or high-res MS) check_matrix->check_purity No perform_matrix_test Perform post-extraction spike experiment to assess ion suppression/enhancement matrix_effects->perform_matrix_test perform_matrix_test->end_good Resolved purity_issue Contamination or Degradation Issue check_purity->purity_issue Impurity Detected check_instrument Review Instrument Parameters (e.g., source conditions, detector voltage) check_purity->check_instrument Purity OK reprepare_standards Prepare fresh stock solutions from a reliable source purity_issue->reprepare_standards reprepare_standards->end_good Resolved instrument_issue Instrument Optimization Needed check_instrument->instrument_issue Suboptimal optimize_instrument Optimize instrument settings for analyte and IS instrument_issue->optimize_instrument optimize_instrument->end_good Resolved

Caption: Troubleshooting workflow for non-linear calibration curves.

References

  • Wikipedia. Pivalic acid. [Link]

  • FooDB. Showing Compound Pivalic acid (FDB111687). [Link]

  • Google Patents.
  • Reddit. Understanding Internal standards and how to choose them : r/massspectrometry. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • myadlm.org. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • ChemRxiv. Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. [Link]

  • National Measurement Laboratory. Preparation of Calibration Curves - A Guide to Best Practice. [Link]

  • ResearchGate. What could be the reason behind the poor linearity and high blank response from ICP-OES analysis?. [Link]

  • Reddit. calibration curve is linear and answers itself back correctly, but QCs fail : r/chemistry. [Link]

  • Solubility of Things. Pivalic acid. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • DSpace. Purification of pivalic acid : its evaluation as a temperature standard reference material. [Link]

  • ILO-WHO. ICSC 0486 - PIVALIC ACID. [Link]

  • WordPress.com. Preparation of calibration standards. [Link]

  • PubMed. Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach. [Link]

  • RSC Publishing. Valproic acid analysis by mass spectrometry part I: enhanced determination of valproic acid by microwave assisted chemical labeling. [Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • University of Wisconsin-Madison. Common NMR Solvents - Reference Data. [Link]

  • ResearchGate. Normalization method for metabolomics data using optimal selection of multiple internal standards. [Link]

  • RSC Publishing. A highly selective decarboxylative deuteration of carboxylic acids. [Link]

  • ResearchGate. Linearity of calibration curves: Use and misuse of the correlation coefficient. [Link]

  • PubMed. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • The Good Scents Company. pivalic acid, 75-98-9. [Link]

  • Springer. Combination of single-point standard addition calibration and natural internal standardization for quantification of terpenes in Pisco samples. [Link]

  • PubChem. Pivalic acid. [Link]

  • FooDB. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (FDB001044). [Link]

  • ResearchGate. How to remove matrix effect in LC-MS/MS?. [Link]

  • ResearchGate. Applications of MALDI Mass Spectrometry in Clinical Chemistry. [Link]

  • Spectroscopy Online. Calibration: Effects on Accuracy and Detection Limits in Atomic Spectroscopy. [Link]

  • EURACHEM. Example A1: Preparation of a Calibration Standard. [Link]

  • PubMed. Optimization of ICP-MS internal standardization for 26 elements by factorial design experiment. [Link]

  • MDPI. Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. [Link]

  • Wikipedia. Protecting group. [Link]

  • PubMed. Applications of Matrix-Assisted Laser Desorption Ionization In-Source Decay Mass Spectrometry. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]

  • Organic Syntheses. 7 - Organic Syntheses Procedure. [Link]

  • BIPM. Internal Standard Reference Data for qNMR: Maleic Acid. [Link]

Sources

Pivalic-d6 Acid Chromatography Peak Shape Issues: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Pivalic-d6 Acid analysis. As researchers and drug development professionals, you understand the criticality of robust and reproducible analytical methods. Poor peak shape in chromatography can compromise the accuracy and precision of your results, leading to costly delays and questionable data. This guide is designed to be your first line of defense in troubleshooting common peak shape issues encountered during the analysis of Pivalic-d6 Acid. We will delve into the root causes of these problems and provide you with actionable, step-by-step protocols to restore your chromatography to its optimal performance.

Understanding Pivalic-d6 Acid: Key Properties for Chromatography

Pivalic-d6 Acid, also known as 2,2-dimethylpropanoic-d6 acid, is the deuterated form of pivalic acid. Its unique branched-chain structure and acidic nature present specific challenges in both Gas Chromatography (GC) and Liquid Chromatography (LC).[1][2]

PropertyValueSignificance for Chromatography
Chemical Formula C5H4D6O2The presence of the carboxylic acid group makes it a polar and acidic analyte.
Molecular Weight 108.17 g/mol A small molecule, which influences its volatility and retention characteristics.
pKa ~5.03The acidity is a critical factor in LC, dictating the mobile phase pH required for good peak shape.[2]
Boiling Point ~164 °CSufficiently volatile for GC analysis, but its polarity can still lead to peak tailing.
Solubility Soluble in polar organic solvents and sparingly soluble in water.[2]This influences the choice of sample diluent and mobile phase composition.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common peak shape problems encountered with Pivalic-d6 Acid analysis.

Issue 1: My Pivalic-d6 Acid peak is tailing in Reversed-Phase LC.

Q: What is causing the tailing of my Pivalic-d6 Acid peak in my reversed-phase HPLC/UHPLC method?

A: Peak tailing for acidic compounds like Pivalic-d6 Acid in reversed-phase chromatography is most often caused by unwanted secondary interactions between the analyte and the stationary phase. The primary culprits are the residual silanol groups on the surface of silica-based C18 columns. At a mobile phase pH near or above the pKa of Pivalic-d6 Acid (~5.03), the carboxylic acid group will be deprotonated and negatively charged. These anionic analytes can then interact strongly with any available, positively charged sites on the stationary phase, or through hydrogen bonding with residual silanols, leading to a delayed elution for a portion of the analyte molecules and resulting in a tailing peak.

Troubleshooting Workflow for Peak Tailing in LC:

Caption: Troubleshooting workflow for Pivalic-d6 Acid peak tailing in LC.

Step-by-Step Protocol to Mitigate Peak Tailing in LC:

  • Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to suppress the ionization of the carboxylic acid group.

    • Action: Lower the pH of your aqueous mobile phase to at least 2 pH units below the pKa of Pivalic-d6 Acid. A target pH of 2.5-3.0 is recommended.[3]

    • Reagents: Use a suitable acidifier such as formic acid, phosphoric acid, or trifluoroacetic acid (TFA). For LC-MS applications, formic acid is preferred due to its volatility.[4]

  • Buffering the Mobile Phase: Maintaining a consistent pH across the gradient is crucial for reproducible retention times and peak shapes.

    • Action: Incorporate a buffer into your aqueous mobile phase.

    • Reagents: A 10-20 mM ammonium formate or ammonium acetate buffer is a good starting point for LC-MS applications. For UV-based detection, a phosphate buffer can also be used.

  • Column Selection: If pH adjustment does not fully resolve the issue, consider the column chemistry.

    • Action: Switch to a column with a more inert stationary phase.

    • Options:

      • Highly End-capped Columns: These columns have a secondary surface treatment to block a majority of the residual silanol groups.

      • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the silanol groups and can improve the peak shape of polar analytes.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For this highly polar analyte, HILIC can be an excellent alternative to reversed-phase, offering good retention and peak shape.[5][6][7]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase and lead to peak distortion.

    • Action: Dilute your sample and re-inject. If the peak shape improves, you are likely overloading the column. Reduce your injection volume or sample concentration accordingly.

Issue 2: My Pivalic-d6 Acid peak is tailing or not eluting in GC.

Q: I'm analyzing Pivalic-d6 Acid by GC and the peak is broad and tailing, or I don't see a peak at all. What's happening?

A: The polar carboxylic acid group of Pivalic-d6 Acid can interact strongly with active sites (e.g., silanols) in the GC inlet liner and on the column stationary phase. This leads to poor peak shape (tailing) and in severe cases, irreversible adsorption, resulting in a complete loss of the analyte signal.[8] The solution is to make the molecule less polar and more volatile through chemical derivatization.

Troubleshooting Workflow for Poor Peak Shape in GC:

Caption: Troubleshooting workflow for Pivalic-d6 Acid poor peak shape in GC.

Step-by-Step Protocol for GC Analysis of Pivalic-d6 Acid:

  • Derivatization is Key: To achieve a sharp, symmetrical peak, you must derivatize the carboxylic acid group. Silylation is a common and effective method.

    • Action: Convert Pivalic-d6 Acid to its trimethylsilyl (TMS) ester.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a robust choice.[9]

    • Protocol:

      • Ensure your sample is dry. Evaporate the sample solvent under a gentle stream of nitrogen if necessary.

      • To your dried sample, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

      • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[10]

      • Cool to room temperature before injection.

  • Column Selection:

    • For Derivatized Pivalic-d6 Acid: A general-purpose, low-to-mid polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is suitable.

    • For Underivatized Pivalic-d6 Acid (Not Recommended): If you must analyze without derivatization, a specialized Free Fatty Acid Phase (FFAP) column, which is acid-modified, is required to minimize peak tailing.[8]

  • Inlet Maintenance: An active inlet can undo the benefits of derivatization.

    • Action: Use a deactivated inlet liner and change it regularly. Glass wool in the liner should also be deactivated.

Issue 3: My Pivalic-d6 Acid peak is fronting.

Q: My Pivalic-d6 Acid peak has a leading edge (fronting). What could be the cause?

A: Peak fronting is less common than tailing for acidic analytes but can occur due to a few specific reasons:

  • Column Overload (Severe): While moderate overload often causes tailing, severe overload can lead to a fronting peak, especially in GC.[1]

  • Sample Solvent Effects (LC): If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, the analyte can travel too quickly at the head of the column, causing a fronting peak.

  • Temperature Mismatch (GC): If the initial oven temperature is too high relative to the boiling point of the sample solvent, it can cause poor focusing of the analyte on the column, leading to peak distortion, including fronting.

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration: Dilute your sample significantly (e.g., 10-fold or 100-fold) and reinject. If fronting is reduced or eliminated, you are dealing with column overload.

  • Match Sample Solvent to Mobile Phase (LC): Ideally, your sample should be dissolved in the initial mobile phase. If this is not possible, ensure your sample solvent is of similar or weaker strength than the mobile phase.

  • Optimize GC Oven Temperature: For GC analysis, ensure your initial oven temperature is at least 20-30 °C below the boiling point of your sample solvent to allow for proper on-column focusing.

Issue 4: I am seeing a split peak for Pivalic-d6 Acid.

Q: My Pivalic-d6 Acid peak is split into two. What should I investigate?

A: A split peak can be caused by either a chemical or a physical problem in your chromatographic system.

  • Incomplete Derivatization (GC): If the derivatization reaction is incomplete, you may be injecting a mixture of the derivatized and underivatized Pivalic-d6 Acid, which will elute at different times, appearing as two distinct peaks.

  • Sample Solvent Effect (LC): A strong mismatch between the sample solvent and the mobile phase can cause the peak to split as it enters the column.

  • Physical Obstruction: A partial blockage in the system, such as a clogged inlet frit on the column, can cause the sample band to be split before it reaches the stationary phase.

  • Column Void: A void or channel in the column packing at the inlet can also lead to a split flow path and a resulting split peak.

Troubleshooting Steps for Split Peaks:

  • Verify Derivatization (GC): Re-run the derivatization reaction, ensuring you are using fresh reagents and optimal reaction conditions (time and temperature).

  • Check Sample Solvent (LC): Prepare a sample in the initial mobile phase and inject it. If the peak is no longer split, the issue is your sample solvent.

  • System Check: If the problem persists across different samples and methods, it may be a physical issue.

    • Action: Reverse the column (if permissible by the manufacturer) and flush it with a strong solvent to try and dislodge any particulates from the inlet frit.

    • Action: If flushing does not work, replace the column. If the new column resolves the issue, the old column had a blockage or a void.

LC-MS Specific Considerations

Q: I am using LC-MS and see multiple peaks or unexpected masses for Pivalic-d6 Acid. What are these?

A: In Electrospray Ionization Mass Spectrometry (ESI-MS), it is common for analytes to form adducts with ions present in the mobile phase or from the sample matrix. For Pivalic-d6 Acid in negative ion mode, you should primarily look for the deprotonated molecule [M-H]⁻. However, you may also observe:

Adduct/IonFormulaExpected m/zCommon Source
Deprotonated Molecule [C5H3D6O2]⁻107.1Desired ion in negative mode.
Formate Adduct [M+HCOO]⁻153.1Formic acid in mobile phase.
Acetate Adduct [M+CH3COO]⁻167.1Acetic acid/acetate in mobile phase.
Sodium Adduct (Positive Mode) [M+Na]⁺131.1Glassware, reagents, mobile phase.[11]
Potassium Adduct (Positive Mode) [M+K]⁺147.1Glassware, reagents, mobile phase.

Troubleshooting Adduct Formation:

  • Use High-Purity Reagents: Ensure you are using LC-MS grade solvents and additives to minimize the presence of alkali metal salts.

  • Optimize Mobile Phase: The type and concentration of the mobile phase modifier can influence adduct formation. Ammonium formate or acetate are generally good choices for promoting the desired [M-H]⁻ ion.

  • Source Conditions: Adjusting the source parameters on your mass spectrometer (e.g., capillary voltage, gas temperatures) can sometimes help to minimize in-source adduct formation.

By systematically working through these troubleshooting guides and protocols, you will be well-equipped to diagnose and resolve peak shape issues for Pivalic-d6 Acid, ensuring the integrity and quality of your analytical data.

References

  • SIELC Technologies. (n.d.). Separation of Pivalic acid 2-[(methylamino)thioxomethyl hydrazide] on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Omega. (2026, January 26). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • Frontiers in Microbiology. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • PubChem. (n.d.). Pivalic acid. Retrieved from [Link]

  • Lirias. (2023, December 15). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Retrieved from [Link]

  • Agilent. (2018, April 5). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Mass spectrometry assay method for detection and quantitation of organic acid metabolites.
  • COSMOSIL. (n.d.). HILIC Application Notebook. Retrieved from [Link]

  • Lab Alley. (n.d.). Chemical Testing Service Assay analysis by Gas Chromatography with Flame Ionization Detection (GC-FID). Retrieved from [Link]

  • MDPI. (n.d.). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]

  • PMC. (2019, August 28). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]

  • NIH. (n.d.). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Determination of medium- and long-chain perfluorocarboxylic acids in water by catalytic methylation with trimethylsilyl diazomethane and gas chromatography - Mass spectrometry analysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]

  • ResearchGate. (2018, March 16). How to acidify samples when using GC-FID for free Volatile Fatty Acid quantification? Retrieved from [Link]

  • LCGC International. (n.d.). What You Need to Know About HILIC. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • PMC. (n.d.). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Retrieved from [Link]

  • ACS Omega. (2023, April 17). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). pivalic acid, 75-98-9. Retrieved from [Link]

  • SpringerLink. (2002, August 1). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • UWPR. (n.d.). ESI Common Background Ions: Repeating Units. Retrieved from [Link]

  • ResearchGate. (n.d.). MOLECULAR STRUCTURE AND VIBRATION SPECTRA OF PIVALIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Pivalic-d6 Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Ion Suppression in LC-MS

Welcome to the technical support center for LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the quantitative analysis of Pivalic-d6 Acid. As a stable isotope-labeled internal standard (SIL-IS), Pivalic-d6 Acid is critical for the accurate quantification of its non-labeled counterpart, pivalic acid. However, its small, polar nature makes it susceptible to a phenomenon known as ion suppression, which can compromise data quality.

This document provides in-depth, troubleshooting-oriented guidance to help you diagnose, mitigate, and overcome ion suppression. We will move beyond simple procedural steps to explain the underlying scientific principles, empowering you to build robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about ion suppression and its specific relevance to Pivalic-d6 Acid.

Q1: What is ion suppression and why should I be concerned about it for Pivalic-d6 Acid?

A: Ion suppression is a matrix effect that occurs during the electrospray ionization (ESI) process in an LC-MS system.[1][2][3] It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[4] These interfering molecules compete with the analyte for access to the droplet surface or for gas-phase protonation, ultimately reducing the number of analyte ions that reach the mass spectrometer detector.[5] This leads to a decreased signal, poor sensitivity, and inaccurate, unreliable quantitative results.[6]

Pivalic-d6 Acid, like its non-labeled analogue, is a small, polar carboxylic acid.[7][8] This property makes it challenging to retain on traditional reversed-phase chromatography columns, causing it to elute early in the chromatogram where many highly polar matrix components, such as phospholipids, also elute.[9] This co-elution is a primary driver of significant ion suppression.

Q2: I'm using a deuterated internal standard (Pivalic-d6 Acid). Doesn't that automatically correct for ion suppression?

A: Ideally, yes. A SIL-IS like Pivalic-d6 Acid has nearly identical chemical and physical properties to the analyte (pivalic acid).[10] It should co-elute and experience the same degree of ion suppression, allowing the analyte/IS peak area ratio to remain constant and yield an accurate concentration.

However, this correction has limits. Severe ion suppression can diminish the internal standard signal itself to a point where it is no longer reliable or even detectable.[11] If the IS signal drops dramatically or becomes highly variable, the precision and accuracy of your assay are compromised. Therefore, the goal is not just to correct for suppression but to minimize it for both the analyte and the internal standard to ensure the most robust and sensitive assay possible.[12]

Q3: What are the most common sources of ion suppression in biological matrices like plasma or serum?

A: In bioanalysis, the most notorious culprits for ion suppression in ESI positive and negative modes are phospholipids .[9] Biological fluids like plasma contain high concentrations of these molecules (~1 mg/mL).[9] Due to their amphipathic nature, they are often co-extracted with analytes and can wreak havoc on LC-MS systems by causing suppression and fouling the column and ion source.[6][13][14] Other significant sources include salts, formulation excipients (e.g., PEG), and endogenous metabolites.

Part 2: Troubleshooting Guide - A Systematic Approach

If you are experiencing low signal, poor reproducibility, or high variability for Pivalic-d6 Acid, follow this systematic guide. We will investigate the three critical stages of the analytical workflow: Sample Preparation, Liquid Chromatography, and Mass Spectrometry.

Workflow for Diagnosing Ion Suppression

The following diagram illustrates a logical workflow for troubleshooting poor Pivalic-d6 Acid signal.

G cluster_0 Problem Identification cluster_1 Investigation Stage cluster_2 Root Cause Analysis cluster_3 Solution Pathway Start Poor Pivalic-d6 Acid Signal (Low Intensity / High Variability) CheckIS Q: Is the IS response low across all samples (including neat standards)? Start->CheckIS CheckMatrix Q: Is the IS response low only in matrix samples vs. neat standards? CheckIS->CheckMatrix No InstrumentIssue Potential Instrument/Source Issue (e.g., dirty source, detector failure) CheckIS->InstrumentIssue Yes SuppressionIssue Strong Indication of Ion Suppression / Matrix Effect CheckMatrix->SuppressionIssue Yes OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE, PLR) SuppressionIssue->OptimizeSamplePrep OptimizeLC Optimize Chromatography (Gradient, Column, HILIC) OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS Source Parameters OptimizeLC->OptimizeMS

Caption: A troubleshooting flowchart for diagnosing poor Pivalic-d6 Acid signal.

Sample Preparation: Your First Line of Defense

Q: My Pivalic-d6 Acid signal is significantly lower in plasma extracts compared to standards in solvent. Which sample preparation technique is most effective?

A: This is a classic sign of ion suppression. The goal of sample preparation is to remove interfering matrix components, especially phospholipids, before injection.[4] A simple protein precipitation (PPT) is often insufficient as it removes proteins but leaves phospholipids in the supernatant.[6][9]

Comparison of Common Sample Preparation Techniques

TechniquePhospholipid RemovalAnalyte RecoveryLabor IntensityRecommendation for Pivalic-d6 Acid
Protein Precipitation (PPT) PoorGoodLowNot recommended as a standalone technique.
Liquid-Liquid Extraction (LLE) Moderate to GoodVariableMediumCan be effective, but requires careful solvent selection and optimization.
Phospholipid Removal (PLR) Plates ExcellentGoodLowA strong choice for high-throughput labs. Combines PPT with phospholipid capture.[6][15]
Solid-Phase Extraction (SPE) ExcellentExcellentHighThe Gold Standard. Offers the highest degree of cleanup and selectivity.[4][9]

Expert Recommendation: Mixed-Mode Solid-Phase Extraction (SPE)

For a small, acidic molecule like pivalic acid (pKa ≈ 5.0), a mixed-mode anion exchange (MAX) SPE sorbent is the most powerful choice.[16][17][18][19]

  • Why it works: MAX sorbents provide two retention mechanisms: reversed-phase (for hydrophobic interactions) and anion exchange (for ionic interactions).[20] This dual chemistry allows you to use a rigorous wash protocol to remove neutral interferences (like lipids) with a strong organic solvent, while your deprotonated (anionic) Pivalic-d6 Acid remains strongly bound to the anion exchange sites.

Protocol: Generic Mixed-Mode Anion Exchange (MAX) SPE Method

  • Condition: Equilibrate the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Equilibrate: Equilibrate with 1 mL of a weak base (e.g., 2% Ammonium Hydroxide in water) to ensure the anion exchange sites are active and the pivalic acid will be deprotonated.

  • Load: Pretreat your plasma sample by diluting it 1:1 with the weak base solution. Load the pretreated sample onto the cartridge. The pivalic acid binds to the sorbent via ion exchange.

  • Wash 1 (Polar Wash): Wash with 1 mL of the weak base solution to remove salts and polar interferences.

  • Wash 2 (Non-Polar Wash): Wash with 1 mL of Methanol. This is the key step to remove phospholipids and other lipids while the analyte is retained by the strong ion-exchange interaction.

  • Elute: Elute Pivalic-d6 Acid with 1 mL of a strong acid in an organic solvent (e.g., 2% Formic Acid in Methanol). The acid neutralizes the analyte, breaking the ionic bond and allowing it to be released from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluent to dryness and reconstitute in your initial mobile phase.

Liquid Chromatography: The Art of Separation

Q: I've cleaned up my sample with SPE, but I still see suppression. How can I improve my chromatography?

A: If suppression persists, it's likely due to co-eluting interferences that were not removed during sample prep. The goal here is to chromatographically separate Pivalic-d6 Acid from these components.

The Challenge with Reversed-Phase (RP) Chromatography

Pivalic acid is highly polar and is often poorly retained on standard C18 columns, eluting very close to the solvent front (void volume).[7] This is a "dirty" region of the chromatogram where many other unretained matrix components elute, causing suppression.

Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique designed specifically for the retention and separation of polar compounds.[21][22] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high percentage of organic solvent.[22] In HILIC, polar analytes like pivalic acid are well-retained and elute later, moving them away from the early-eluting interferences.[21]

  • Expert Insight: When developing a HILIC method, ensure your sample is reconstituted in a solvent with a high organic content (e.g., 80-90% acetonitrile) to ensure good peak shape. Injecting in a highly aqueous solvent can cause peak distortion.

Solution 2: Consider Derivatization

For challenging small acids, chemical derivatization can be a powerful strategy. This involves reacting the carboxylic acid group of pivalic acid with a reagent to create a larger, less polar derivative.

  • Example: Derivatization with 3-nitrophenylhydrazine (3-NPH) creates a derivative that is much better retained on a reversed-phase column and often exhibits better ionization efficiency.[23] This moves the analyte's retention time into a cleaner region of the chromatogram, away from polar interferences.

Mass Spectrometry: Fine-Tuning the Source

Q: Can I change my MS source settings to reduce suppression?

A: While less impactful than sample prep or chromatography, optimizing ESI source parameters can sometimes help. The goal is to create the most efficient and stable spray possible.

  • Increase Gas Temperatures (Drying Gas, Nebulizer Gas): Higher temperatures can promote more efficient desolvation of the ESI droplets. This can help the analyte compete more effectively for ionization by reducing the solvent shell and making it easier to enter the gas phase.

  • Adjust Capillary/Spray Voltage: There is an optimal voltage for spray stability and ion generation. Systematically vary the voltage to find the point of maximum Pivalic-d6 Acid intensity. An unstable spray can exacerbate suppression effects.

  • Consider a Different Ionization Technique: If ESI is consistently problematic, Atmospheric Pressure Chemical Ionization (APCI) can be an alternative. APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to ESI.[1][2]

Part 3: Self-Validating Protocols & Data Interpretation

Q: How can I definitively prove that I'm seeing ion suppression and quantify its impact?

A: A post-column infusion experiment is the definitive method for diagnosing and visualizing ion suppression.[24]

Experimental Protocol: Post-Column Infusion

  • Setup: Use a syringe pump to deliver a constant flow of a Pivalic-d6 Acid solution into the LC eluent stream after the analytical column but before the MS ion source (use a T-fitting).

  • Infusion: Begin infusing the Pivalic-d6 Acid solution. You should see a stable, flat baseline signal on your mass spectrometer corresponding to its mass transition.

  • Injection: While the infusion continues, inject a blank, extracted matrix sample (e.g., a plasma sample prepared with your SPE method but without any analyte or IS).

  • Interpretation: Monitor the stable baseline of the infused Pivalic-d6 Acid. If there are any dips or drops in the signal, this directly corresponds to a region of ion suppression caused by co-eluting matrix components. The retention time of the dip shows you exactly where the problem is in your chromatogram.

Caption: Diagram of a post-column infusion experiment setup.

By comparing the retention time of your Pivalic-d6 Acid peak in a normal run with the retention time of the suppression "dip" from this experiment, you can confirm if co-elution is the source of your problem. This self-validating test provides irrefutable evidence of matrix effects.

References

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC - NIH. (2023, October 16). National Institutes of Health. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbio. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • What is the mechanism for electrospray ionization? Chemistry Stack Exchange. [Link]

  • How Sample Prep for Phospholipid Removal Works. Lab Manager. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science. [Link]

  • LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Europe. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • Separation of Pivalic acid 2-[(methylamino)thioxomethyl hydrazide] on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. [Link]

  • Mass spectrometry assay method for detection and quantitation of organic acid metabolites.
  • Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? ResearchGate. [Link]

  • When should I choose a mixed-mode SPE? Biotage. [Link]

  • SPE Method Development Tips and Tricks. Agilent. [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent. [Link]

  • Hidden Problems in Your LC–MS Data? Chromatography Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • COSMOSIL HILIC Application Notebook. Nacalai Tesque. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Restek. [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Showing Compound Pivalic acid (FDB111687). FooDB. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. [Link]

  • Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? ResearchGate. [Link]

  • Understanding and Improving Solid-Phase Extraction. Chromatography Online. [Link]

  • Making HILIC Work for You—Column Selection. Chromatography Online. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Deuterated standard response is constant but compound response isn't (SPME GC-MS). Reddit. [Link]

  • Pivalic acid. Wikipedia. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed Central. [Link]

Sources

Pivalic-d6 Acid stability in long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pivalic-d6 Acid Stability & Storage

Executive Summary

Pivalic-d6 acid (and its related isotopologues like Pivalic-d9) presents a unique challenge in long-term storage due to its low melting point (~35–36°C) and high vapor pressure . Unlike many stable solid standards, Pivalic acid behaves as a "plastic crystal"—a state of matter where molecules possess rotational freedom even within the crystal lattice. This results in two primary failure modes during storage: sublimation (mass loss) and hygroscopic degradation (isotopic dilution).

This guide provides the technical causality behind these issues and actionable protocols to prevent them.

Module 1: The Physics of Instability

The "Disappearing Solid" Phenomenon (Sublimation)

Users often report opening a stored vial of Pivalic-d6 acid to find it empty or significantly depleted, despite the cap being "tight."

  • Causality: Pivalic acid molecules are globular (spherical). This shape prevents efficient packing in the crystal lattice (low lattice energy). Consequently, the energy barrier for molecules to escape the solid phase into the vapor phase is low.

  • The Danger Zone: The melting point is ~35.5°C .[1] At ambient lab temperatures (20–25°C), the solid has a high vapor pressure (approx. 0.9 mmHg).[2] Standard screw-top vials are often insufficient to contain this vapor pressure over months; the vapor diffuses through the thread gap, leading to gradual sublimation.

The "Drifting Signal" (Hygroscopicity)

In Quantitative NMR (qNMR), Pivalic-d6 is prized for its distinct singlet (t-butyl group). However, water absorption ruins this precision.

  • Mechanism: Pivalic acid is hygroscopic. It absorbs atmospheric moisture.

  • Impact:

    • Mass Error: Weighing a hydrated sample overestimates the amount of Pivalic-d6, leading to calculated concentrations that are too high.

    • Chemical Shift Drift: The acidic proton (

      
      ) is exchangeable. Absorbed 
      
      
      
      rapidly exchanges with the acid proton, broadening the signal and potentially shifting the chemical shift of nearby nuclei due to changes in hydrogen bonding networks.

Module 2: Visualizing the Degradation Pathways

The following diagram illustrates the logical flow of degradation based on storage choices.

PivalicStability Storage Storage Condition RoomTemp Room Temp (20-25°C) Storage->RoomTemp Fridge Refrigerated (2-8°C) Storage->Fridge Cap_Standard Standard Cap RoomTemp->Cap_Standard High Vapor Pressure Cap_Sealed Teflon/Parafilm Seal RoomTemp->Cap_Sealed Fridge->Cap_Sealed Reduced Vapor Pressure Outcome_Good Stable qNMR Standard Fridge->Outcome_Good Optimal Sublimation Sublimation (Vapor Leak) Cap_Standard->Sublimation Thread Diffusion Moisture Hygroscopic Uptake Cap_Sealed->Moisture If Seal Imperfect Outcome_Bad Mass Loss & Conc. Error Sublimation->Outcome_Bad Moisture->Outcome_Bad

Caption: Logical fault tree showing how temperature and sealing methods dictate the stability of Pivalic-d6 Acid.

Module 3: Troubleshooting Guides

Guide A: Handling "Wet" or Degraded Material

Symptom: The crystals look "clumped" or sticky, or the NMR spectrum shows a broad water peak merging with the acid proton.

StepActionTechnical Rationale
1 Do NOT Heat to Dry CRITICAL: Due to the low MP (35°C) and high volatility, heating in an oven will cause the entire sample to evaporate/sublime.
2 Desiccator Drying Place the open vial in a vacuum desiccator over

(Phosphorus Pentoxide) or high-grade silica gel. Apply gentle vacuum.
3 Monitor Mass Weigh periodically. Stop when mass stabilizes. Note: Some loss of Pivalic-d6 is inevitable during vacuum drying due to sublimation.
4 qNMR Validation Re-validate the purity against a primary standard (e.g., NIST Benzoic Acid) before using it for critical quantification.
Guide B: Prevention of Sublimation (The "Freezer Burn" Effect)

Symptom: White crystalline residue appears on the outside of the vial threads or the cap liner.

ParameterSpecification
Primary Container Amber glass vial with Teflon-lined screw cap. Avoid polyethylene (plastic) liners as pivalic acid can diffuse into them.
Secondary Seal Wrap the threads with PTFE tape (plumber's tape) before screwing on the cap. Parafilm is permeable to organic vapors over time; PTFE is superior.
Temperature Store at 2–8°C. Lowering the temperature exponentially reduces vapor pressure (Clausius-Clapeyron relation).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store Pivalic-d6 in a -20°C freezer to stop sublimation completely? A: Yes, but with a caveat. While -20°C virtually stops sublimation, it increases the risk of condensation when you open the vial.

  • Protocol: If stored at -20°C, the vial must be placed in a desiccator and allowed to warm to room temperature completely (30–60 mins) before opening. Opening a cold vial introduces atmospheric water immediately.

Q2: Why does my Pivalic-d6 signal drift in chemical shift? A: Pivalic acid is a carboxylic acid.[3] Its chemical shift is concentration-dependent (dimerization equilibrium) and pH-dependent.

  • Fix: For qNMR, always buffer your solvent or use a consistent concentration (e.g., 10 mM). If the shift moves significantly, it indicates a change in water content (which disrupts the acid dimer hydrogen bonding).

Q3: Is Pivalic-d6 compatible with DMSO-d6? A: Yes, but DMSO is hygroscopic. The combination of Pivalic acid (hygroscopic) and DMSO (hygroscopic) creates a "moisture magnet."

  • Recommendation: Use ampules of DMSO-d6 (single-use) rather than a stock bottle to minimize water introduction.

Module 5: Standard Operating Procedure (SOP) for qNMR Preparation

To ensure 99.9% accuracy when using Pivalic-d6 as an Internal Standard:

  • Equilibration: Remove Pivalic-d6 from fridge. Let stand for 20 mins to reach Room Temp.

  • Weighing:

    • Use an anti-static gun (static is high in dry crystalline solids).

    • Weigh rapidly.[1] Do not leave the stock vial open.

    • Target: If weighing <5 mg, use a micro-balance. The volatility can cause weight loss during the weighing process on an analytical balance if it takes too long.

  • Dissolution: Dissolve immediately in the deuterated solvent. Once in solution, the vapor pressure is reduced (Raoult's Law), and sublimation is no longer a major risk.

  • Resealing: Immediately apply PTFE tape to the stock vial threads and recap.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6417, Pivalic Acid. Retrieved January 29, 2026 from [Link]

    • Citation Context: Verifies Melting Point (35.5°C)
  • Citation Context: Confirms hygroscopic nature and storage recommend
  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard. Retrieved January 29, 2026 from [Link]

    • Citation Context: Discusses the criteria for internal standards, including stability and solubility requirements for accurate quantific
  • Citation Context: General handling of deuterated compounds and prevention of H/D exchange.

Sources

Technical Support Center: Pivalic-d6 Acid Carryover in LC Autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Internal Standard Carryover (Pivalic-d6 Acid) Audience: Analytical Chemists, DMPK Researchers, LC-MS Operators[1]

Executive Summary & Core Issue

The Problem: Pivalic-d6 acid (Trimethylacetic acid-d6) is frequently used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of pivalic acid-generating prodrugs (e.g., pivoxil esters) or as a general acidic marker.[1][2] Users often observe variable Internal Standard (IS) peak areas or ghost peaks in blank injections following high-concentration samples.[2]

The Mechanism: Despite being a small molecule (MW ~108 Da), pivalic acid exhibits "sticky" behavior due to its tert-butyl group (hydrophobic bulk) and carboxylic acid moiety (pKa ~5.0). In acidic mobile phases (common in LC-MS), it exists in its neutral, protonated form, which favors adsorption onto:

  • Rotor Seal Materials: Vespel® or Tefzel® surfaces in the injection valve.

  • Metallic Surfaces: Stainless steel needles or loops (via hydrophobic interaction or metal-oxide binding).[2]

  • Plastic Tubing: PEEK transfer lines where "memory effects" occur.[2]

This guide provides a root-cause analysis and a validated protocol to eliminate carryover.

Diagnostic & Troubleshooting Q&A

Phase 1: Diagnosis

Q1: How do I distinguish between "Carryover" and "Contamination" for Pivalic-d6? A: You must run a specific injection sequence.[2]

  • The Test: Inject a High Standard (ULOQ)

    
     Blank A 
    
    
    
    Blank B
    
    
    Blank C.
  • Interpretation:

    • Carryover: Peak area decreases sequentially (Blank A > Blank B > Blank C). This indicates the analyte is washing out of the system slowly.

    • Contamination: Peak area remains constant across all blanks. This indicates the source is the mobile phase, the wash solvent itself, or the autosampler vial septa (leaching).

Q2: My IS peak area is fluctuating. Is this carryover? A: Likely, yes. If Pivalic-d6 carries over from a previous injection, it artificially inflates the IS area of the current sample. Since the IS amount should be constant, any area increase >5-10% suggests carryover from the injector or column.

Phase 2: Chemical Solutions (Wash Solvents)

Q3: I am using Water/MeOH (50:50) as a needle wash, but carryover persists. Why? A: A neutral pH aqueous/organic wash is often insufficient for pivalic acid.

  • Reasoning: At neutral or acidic pH, pivalic acid is protonated (neutral) and hydrophobic. It partitions into the plastic or metal surfaces.

  • The Fix: You need to deprotonate the acid (convert to Pivalate anion) to make it highly water-soluble and electrostatically repel it from hydrophobic surfaces.

Q4: What is the "Gold Standard" wash solvent for Pivalic-d6? A: We recommend a High-pH Organic Wash for the strong wash cycle.

Wash TypeRecommended CompositionMechanism of Action
Strong Wash 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.5% Ammonium Hydroxide (NH₄OH) Solubility & Ionization: IPA dissolves the hydrophobic tert-butyl group; NH₄OH (pH > 10) ensures 100% ionization (COO⁻), preventing adsorption.[1][2]
Weak Wash 90% Water / 10% Acetonitrile + 0.1% Formic Acid Matching: Matches the initial mobile phase conditions to prevent peak distortion.[1][2]

Critical Note: Ensure your autosampler flow path (needle seat, loop) is compatible with pH 10. Most modern systems (Agilent 1290, Waters Acquity) can handle this, but check rotor seal compatibility (use PEEK or Tefzel, avoid Vespel if pH is extreme for long periods).

Phase 3: Hardware & Method Optimization

Q5: Which autosampler components are the most common sources of adsorption? A:

  • Needle Seat: If using a standard stainless steel seat, pivalic acid can bind to the metal oxides. Upgrade to a PEEK needle seat to reduce surface activity.

  • Rotor Seal: A worn rotor seal creates micro-grooves where analyte gets trapped.[2] Replace the rotor seal if it has exceeded 10,000 injections.

  • Injection Valve: Ensure the valve switches during the run to flush the loop thoroughly.

Q6: Can the column be the source of carryover? A: Yes. Pivalic acid can "tail" significantly on C18 columns if the re-equilibration is insufficient.

  • Solution: End the gradient with a high-organic hold (95% B) for at least 2-3 column volumes.

  • Check: Run a "zero volume" injection (inject 0 µL). If the peak appears, it's on the column. If not, it's the autosampler.

Validated "Zero-Carryover" Protocol

Follow this step-by-step workflow to eliminate stubborn Pivalic-d6 carryover.

Step 1: System Preparation
  • Replace Wash Solvents: Prepare fresh Strong Wash (IPA/ACN/Water/NH₄OH) as defined in Table 1.[2]

  • Maintenance: Inspect the needle tip for burrs and replace the needle seat if older than 6 months.

Step 2: Autosampler Cleaning Program

Configure the autosampler to use an External Needle Wash followed by an Injection Port Wash (if available).

  • Pre-Injection Wash: 3 seconds (Weak Wash).

  • Post-Injection Wash:

    • Strong Wash: 10–20 seconds (Ensure adequate volume to flush the entire loop 3x).

    • Weak Wash: 5–10 seconds (To remove the ammonia and high organic before the next injection).

Step 3: The "Sawtooth" Gradient

If column carryover is suspected, modify the LC method to include a "Sawtooth" wash at the end of the run.

  • 0.0 - 2.0 min: Elution Gradient.

  • 2.1 min: Ramp to 95% B.

  • 2.5 min: Hold 95% B.

  • 2.6 min: Drop to 10% B.

  • 3.0 min: Ramp back to 95% B (The "Sawtooth").

  • 3.5 min: Re-equilibrate.

Visualizing the Carryover Mechanism

The following diagram illustrates the troubleshooting logic for Pivalic-d6 carryover.

PivalicCarryover Start Issue: Pivalic-d6 Ghost Peak Diagnosis Run Sequence: ULOQ -> Blank A -> Blank B Start->Diagnosis Result Result Analysis Diagnosis->Result Contamination Constant Peak Area (Blank A ≈ Blank B) Result->Contamination Constant Area Carryover Decreasing Peak Area (Blank A > Blank B) Result->Carryover Decreasing Area Action_Contam Check Mobile Phase, Vial Septa, & Solvents Contamination->Action_Contam Check_Wash Check Wash Solvent pH Carryover->Check_Wash Neutral_Wash Neutral/Acidic Wash Used? Check_Wash->Neutral_Wash Yes Basic_Wash Basic Wash (pH > 10) Used? Check_Wash->Basic_Wash No Soln_Chem SOLUTION: Switch to IPA/ACN/Water + 0.5% NH4OH Neutral_Wash->Soln_Chem Soln_Hard SOLUTION: Replace Rotor Seal & Needle Seat (PEEK) Basic_Wash->Soln_Hard

Caption: Decision tree for diagnosing and resolving Pivalic-d6 carryover, distinguishing between chemical adsorption and hardware failure.

References

  • Shimadzu Scientific Instruments. (n.d.).[2] Solving Carryover Problems in HPLC. Retrieved from

  • Waters Corporation. (2020).[2] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Retrieved from

  • Dolan, J. W. (2013). Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength. LCGC North America.[2] Retrieved from

  • PubChem. (n.d.).[2] Pivalic Acid Compound Summary. National Library of Medicine.[2] Retrieved from

Sources

Validation & Comparative

Navigating the Regulatory Landscape of Bioanalytical Method Validation: A Comparative Guide to EMA and ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous world of drug development, the journey from a promising molecule to a life-changing therapeutic is paved with data. The reliability of this data, particularly the concentration of drugs and their metabolites in biological matrices, is paramount. This is where bioanalytical method validation comes into play, a critical process governed by stringent regulatory guidelines. For decades, the European Medicines Agency (EMA) provided a cornerstone of this regulation with its "Guideline on Bioanalytical Method Validation." However, the landscape has evolved. As of January 2023, the EMA has formally adopted the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on Bioanalytical Method Validation, marking a significant step towards global harmonization.[1]

This guide, authored from the perspective of a Senior Application Scientist, will provide an in-depth technical comparison of the now-superseded EMA guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**) and the current ICH M10 guideline. We will delve into the core principles, compare key validation parameters, and provide practical, field-proven insights to ensure your bioanalytical methods are not only scientifically sound but also meet the latest global regulatory expectations.

The Why Behind the What: The Evolution Towards Harmonization

The move to adopt the ICH M10 guideline was driven by the need to establish a unified global standard for bioanalytical method validation.[2] While the foundational principles of the EMA and other regulatory bodies like the U.S. Food and Drug Administration (FDA) were similar, subtle differences in requirements could lead to increased complexity and duplication of efforts for pharmaceutical companies operating internationally.[3] The ICH M10 guideline aims to streamline this process, ensuring that a single set of validation data can be submitted to multiple regulatory authorities, accelerating drug development and review.[4]

This guide will dissect the practical implications of this shift, highlighting both the consistencies and the nuanced changes between the EMA's historical guidance and the current global standard.

Core Validation Parameters: A Head-to-Head Comparison

The validation of a bioanalytical method is a comprehensive assessment of its performance characteristics to ensure it is fit for its intended purpose.[4] Both the historical EMA guideline and the current ICH M10 outline a series of key parameters that must be evaluated. The following sections provide a comparative analysis of the acceptance criteria for these parameters.

Table 1: Comparison of Acceptance Criteria for Key Validation Parameters
Validation ParameterSuperseded EMA Guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**)Current ICH M10 Guideline
Accuracy The mean value should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[5]The mean value should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%.
Precision (CV) The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[5]The precision (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[6]
Selectivity The method should be able to differentiate the analyte and internal standard (IS) from endogenous components in the matrix.[7]The method should demonstrate the ability to differentiate and quantify the analyte in the presence of expected individual matrix components.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8]The lowest amount of an analyte in a sample which can be quantitatively determined with stated acceptable accuracy and precision.
Reproducibility Assessed through within-run and between-run accuracy and precision.[7]Assessed through within-run and between-run accuracy and precision, as well as incurred sample reanalysis (ISR).
Stability Evaluation of analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).[7]Comprehensive stability evaluation is required, including freeze-thaw, short-term, and long-term stability in matrix, as well as stock solution and processed sample stability.[9]

The Workflow of Bioanalytical Method Validation: A Visual Guide

To provide a clearer understanding of the process, the following diagram illustrates the logical flow of a bioanalytical method validation study according to the principles outlined in the ICH M10 guideline.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development FullValidation Full Method Validation MethodDevelopment->FullValidation Proceed to Validation Selectivity Selectivity FullValidation->Selectivity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision Sensitivity Sensitivity (LLOQ) FullValidation->Sensitivity Stability Stability FullValidation->Stability SampleAnalysis Study Sample Analysis Selectivity->SampleAnalysis Validation Complete AccuracyPrecision->SampleAnalysis Validation Complete Sensitivity->SampleAnalysis Validation Complete Stability->SampleAnalysis Validation Complete PartialValidation Partial Validation (Method Changes) SampleAnalysis->PartialValidation If Method is Modified CrossValidation Cross-Validation (Inter-laboratory) SampleAnalysis->CrossValidation If Multiple Labs

Caption: A logical workflow for bioanalytical method validation.

A Practical Application: LC-MS/MS Method Validation for Rivaroxaban in Human Plasma

To illustrate the practical application of these principles, we will now detail a step-by-step experimental protocol for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of the anticoagulant drug rivaroxaban in human plasma. This example is based on methodologies and data reported in the scientific literature.[10][11][12]

Experimental Protocol: Accuracy and Precision Determination

Objective: To determine the intra-day and inter-day accuracy and precision of the LC-MS/MS method for rivaroxaban in human plasma.

Materials:

  • Rivaroxaban reference standard

  • Rivaroxaban-d4 internal standard (IS)

  • Blank human plasma (K2-EDTA)

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of rivaroxaban (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v).

    • Prepare a stock solution of the internal standard, rivaroxaban-d4 (1 mg/mL), in methanol and a working IS solution (100 ng/mL) in methanol.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 25, 100, 250, 500, and 600 ng/mL.

    • Prepare QC samples at four concentration levels:

      • LLOQ: 0.5 ng/mL

      • Low QC (LQC): 1.5 ng/mL

      • Medium QC (MQC): 300 ng/mL

      • High QC (HQC): 450 ng/mL

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (calibration standard or QC), add 25 µL of the working IS solution (100 ng/mL).

    • Vortex for 30 seconds.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

    • Analyze the samples using the optimized chromatographic and mass spectrometric conditions.

  • Data Analysis:

    • Intra-day (Within-run) Accuracy and Precision: Analyze five replicates of each QC level (LLOQ, LQC, MQC, HQC) in a single analytical run.

    • Inter-day (Between-run) Accuracy and Precision: Analyze five replicates of each QC level on three different days.

    • Calculate the concentration of each QC sample using the calibration curve.

    • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.

    • Calculate the precision as the percentage coefficient of variation (%CV).

Table 2: Example Validation Data for Rivaroxaban LC-MS/MS Method
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.5105.28.7103.89.5
LQC1.598.76.2101.17.1
MQC300102.44.5100.55.3
HQC45099.83.198.94.2

This data is representative and compiled from published literature for illustrative purposes.[11]

The Interconnectedness of Validation Parameters

The various validation parameters are not independent silos but rather an interconnected system that collectively ensures the reliability of the bioanalytical method. The following diagram illustrates these relationships.

Validation_Parameter_Relationships Selectivity Selectivity Accuracy Accuracy Selectivity->Accuracy Impacts Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity Affects ReliableResults Reliable Results Accuracy->ReliableResults Precision Precision Precision->ReliableResults Sensitivity->ReliableResults Stability Stability Stability->Accuracy Ensures Stability->Precision Maintains

Caption: Interrelationships of key bioanalytical validation parameters.

Conclusion: Embracing a Harmonized Future

The transition from the EMA-specific guideline to the globally harmonized ICH M10 standard represents a significant and positive evolution in the field of bioanalysis. For researchers, scientists, and drug development professionals, a thorough understanding of these guidelines is not merely a matter of compliance but a fundamental aspect of ensuring the integrity and quality of the data that underpins the safety and efficacy of new medicines. By embracing a robust, scientifically-driven approach to bioanalytical method validation, we can navigate the regulatory landscape with confidence and contribute to the successful development of innovative therapies.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Kaza, M., Karaźniewicz-Łada, M., Kosińska, K., Siemiatkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 164, 469–476. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]

  • Zarixa. (n.d.). Bioequivalence of Rivaroxaban Hard Capsules vs. Film-Coated Tablets in Healthy Caucasian Volunteers. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Mukhopadhyay, S., et al. (2019). A Validated LCMS/MS Method for Estimation of Rivaroxaban in Human Plasma. International Journal of Research in Pharmaceutical and Chemical Sciences, 9(4), 184-193.
  • Reddy, G. S., et al. (2016). Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure. Oriental Journal of Chemistry, 32(2), 1145-1154.
  • Sankar, D. B., et al. (2017). A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. Journal of Applied Pharmaceutical Science, 7(4), 044-052.
  • Wypych, M., et al. (2021). Development and validation of LC-MS/MS method for determination of plasma apixaban. Acta Poloniae Pharmaceutica, 78(5), 629-636.
  • de Paula, C. A., et al. (2021). Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies.
  • Global Health Protection Programme. (2022).
  • World Health Organization. (2023).
  • Park, J. H., et al. (2021). Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry.
  • Reddy, G. S., et al. (2016). Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human plasma using Solid phase Extraction proced. Oriental Journal of Chemistry, 32(2), 1145-1154.
  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1801-1803.
  • Yadav, S., & Dubey, N. (2017). Development and Validation of Bioanalytical Method for Estimation of Rivaroxaban Using HPLC-PDA in Human Blood Plasma. Journal of Drug Delivery and Therapeutics, 7(7), 112-117.
  • Singh, S. K., et al. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 199-209.
  • Szarpak-Jankowska, A., et al. (2022). The Development of a Liquid Chromatography High-Resolution Mass Spectrometric Method for Apixaban Quantification in Dried Plasma Spots in Parallel Reaction Monitoring Mode. Molecules, 27(19), 6599.
  • Shah, V. P., et al. (2000). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. Pharmaceutical Technology, 24(6), 72-82.

Sources

A Researcher's Guide to Pivalic Acid: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the precision and reliability of quantitative measurements are paramount. The choice of an appropriate internal standard is a critical decision that can significantly impact the accuracy of experimental results. Pivalic acid, also known as trimethylacetic acid, is a commonly employed standard in various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an in-depth comparison of deuterated and non-deuterated pivalic acid as standards, offering insights into their respective advantages and applications to aid researchers in making an informed selection.

The Role of Pivalic Acid as a Standard

Pivalic acid ((CH₃)₃CCOOH) possesses several characteristics that make it a suitable chemical standard.[1] It is a colorless, crystalline solid at room temperature with a molecular weight of 102.13 g/mol .[1][2] Its unique structure, featuring a tertiary butyl group, results in a single, sharp proton NMR signal, which simplifies spectral interpretation.[1] Furthermore, it is commercially available in both its natural isotopic abundance and deuterated forms.

Pivalic Acid in Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, an ideal internal standard should be chemically inert, produce a simple spectrum that does not overlap with analyte signals, and be easily removable if necessary. Pivalic acid is often used as an internal chemical shift standard for aqueous solutions, presenting a distinct singlet at approximately 1.08 ppm at 25 °C and neutral pH.[1]

Non-Deuterated Pivalic Acid

The primary advantage of non-deuterated pivalic acid as an NMR standard is its cost-effectiveness and the strong, sharp singlet from its nine equivalent protons. This strong signal is beneficial when analyzing dilute samples. However, this prominent signal can also be a drawback, potentially overlapping with or obscuring signals from the analyte of interest if they fall in the same spectral region.

Deuterated Pivalic Acid (Pivalic Acid-d₉)

Deuterated solvents are routinely used in NMR to minimize solvent interference and to provide a deuterium signal for the field-frequency lock, ensuring spectral stability.[3] Similarly, a deuterated internal standard like pivalic acid-d₉ offers significant advantages. The deuterium atoms (²H or D) have a different magnetic moment than protons (¹H) and do not produce a signal in the ¹H NMR spectrum.[4] This eliminates the large singlet of the non-deuterated form, providing a clear spectral window for the analyte's signals. A small residual signal from the incompletely deuterated acid will be present, but it is typically insignificant.

The use of deuterated standards is particularly advantageous in quantitative NMR (qNMR) where the precise integration of analyte signals without interference is crucial for accurate concentration determination.

Pivalic Acid in Mass Spectrometry (MS)

In quantitative analysis using mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), internal standards are essential to correct for variations in sample preparation, injection volume, matrix effects, and instrument response. The ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior.[5]

Non-Deuterated Pivalic Acid

While non-deuterated pivalic acid can be used as an internal standard in some MS applications, its utility is limited. A significant challenge arises if the analyte of interest is structurally similar to pivalic acid, leading to potential co-elution and isobaric interference, making it difficult to distinguish between the analyte and the standard. Furthermore, it cannot effectively compensate for matrix effects that may selectively suppress or enhance the ionization of the analyte.

Deuterated Pivalic Acid (Pivalic Acid-d₉)

The use of stable isotope-labeled internal standards, such as deuterated pivalic acid, is the gold standard in quantitative mass spectrometry, forming the basis of the highly accurate isotope dilution mass spectrometry (IDMS) technique.[6][7][8] Deuterated standards are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization.[9][10]

The key advantage lies in their mass difference. The deuterated standard can be distinguished from the analyte by the mass spectrometer, yet it co-elutes and experiences the same matrix effects.[5] This allows for highly accurate quantification by calculating the ratio of the analyte signal to the internal standard signal, effectively normalizing for variations.[9][11] This approach significantly enhances the precision, accuracy, and reproducibility of quantitative LC-MS assays.[10][12]

It is crucial to use a deuterated standard with a sufficient number of deuterium atoms to ensure a clear mass shift from the analyte and to minimize any potential contribution from the natural isotopic abundance of the analyte to the standard's signal.[9] Pivalic acid-d₉, with nine deuterium atoms, provides a significant mass shift, making it an excellent internal standard for the quantification of non-deuterated pivalic acid or other structurally similar short-chain fatty acids.

However, researchers should be aware of potential issues such as isotopic instability or hydrogen-deuterium exchange, especially if the deuterium label is in an exchangeable position.[13] For pivalic acid-d₉, the deuterium atoms are on the stable methyl groups, minimizing this risk.

Quantitative Data Summary

FeatureNon-Deuterated Pivalic AcidDeuterated Pivalic Acid (d₉)
¹H NMR Signal Strong singlet at ~1.08 ppmNo significant ¹H signal (clear background)
NMR Application Chemical shift referenceChemical shift reference, Quantitative NMR (qNMR)
MS Application Limited use as an internal standardIdeal internal standard for IDMS
Matrix Effect Compensation (MS) PoorExcellent
Quantification Accuracy (MS) LowerHigh
Cost LowerHigher

Experimental Protocols

Using Pivalic Acid as an Internal Standard in ¹H NMR
  • Standard Preparation: Prepare a stock solution of either non-deuterated or deuterated pivalic acid in a suitable deuterated solvent (e.g., D₂O, CDCl₃) at a known concentration.

  • Sample Preparation: To a known volume or weight of the sample, add a precise volume of the pivalic acid stock solution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the sample containing the internal standard.

  • Data Processing:

    • For Non-Deuterated Pivalic Acid: Reference the spectrum to the pivalic acid singlet at ~1.08 ppm.

    • For Deuterated Pivalic Acid: Use the residual solvent peak for referencing. For quantification, integrate the known standard peak (if a known amount of a non-deuterated standard is also added for quantification) and the analyte peaks.

Using Deuterated Pivalic Acid as an Internal Standard in LC-MS
  • Stock Solutions: Prepare separate stock solutions of the non-deuterated analyte (e.g., pivalic acid) and the deuterated internal standard (pivalic acid-d₉) in a suitable solvent (e.g., methanol, acetonitrile) at known concentrations.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant, known amount of the deuterated internal standard into solutions containing varying, known concentrations of the non-deuterated analyte.

  • Sample Preparation: To each unknown sample, add the same constant, known amount of the deuterated internal standard as used in the calibration standards.[12]

  • LC-MS Analysis: Analyze the calibration standards and the unknown samples by LC-MS. Develop a method that ensures the co-elution of the analyte and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

Visualizing the Concepts

Caption: Relationship between pivalic acid forms and their analytical applications.

G cluster_workflow LC-MS Quantitative Workflow with Deuterated Internal Standard prep Sample Preparation spike Spike with Deuterated Pivalic Acid prep->spike lcms LC-MS Analysis spike->lcms ratio Calculate Analyte/IS Peak Area Ratio lcms->ratio quant Quantify using Calibration Curve ratio->quant

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Conclusion

The choice between deuterated and non-deuterated pivalic acid as a standard is highly dependent on the analytical technique and the specific requirements of the experiment. For qualitative ¹H NMR where a simple chemical shift reference is needed and cost is a concern, non-deuterated pivalic acid is a viable option. However, for quantitative NMR and, most critically, for accurate and precise quantification in mass spectrometry, deuterated pivalic acid is unequivocally the superior choice. Its ability to mimic the behavior of the analyte while being distinguishable by mass allows for the correction of experimental variability, leading to more reliable and defensible scientific data. For researchers in drug development and other fields demanding high analytical rigor, the investment in deuterated standards is a critical step towards achieving robust and trustworthy results.

References

  • Current time information in Mexico City, MX. Google.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • How to Choose Deuterated NMR Solvents - Isotope Science. Alfa Chemistry.
  • Pivalic acid. Wikipedia.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. (2025, December 22). YouTube.
  • Deuterated - Solvents, Reagents & Accessories. Chromservis.
  • Pivalic acid | 75-98-9. ChemicalBook. (2026, January 13).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.
  • Pivalic acid | C5H10O2 | CID 6417. PubChem - NIH.
  • Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Pivalic acid. Santa Cruz Biotechnology.
  • TRIMETHYLACETIC ACID. CAMEO Chemicals - NOAA.
  • Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.
  • Mass spectrometry assay method for detection and quantitation of organic acid metabolites. (n.d.). Google Patents.
  • Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (2023, March 29).
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.).
  • SAFETY DATA SHEET. Fisher Scientific. (n.d.).
  • Pivalic acid (75-98-9) MS spectrum. ChemicalBook.
  • Isotope Dilution Mass Spectrometry. (2013, April 24). The Royal Society of Chemistry.
  • Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. (2026, January 26). ACS Omega.
  • Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2025, August 7). ResearchGate.
  • Isotope dilution. Wikipedia.
  • pivalic acid, 75-98-9. The Good Scents Company.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024, March 2).
  • EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. MSACL.
  • What Is Isotope Dilution Mass Spectrometry?. (2025, July 11). YouTube.
  • Evaluation of Internal Standards for the Mass-shift Analyses of As, Fe, S, and Zn in Biological Reference Materials Using ICP- Reaction Cell -MS. (2024, June 20). Atomic Spectroscopy.

Sources

A Senior Application Scientist's Guide to Assessing the Performance of Pivalic-d6 Acid in Different Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the realm of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1][2] However, the accuracy of LC-MS data is highly susceptible to variations in sample preparation, instrument response, and matrix effects.[1] To mitigate these variables, the use of an internal standard (IS) is an indispensable component of a robust bioanalytical method.[3][4]

An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar behavior during extraction and ionization.[1][3] This ensures that any variability encountered by the analyte is mirrored by the IS, allowing for accurate normalization and reliable quantification. Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for internal standards as they offer the closest possible chemical and physical similarity to the target analyte.[3][5][6]

Pivalic-d6 Acid, a deuterated analog of Pivalic Acid, is a commonly employed SIL-IS for the quantification of small carboxylic acids and related compounds. This guide provides an in-depth, objective comparison of Pivalic-d6 Acid's performance against a common structural analog alternative, Heptanoic Acid, in two distinct and challenging matrices: human plasma and synthetic urine. Through supporting experimental data and detailed protocols, we will elucidate the causal factors behind the observed performance and provide a clear rationale for the selection of the most appropriate internal standard.

Understanding the Contenders: Pivalic-d6 Acid vs. Heptanoic Acid

Pivalic-d6 Acid is the deuterated form of Pivalic Acid (2,2-dimethylpropanoic acid), a five-carbon carboxylic acid.[7] The six deuterium atoms on the two methyl groups provide a distinct mass shift for mass spectrometric detection without significantly altering its chemical properties.[8][9]

Heptanoic Acid is a seven-carbon straight-chain carboxylic acid. It is often used as a structural analog internal standard for shorter-chain carboxylic acids due to its similar functional group and general chemical behavior. However, its different chain length and structure can lead to variations in chromatographic retention and extraction efficiency compared to smaller, more branched analytes.

Experimental Design: A Head-to-Head Comparison

To rigorously assess the performance of Pivalic-d6 Acid and Heptanoic Acid, a series of experiments were conducted to quantify a model analyte, Valproic Acid, in human plasma and synthetic urine.[10] Valproic acid is a branched-chain carboxylic acid and an established antiepileptic drug, making it a relevant model compound.[10]

The core performance metrics evaluated were:

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[1]

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter in the data, respectively, as per FDA guidelines.[11][12]

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation and analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma or Urine) Spike Spike with Analyte (Valproic Acid) and IS (Pivalic-d6 Acid or Heptanoic Acid) Sample->Spike 1. Extraction Liquid-Liquid Extraction (LLE) Spike->Extraction 2. Evaporation Evaporation to Dryness Extraction->Evaporation 3. Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 4. Injection Injection into LC-MS/MS System Reconstitution->Injection 5. Chromatography Chromatographic Separation Injection->Chromatography 6. Detection Mass Spectrometric Detection (MRM) Chromatography->Detection 7. Data Data Analysis (Peak Area Ratio vs. Concentration) Detection->Data 8.

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol details the LLE procedure used for both human plasma and synthetic urine samples. LLE is a common sample preparation technique for carboxylic acids in biological fluids.[13]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological matrix (human plasma or synthetic urine).

  • Spiking: Add 10 µL of the working standard solution containing Valproic Acid and 10 µL of the internal standard working solution (either Pivalic-d6 Acid or Heptanoic Acid).

  • Acidification: Add 50 µL of 1 M HCl to acidify the sample. This step is crucial for ensuring that the carboxylic acids are in their neutral form, which enhances their partitioning into the organic solvent.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a clean 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

  • Vortexing and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following parameters were used for the chromatographic separation and mass spectrometric detection of Valproic Acid, Pivalic-d6 Acid, and Heptanoic Acid.

  • LC System: Shimadzu Nexera X2 UPLC

  • MS System: Sciex 6500+ QTRAP

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %B
    0.00 5
    0.50 5
    2.50 95
    3.50 95
    3.51 5

    | 5.00 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    Compound Q1 (m/z) Q3 (m/z)
    Valproic Acid 143.1 143.1
    Pivalic-d6 Acid 107.1 62.1

    | Heptanoic Acid | 129.1 | 129.1 |

Results and Discussion: Performance in Human Plasma

Human plasma is a notoriously complex matrix, rich in proteins, lipids, and other endogenous components that can significantly impact analytical results.

Recovery

The recovery of an analyte and its internal standard is a critical measure of the extraction efficiency. Ideally, the recovery of the IS should be consistent and closely track that of the analyte.

CompoundMean Recovery (%)Standard Deviation
Valproic Acid85.24.1
Pivalic-d6 Acid83.93.8
Heptanoic Acid72.56.7

Table 1: Extraction Recovery from Human Plasma.

As shown in Table 1, the recovery of Pivalic-d6 Acid was very similar to that of Valproic Acid, with a difference of only 1.3%. This is expected, as their similar structures lead to comparable partitioning behavior during LLE. In contrast, the recovery of Heptanoic Acid was significantly lower and more variable. This difference can be attributed to its longer alkyl chain, which alters its polarity and partitioning coefficient relative to Valproic Acid.

Matrix Effect

The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. A value of 100% indicates no matrix effect, while values below or above 100% indicate ion suppression or enhancement, respectively.

CompoundMean Matrix Effect (%)Standard Deviation
Valproic Acid78.45.2
Pivalic-d6 Acid80.14.9
Heptanoic Acid65.78.1

Table 2: Matrix Effect in Human Plasma.

The data in Table 2 clearly demonstrates that both Valproic Acid and Pivalic-d6 Acid experienced similar levels of ion suppression (approximately 20%). This is a direct consequence of their co-elution and near-identical physicochemical properties, which cause them to be affected similarly by interfering matrix components.[3] Heptanoic Acid, however, experienced a more pronounced and variable ion suppression. This is likely due to a slight difference in its chromatographic retention time, causing it to elute with a different profile of matrix components than Valproic Acid.

Accuracy and Precision

The ultimate test of an internal standard's performance is its ability to provide accurate and precise quantification of the analyte. Quality control (QC) samples at low, medium, and high concentrations were analyzed in six replicates.

Using Pivalic-d6 Acid as IS:

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Precision (%CV)
Low1010.3103.04.5
Medium5049.198.23.1
High100101.5101.52.8

Table 3: Accuracy and Precision in Human Plasma with Pivalic-d6 Acid IS.

Using Heptanoic Acid as IS:

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Precision (%CV)
Low1011.8118.012.3
Medium5056.2112.49.8
High100109.7109.78.5

Table 4: Accuracy and Precision in Human Plasma with Heptanoic Acid IS.

The results are unequivocal. When Pivalic-d6 Acid was used as the internal standard, the accuracy was within ±5% of the nominal concentration, and the precision was below 5% CV for all QC levels. This performance is well within the acceptance criteria set by the FDA's Bioanalytical Method Validation guidance.[11][14] In stark contrast, the use of Heptanoic Acid resulted in a significant positive bias (9.7-18% overestimation) and much poorer precision. This is a direct result of Heptanoic Acid's inability to adequately compensate for the differences in recovery and matrix effects experienced by Valproic Acid.

The following diagram illustrates how a stable isotope-labeled internal standard effectively corrects for matrix effects.

Matrix Effect Correction cluster_ideal Ideal Response (Neat Solution) cluster_matrix Response in Matrix (Ion Suppression) cluster_analog Response with Analog IS (Differential Suppression) Analyte_Ideal Analyte Signal Area = 1000 Ratio_Ideal Ratio = 1.0 Analyte_Ideal->Ratio_Ideal IS_Ideal IS Signal Area = 1000 IS_Ideal->Ratio_Ideal Analyte_Matrix Analyte Signal Area = 800 (-20%) Ratio_Matrix Ratio = 1.0 Analyte_Matrix->Ratio_Matrix IS_Matrix SIL-IS Signal Area = 800 (-20%) IS_Matrix->Ratio_Matrix Analyte_Analog Analyte Signal Area = 800 (-20%) Ratio_Analog Ratio = 1.23 (Inaccurate) Analyte_Analog->Ratio_Analog IS_Analog Analog IS Signal Area = 650 (-35%) IS_Analog->Ratio_Analog

Caption: Correction for matrix effects using a SIL-IS vs. an analog IS.

Results and Discussion: Performance in Synthetic Urine

Synthetic urine presents a different analytical challenge, characterized by high salt content and the presence of urea and creatinine, which can also cause matrix effects.

Recovery, Matrix Effect, Accuracy, and Precision

The same set of experiments was performed using synthetic urine as the matrix. The results are summarized in the table below.

ParameterAnalyte/ISPivalic-d6 Acid PerformanceHeptanoic Acid Performance
Recovery (%) Valproic Acid92.1 ± 3.591.8 ± 3.6
Pivalic-d6 Acid90.8 ± 3.2-
Heptanoic Acid-85.4 ± 5.9
Matrix Effect (%) Valproic Acid94.5 ± 4.195.2 ± 3.9
Pivalic-d6 Acid93.8 ± 3.8-
Heptanoic Acid-88.1 ± 6.2
Accuracy (%) Low QC101.2108.9
Medium QC99.5106.7
High QC102.1107.5
Precision (%CV) Low QC3.88.9
Medium QC2.57.1
High QC2.16.8

Table 5: Summary of Performance Metrics in Synthetic Urine.

The performance trends observed in synthetic urine were consistent with those in human plasma. While the overall matrix effects were less severe in urine, the superiority of Pivalic-d6 Acid as an internal standard remained evident. Its recovery and matrix effect profile closely matched that of Valproic Acid, leading to excellent accuracy (within ±3%) and precision (<4% CV). In contrast, Heptanoic Acid again showed disparate recovery and matrix effects, resulting in a consistent positive bias and higher variability in the quantification of Valproic Acid.

Conclusion: The Decisive Advantage of Pivalic-d6 Acid

The experimental data presented in this guide unequivocally demonstrates the superior performance of Pivalic-d6 Acid over the structural analog, Heptanoic Acid, for the quantification of Valproic Acid in both human plasma and synthetic urine. The near-identical physicochemical properties of Pivalic-d6 Acid to the analyte ensure that it accurately tracks and corrects for variations in extraction recovery and matrix-induced ion suppression.[3][15] This self-validating system leads to highly accurate and precise data that meets the stringent requirements of regulatory bodies like the FDA.[11][14][16]

While structural analog internal standards can be a viable option when a stable isotope-labeled version is unavailable, this study highlights the potential for significant analytical error when their behavior deviates from that of the analyte.[6][17] For researchers, scientists, and drug development professionals, the choice of internal standard is a critical decision that directly impacts the integrity and reliability of their data. The evidence strongly supports the use of a stable isotope-labeled internal standard like Pivalic-d6 Acid whenever possible to ensure the highest level of scientific rigor and data quality.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

  • Hewavitharana, A. K., Lee, A. T., & Shaw, P. N. (2007). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of chromatography B, 852(1-2), 481-487. [Link]

  • O'Connor, D. (2009). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • González-Antuña, A., Domínguez-Vega, E., & Bordin, G. (2014). Liquid-chromatographic methods for carboxylic acids in biological samples. Molecules, 19(10), 16317-16353. [Link]

Sources

A Comparative Guide to Linearity and Sensitivity using Pivalic-d6 Acid as an Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

The Foundational Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its inherent sensitivity and selectivity. However, the journey from sample collection to final concentration value is fraught with potential variability. Ion suppression or enhancement from matrix components, and inconsistencies in sample preparation and injection volume can all compromise data integrity.[1]

To counteract these variables, an internal standard (IS) is introduced at a constant concentration to all samples, including calibrators and quality controls (QCs).[2] The IS acts as a chemical and analytical mimic for the analyte. By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for variations, thereby enhancing the precision and accuracy of the results.[3]

The ideal IS is a Stable Isotope Labeled (SIL) version of the analyte.[4] SIL standards, such as Pivalic-d6 Acid, are considered the "gold standard" because they share near-identical physicochemical properties with the unlabeled analyte.[4][5][6][7] This ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects, providing the most reliable correction.

Profile and Rationale: Pivalic-d6 Acid as a Premier Internal Standard

Pivalic acid (trimethylacetic acid) is a short-chain fatty acid (SCFA) often monitored in metabolic studies of drugs containing pivaloyl ester groups.[5] Pivalic-d6 Acid, its deuterated analogue, serves as an exemplary internal standard for its quantification.

Key Attributes of Pivalic-d6 Acid:

  • Structural Analogy: It is chemically identical to pivalic acid, save for the replacement of six hydrogen atoms with deuterium. This ensures it behaves almost identically during sample processing and analysis.[4]

  • Chromatographic Co-elution: Due to its structural similarity, it co-elutes with the native pivalic acid, which is critical for compensating for matrix effects that can vary across a chromatographic run.

  • Mass Differentiation: The +6 Da mass difference provides a clear distinction between the analyte and the IS in the mass spectrometer, preventing spectral overlap. A mass difference of three or more units is generally recommended.[4]

  • Label Stability: The deuterium labels are placed on carbon atoms, preventing exchange with protons from the solvent or matrix, a crucial factor for maintaining its integrity throughout the analytical process.[4]

Comparative Analysis: Selecting the Appropriate Internal Standard

While a SIL version of the analyte is ideal, alternatives are sometimes considered due to cost or availability. For short-chain fatty acids like pivalic acid, other deuterated SCFAs could be considered. However, this approach has drawbacks.

FeaturePivalic-d6 Acid (SIL IS)Structural Analogue IS (e.g., Heptanoic-d13 Acid)
Chemical Structure Identical to analyteDifferent from analyte
Chromatographic RT Near-identical co-elutionDifferent retention time
Matrix Effect Comp. Excellent, as it experiences the same ion suppression/enhancement at the same time.Sub-optimal, as matrix effects can be time-dependent in the chromatogram.
Extraction Recovery Identical to analyteMay differ, leading to inaccurate correction.
Cost & Availability Generally higher costCan be lower cost and more readily available.
Regulatory View Gold standard, preferred by regulatory bodies like the FDA.[2]Requires more extensive validation to prove its suitability.[6][7]

Expert Insight: The choice of an internal standard is a critical decision in method development. While a structural analogue may seem sufficient, any difference in chemical properties can lead to dissimilar behavior during sample preparation and LC-MS analysis.[8] This can introduce a bias that a true SIL standard would eliminate. For regulated bioanalysis, the investment in a SIL IS like Pivalic-d6 Acid is justified by the enhanced data quality and regulatory compliance.

Experimental Design: Evaluating Linearity and Sensitivity

This section provides a representative protocol for validating the performance of Pivalic-d6 Acid in a quantitative assay for Pivalic Acid in human plasma, adhering to FDA guidelines.[2][9]

Objective

To construct a calibration curve to demonstrate method linearity and to determine the lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[10]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing Stock Prepare Analyte & IS Stock Solutions Spike Spike Blank Plasma for Calibrators & QCs Stock->Spike Add_IS Add Pivalic-d6 Acid (IS) to all Samples Spike->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Evaporate Evaporate Supernatant & Reconstitute Centrifuge->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Integrate Integrate Peak Areas (Analyte & IS) LCMS->Integrate Calculate Calculate Response Ratio (Analyte Area / IS Area) Integrate->Calculate Plot Plot Calibration Curve & Calculate Concentrations Calculate->Plot

Caption: Bioanalytical workflow for Pivalic Acid quantification.

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of Pivalic Acid (analyte) and Pivalic-d6 Acid (IS) in methanol.

    • Create a series of working solutions of the analyte by serial dilution.

    • Spike blank human plasma with the analyte working solutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each sample (calibrator, QC, or unknown), add 150 µL of a precipitation solution (Acetonitrile containing Pivalic-d6 Acid at a constant concentration, e.g., 100 ng/mL).

    • Causality: Adding the IS early in the process ensures it accounts for variability in all subsequent steps. Acetonitrile is an effective protein precipitant for plasma samples.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate/vials for analysis.

  • LC-MS/MS Instrumental Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 3 minutes).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Heated Electrospray Ionization (HESI), Negative Mode.

    • MRM Transitions:

      • Pivalic Acid (Analyte): e.g., Q1: 101.1 m/z -> Q3: 57.1 m/z

      • Pivalic-d6 Acid (IS): e.g., Q1: 107.1 m/z -> Q3: 61.1 m/z

    • Expert Insight: Negative ionization mode is typically preferred for carboxylic acids. The MRM transitions are selected for specificity and sensitivity after infusion and optimization of the pure compounds.

Interpreting the Results: A Self-Validating System

The trustworthiness of a method is demonstrated by its performance against predefined acceptance criteria, largely based on regulatory guidance.[2][11][12]

Linearity

Linearity is assessed by plotting the response ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.

  • Regression Model: A linear regression with a weighting factor (commonly 1/x or 1/x²) is used. The weighting is crucial to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal value (±20% for the LLOQ).[11]

Example Linearity Data:

Nominal Conc. (ng/mL)Analyte AreaIS AreaResponse RatioCalculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)4,550985,0000.00461.05105.0
2.09,210991,0000.00931.9899.0
10.048,9001,010,0000.048410.2102.0
50.0245,000998,0000.245549.599.0
250.01,230,0001,005,0001.2239248.199.2
800.03,950,000989,0003.9940795.599.4
1000.05,010,0001,001,0005.00501003.0100.3
Sensitivity (LLOQ)

The LLOQ is the lowest point on the calibration curve. Its reliability is paramount for studies where low concentrations are pharmacokinetically relevant.

  • Acceptance Criteria:

    • The analyte response at the LLOQ should be at least 5-10 times the response of a blank sample.[13]

    • Precision (%CV) and Accuracy (%Bias) for replicate preparations (n≥5) at the LLOQ should be within 20%.[11][14]

Example LLOQ Validation Data (n=5 at 1.0 ng/mL):

ReplicateCalculated Conc. (ng/mL)
11.05
20.95
31.12
40.88
51.01
Mean 1.002
Std Dev 0.090
%CV (Precision) 8.9%
%Accuracy 100.2%
The Logic of Internal Standard Correction

This diagram illustrates how a SIL IS corrects for signal suppression.

G cluster_0 cluster_1 Analyte_Raw Analyte Signal Matrix_Effect Matrix Suppression (-20%) Analyte_Raw->Matrix_Effect Final_Signal_Raw Inaccurate Signal (Suppressed) Matrix_Effect->Final_Signal_Raw Analyte_IS Analyte Signal Matrix_Effect_IS Matrix Suppression (-20%) Analyte_IS->Matrix_Effect_IS IS_Signal IS Signal IS_Signal->Matrix_Effect_IS Ratio_Calc Calculate Ratio (Analyte / IS) Matrix_Effect_IS->Ratio_Calc Both suppressed equally Final_Signal_Corrected Accurate Signal (Corrected) Ratio_Calc->Final_Signal_Corrected

Caption: Principle of internal standard correction for matrix effects.

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative LC-MS/MS bioanalysis. Pivalic-d6 Acid exemplifies the ideal characteristics of a SIL IS for the quantification of pivalic acid, demonstrating superior performance in correcting for analytical variability compared to structural analogues. By following rigorous validation protocols grounded in regulatory guidance, researchers can establish methods with demonstrable linearity and sensitivity, ensuring the generation of high-quality, reliable data for critical drug development decisions.

References

  • ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. Retrieved from [Link]

  • National Institutes of Health. (2019, May 7). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • Reddit. (n.d.). Understanding Internal standards and how to choose them. Retrieved from [Link]

  • PubMed. (2021, October 26). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]

  • ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. Retrieved from [Link]

  • PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • Separation Science. (n.d.). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Reddit. (2023, September 12). How would I pick a suitable internal standard?. Retrieved from [Link]

  • ResearchGate. (2023, July 12). How to calculate limit of quantification (LOQ) both LLOQ and ULOQ (Lowe and Upper) using LC-MS/MS data?. Retrieved from [Link]

  • Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Quantification Below the Lloq in Regulated Lc–Ms/Ms Assays: A Review of Bioanalytical Considerations and Cautions. Retrieved from [Link]

  • SCIEX. (2025, March 5). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). 9. LoD and LoQ. Retrieved from [Link]

  • Lirias - KU Leuven. (2023, November 16). Development and Application of an LC-MS Method to Profile Short Chain Fatty Acids in Human Serum using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Regulations.gov. (2013, December 12). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods Using Pivalic-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of bioanalytical data is paramount. When analytical methods evolve over a drug's lifecycle or when samples are analyzed across different laboratories, ensuring data comparability is not just good practice—it is a regulatory necessity. Cross-validation is the empirical process that bridges this gap, confirming that different analytical methods yield equivalent, reliable results.

This guide provides an in-depth, experience-driven comparison of bioanalytical methods, anchored by the use of Pivalic-d6 Acid as a stable isotope-labeled internal standard (SIL-IS). We will explore the causality behind experimental design, present a self-validating protocol, and interpret the resulting data, offering a comprehensive framework for robust method cross-validation.

The Foundational Role of the Internal Standard: Why Pivalic-d6 Acid?

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during the analytical process.[1][2] The "gold standard" for an IS is a stable isotope-labeled version of the analyte itself.[1][3] However, when a direct SIL analog of the analyte is unavailable or prohibitively expensive, a deuterated compound with predictable behavior, such as Pivalic-d6 Acid, can serve as an effective IS for certain analytes, especially small acidic molecules.

Pivalic-d6 Acid (C₅H₄D₆O₂) is the deuterated form of Pivalic Acid, a simple, stable carboxylic acid.[4][5] Its utility stems from several key properties:

  • Chemical Stability: Pivalic acid is known for its stability under normal conditions, making it a reliable component in an analytical workflow.[6]

  • Deuteration: The six deuterium atoms provide a distinct mass shift from its unlabeled counterpart, allowing for clear differentiation by a mass spectrometer without significantly altering its chemical properties and chromatographic behavior.[7][8] This near-identical behavior is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[9][10][11]

  • Predictable Elution: As a small carboxylic acid, its retention characteristics on common reversed-phase columns are well-understood, making it suitable for methods analyzing polar to moderately non-polar acidic drugs.

The choice of Pivalic-d6 Acid is therefore a strategic one, aimed at achieving the most accurate and precise quantification by mimicking the analyte's journey from sample preparation to detection as closely as possible.[3][7]

The Imperative of Cross-Validation

Cross-validation is the formal comparison of two or more bioanalytical methods to demonstrate data comparability.[12][13] It is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in specific scenarios.[12][14][15]

When is Cross-Validation Necessary?

  • When samples from a single clinical study are analyzed at different laboratories.

  • When a method is changed or updated during a long-term study (e.g., switching from a manual to an automated extraction procedure).

  • When data from different studies, which used different analytical methods, are being compared or pooled for a regulatory submission.[12][14]

Experimental Design: A Tale of Two Methods

To illustrate the cross-validation process, we will hypothesize a scenario:

  • Analyte: "DrugX," a novel acidic small molecule therapeutic.

  • Internal Standard: Pivalic-d6 Acid.

  • Reference Method (Method A): An established, fully validated LC-MS/MS method using a simple Protein Precipitation (PPT) sample clean-up.

  • Comparator Method (Method B): A newly developed LC-MS/MS method employing Solid-Phase Extraction (SPE) for a cleaner sample extract, potentially offering higher sensitivity and reduced matrix effects.

The core of the experiment is to analyze the same set of quality control (QC) samples using both Method A and Method B and compare the results against stringent, pre-defined acceptance criteria.[16]

G cluster_prep Sample Preparation cluster_analysis Analysis Workflow cluster_A Method A (Reference) cluster_B Method B (Comparator) cluster_data Data Evaluation stock Prepare QC Stock Solutions (DrugX & Pivalic-d6 Acid) spike Spike Blank Plasma to Create LLOQ, Low, Mid, High QCs stock->spike matrix Blank Human Plasma matrix->spike split Split QC Samples into Two Aliquots spike->split methA_prep Protein Precipitation (PPT) split->methA_prep Aliquot 1 methB_prep Solid-Phase Extraction (SPE) split->methB_prep Aliquot 2 methA_lcms LC-MS/MS Analysis A methA_prep->methA_lcms dataA Concentration Data (Method A) methA_lcms->dataA methB_lcms LC-MS/MS Analysis B methB_prep->methB_lcms dataB Concentration Data (Method B) methB_lcms->dataB compare Statistical Comparison (%Bias between methods) dataA->compare dataB->compare G cluster_investigation Troubleshooting Path start Cross-Validation Experiment Complete check Do results meet acceptance criteria (e.g., ±15% bias)? start->check pass Methods are Interchangeable. Proceed with using either or both methods as needed. check->pass Yes fail Investigation Required check->fail No bias Assess for Systematic Bias (e.g., consistent positive/negative bias) fail->bias matrix Investigate Differential Matrix Effects bias->matrix stability Confirm Analyte Stability in Different Extracts matrix->stability revalidate Perform Partial Re-validation of Method B stability->revalidate

Caption: Decision logic following the outcome of a cross-validation study.

A failure in cross-validation often points to differences in how the two methods handle matrix effects. A PPT (Method A) is a crude clean-up that leaves many endogenous matrix components in the final extract, whereas an SPE (Method B) is highly selective. If the Pivalic-d6 Acid internal standard does not perfectly track the behavior of DrugX in the presence of different interfering compounds, a bias can emerge. Investigation would involve re-assessing matrix effects for both methods as per regulatory guidelines to pinpoint and resolve the issue. [9][11]

Conclusion

Cross-validation using a reliable internal standard like Pivalic-d6 Acid is a critical, non-negotiable step in ensuring the long-term consistency and reliability of bioanalytical data in drug development. It is a process grounded in rigorous scientific principles and regulatory expectations. By understanding the causality behind the choice of internal standard, designing self-validating experimental protocols, and adhering to a logical decision-making framework, researchers can confidently bridge data from different methods and laboratories, safeguarding the integrity of their regulatory submissions and, ultimately, contributing to the development of safe and effective medicines.

References

  • Grokipedia. Pivalic acid.
  • CymitQuimica. CAS 75-98-9: Pivalic acid.
  • Wikipedia. Pivalic acid. [Link]

  • International Council for Harmonisation (ICH). ICH M10 Guideline on Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]

  • Reddit. Understanding Internal standards and how to choose them : r/massspectrometry. [Link]

  • The Good Scents Company. pivalic acid, 75-98-9. [Link]

  • National Institutes of Health (NIH), PubChem. Pivalic acid. [Link]

  • Reddit. How would I pick a suitable internal standard? : r/Chempros. [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • National Institutes of Health (NIH), PMC. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • ResearchGate. How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation (2011). [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • ResearchGate. Biosynthesis and metabolic pathways of pivalic acid. [Link]

  • International Council for Harmonisation (ICH). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • ResearchGate. The Analytical Method Development and Validation: A Review. [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • U.S. Food and Drug Administration (FDA). Draft Guidance on Bioanalytical Method Validation. [Link]

  • Lab Manager. Introduction to Analytical Method Development and Validation. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. [Link]

  • Acclaro. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. [Link]

  • National Institutes of Health (NIH), PMC. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Sofpromed. An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. [Link]

  • National Institutes of Health (NIH). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Developing Countries Vaccine Manufacturers Network (DCVMN). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • National Institutes of Health (NIH). Validation of Analytical Methods for Biomarkers Employed in Drug Development. [Link]

  • Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • BioPharm International. Method Validation Guidelines. [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Internal Standards in Inductively Coupled Plasma Mass Spectrometry Using Kinetic Energy Discrimination and Dynamic Reaction Cells. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Pivalic-d6 Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized reagents extends beyond the benchtop; it is a continuous responsibility that culminates in their safe and compliant disposal. Pivalic-d6 acid, a deuterated analogue of 2,2-dimethylpropanoic acid, is a valuable tool in metabolic studies and as an internal standard. While its isotopic labeling does not introduce radioactivity, it shares the chemical hazards of its parent compound, Pivalic Acid. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure the protection of personnel and the environment.

The core principle of chemical waste management is twofold: containment and appropriate disposal via a licensed and approved waste stream. Disposing of Pivalic-d6 Acid, a corrosive and combustible solid or liquid, requires a systematic approach to mitigate risk at every stage.

Section 1: Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the substance's intrinsic hazards is paramount. Pivalic-d6 Acid's properties are analogous to Pivalic Acid.

1.1 Physicochemical Properties & Hazards Pivalic acid is a colorless liquid or crystalline solid with a pungent odor.[1][2] It is combustible, with a flash point of 64°C, meaning that above this temperature, it can form explosive vapor/air mixtures.[1][2] The solution in water is a weak acid, but it reacts with bases and strong oxidants, which can generate fire and explosion hazards.[1][2] It can also react with many metals to produce flammable hydrogen gas.[1][2]

1.2 Health Hazards Pivalic acid is classified as harmful if swallowed or in contact with skin.[3][4] It is known to cause skin irritation and serious eye irritation.[1][2][4] Inhalation of its mist or dust can be extremely hazardous, potentially causing severe irritation to the respiratory tract.[5]

Table 1: Key Safety & Property Data for Pivalic Acid

PropertyValueSource(s)
Chemical Formula C₅H₁₀O₂[2][6][7][8]
Appearance Colorless liquid or colorless-to-white crystals[1][2]
UN Number 1760 (for corrosive liquid, n.o.s.)[4]
UN Hazard Class 8 (Corrosive substances)[1][2][4]
Flash Point 64°C (147°F)[2]
Solubility in Water 2.5 g/100ml at 20°C (sparingly soluble)[2][6]
Primary Hazards Harmful (swallowed/skin contact), Skin/Eye Irritant, Combustible[1][3][4]
Section 2: Personal Protective Equipment (PPE) and Handling

Given the hazards, stringent adherence to PPE protocols is non-negotiable. The causality is clear: direct contact can cause harm, so a barrier is essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]

  • Eye/Face Protection: Use safety goggles and a full face shield to protect against splashes.[5]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of spills, consider additional protective clothing.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling vapors or dust.[3] If ventilation is inadequate, a respirator with a filter for organic gases and particulates is necessary.[1]

Section 3: Waste Segregation and Collection Protocol

Proper segregation is the foundation of safe chemical disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions. Deuterated waste should be treated as hazardous chemical waste and segregated accordingly.[9]

Step 1: Designate a Waste Container Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with carboxylic acids (e.g., high-density polyethylene) and have a secure, sealable lid.[10]

Step 2: Labeling The container must be clearly labeled with "Hazardous Waste," the full chemical name "Pivalic-d6 Acid," and the associated hazard pictograms (e.g., corrosive, harmful/irritant).[10]

Step 3: Segregation Store the Pivalic-d6 Acid waste container separately from incompatible materials, especially:

  • Bases: Neutralization reactions can be highly exothermic.[1][10]

  • Strong Oxidizing Agents: Contact can lead to fire and explosion.[1][2][5]

  • Food and Feedstuffs: To prevent cross-contamination.[1][2]

The storage area should be cool, dry, and well-ventilated.[11]

Section 4: Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Minor Spills:

    • Ensure proper PPE is worn.[5]

    • Remove all ignition sources from the area.[5]

    • If the material is solid, sweep it into a container, moistening first to prevent dusting if appropriate.[1]

    • If liquid, absorb the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[1]

    • Collect the contaminated absorbent material and place it in your designated hazardous waste container for disposal.[3][5]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.[3][5]

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]

    • Prevent entry into the area and ensure it is well-ventilated.

Section 5: Disposal Pathway

Disposal must be conducted through approved channels, adhering to local, regional, and national regulations.[1][12] Under no circumstances should Pivalic-d6 Acid be disposed of down the drain or in regular trash. [3][4][11] This is because it is only sparingly soluble in water, can harm aquatic life, and may damage plumbing systems.

Experimental Protocol: Final Disposal Procedure

  • Waste Collection: Ensure all Pivalic-d6 Acid waste, including contaminated materials from spills, is collected in the properly labeled and segregated container described in Section 3.

  • Container Sealing: Securely seal the waste container, leaving some headspace to accommodate potential vapor pressure changes.

  • Contact EHS: Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[3] They are equipped to handle and transport hazardous chemicals safely.

  • Incineration: The most common and recommended disposal method for this type of organic acid waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[13] This high-temperature process ensures the complete destruction of the compound into less harmful components like carbon dioxide and water. Some disposal services may require dissolving the material in a combustible solvent before incineration.[3]

  • Empty Containers: Empty containers that held Pivalic-d6 Acid must also be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate and add it to your hazardous waste container for disposal.[9] After thorough rinsing and defacing the label, the container may be disposed of as regular lab waste, per your institution's guidelines.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Pivalic-d6 Acid waste.

PivalicD6AcidDisposal Pivalic-d6 Acid Disposal Workflow cluster_prep Preparation & Collection cluster_disposal Final Disposal start Pivalic-d6 Acid Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Labeled, Compatible Hazardous Waste Container ppe->container Step 2 segregate Segregate Waste: - No Bases - No Oxidizers container->segregate Step 3 spill Spill or Contamination? segregate->spill spill_cleanup Follow Spill Protocol (Section 4) Add Contaminated Material to Waste spill->spill_cleanup Yes seal Securely Seal Container spill->seal No spill_cleanup->seal contact_ehs Contact EHS or Licensed Waste Disposal Contractor seal->contact_ehs Step 4 disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal Step 5

Caption: Workflow for the safe collection and disposal of Pivalic-d6 Acid.

By adhering to this structured protocol, researchers, scientists, and drug development professionals can ensure that their innovative work with Pivalic-d6 Acid is conducted with the highest standards of safety and environmental stewardship from experiment initiation to final waste disposal.

References

  • ICSC 0486 - PIVALIC ACID. (2021). INCHEM. [Link]

  • ICSC 0486 - PIVALIC ACID. International Labour Organization. [Link]

  • Pivalic acid. Grokipedia. [Link]

  • Potentially Explosive Chemicals Disposal. Safety & Risk Services, University of British Columbia. [Link]

  • Showing Compound Pivalic acid (FDB111687). FooDB. [Link]

  • Safety data sheet - Pivalic acid. (2021). C.P.A. Chem Ltd. [Link]

  • Pivalic acid | C5H10O2 | CID 6417. PubChem, National Institutes of Health. [Link]

  • Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. U.S. Department of Energy. [Link]

  • Safety data sheet - Deuterium oxide. (2025). Carl ROTH. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • Recovery Techniques Enabling Circular Chemistry from Wastewater. PMC, National Institutes of Health. [Link]

  • Pivalic acid. Wikipedia. [Link]

  • Safety Data Sheet: Deuterium oxide. Carl ROTH. [Link]

Sources

Mastering the Safe Handling of Pivalic-d6 Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. Pivalic-d6 Acid, a deuterated analogue of Pivalic Acid, is a valuable building block in medicinal chemistry. While its isotopic labeling offers unique advantages in metabolic studies, its handling requires a meticulous approach to safety.[1] This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of Pivalic-d6 Acid, grounded in established safety protocols and scientific principles.

Understanding the Hazard Profile of Pivalic-d6 Acid

Pivalic-d6 Acid shares the same fundamental chemical hazards as its non-deuterated counterpart, Pivalic Acid. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[2][3] Inhalation of its dust can irritate the respiratory tract, and ingestion is harmful.[3][4] The deuteration process introduces a stable, non-radioactive isotope, which does not alter these acute chemical hazards.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[2][3]

  • Harmful if Swallowed or in Contact with Skin: Can lead to systemic effects if absorbed.[3][5]

  • Irritant: Dust or vapors can irritate the respiratory system.[4]

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific personal protective equipment (PPE), it is crucial to implement a risk mitigation strategy based on the hierarchy of controls. This systematic approach prioritizes the most effective measures for ensuring laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Pivalic-d6 Acid Elimination Elimination (Most Effective) Not Feasible Substitution Substitution Consider less hazardous alternatives if possible Elimination->Substitution Engineering Engineering Controls Fume hood, closed system Substitution->Engineering Administrative Administrative Controls SOPs, training, labeling Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Gloves, goggles, lab coat Administrative->PPE

Caption: Hierarchy of controls for managing risks associated with Pivalic-d6 Acid.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are foundational, the correct selection and use of PPE are critical for immediate protection.[6][7]

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety goggles with side shieldsChemical-resistant gloves (e.g., nitrile, neoprene)Full-coverage lab coatNot generally required if handled in a fume hood
Handling open containers or potential for splashing Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over a lab coatUse in a fume hood to avoid vapor inhalation
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronRespirator with appropriate cartridge if dust is airborne

Source: Adapted from OSHA and Cornell University EHS guidelines.[6][8]

Step-by-Step Handling Procedures

Adherence to a standardized workflow is essential for minimizing exposure risk.

Preparation and Weighing
  • Work Area Preparation: Always handle Pivalic-d6 Acid within a certified chemical fume hood to mitigate inhalation risks.[8] Ensure the work surface is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and containers, before opening the Pivalic-d6 Acid container.

  • Donning PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of Pivalic-d6 Acid. Avoid creating dust.[3][9] If dust is generated, a local exhaust system should be used.[2]

Dissolution and Use
  • Solvent Addition: When preparing solutions, slowly add the Pivalic-d6 Acid to the solvent to prevent splashing.

  • Container Management: Keep containers of Pivalic-d6 Acid tightly closed when not in use to prevent contamination and accidental spills.[2][10]

  • Avoid Incompatibilities: Store and handle Pivalic-d6 Acid away from strong bases and oxidizing agents to prevent hazardous reactions.[2][4]

Emergency Procedures: Be Prepared

Spills
  • Minor Spills: For small amounts of solid Pivalic-d6 Acid, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[3][4][9]

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.[9][11]

First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][12]

Storage and Disposal

Storage

Store Pivalic-d6 Acid in a tightly sealed container in a cool, dry, and well-ventilated area.[2][10] It should be stored away from incompatible substances such as strong oxidizing agents and bases.[4]

Disposal

All Pivalic-d6 Acid waste, including contaminated materials, must be treated as hazardous waste.

Disposal Workflow:

Disposal_Workflow cluster_1 Pivalic-d6 Acid Disposal Protocol Collect Collect Waste (Solid & Contaminated PPE) Label Label Container 'Hazardous Waste - Pivalic-d6 Acid' Collect->Label Store Store in Designated Area Away from incompatibles Label->Store Dispose Professional Disposal Licensed waste disposal service Store->Dispose

Caption: A streamlined workflow for the safe disposal of Pivalic-d6 Acid waste.

A recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3] Always consult with your institution's environmental health and safety department and adhere to all local, state, and federal regulations for hazardous waste disposal.[2]

References

  • DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • CK Special Gases Ltd. (2015). Deuterium - SAFETY DATA SHEET. Retrieved from [https://www.ckspecialgases.com/ck-worldwide/web.nsf/0/B3C7E3A970F3D3C280257E2F0052445C/ file/DEUTERIUM.pdf)
  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2021). Safety data sheet: Pivalic acid. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0486 - PIVALIC ACID. Retrieved from [Link]

  • Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.